Technical Documentation Center

(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride
  • CAS: 1207447-38-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: (2R)-2-Amino-3-(oxan-4-yl)propanoic Acid Hydrochloride in Advanced Drug Design

Executive Summary Core Physicochemical & Structural Properties The molecular architecture of (2R)-2-amino-3-(oxan-4-yl)propanoic acid hydrochloride provides a unique balance of steric bulk and polarity. Stereochemistry :...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Core Physicochemical & Structural Properties

The molecular architecture of (2R)-2-amino-3-(oxan-4-yl)propanoic acid hydrochloride provides a unique balance of steric bulk and polarity.

  • Stereochemistry : The (2R) configuration corresponds to the D-amino acid series. This stereocenter is invisible to endogenous L-specific proteases, conferring exceptional metabolic stability .

  • The Oxan-4-yl Side Chain : The tetrahydropyran (THP) ring acts as a bioisostere for aliphatic rings (like cyclohexylalanine) or branched chains (like leucine). However, the embedded oxygen atom acts as a hydrogen-bond acceptor, significantly reducing the lipophilicity (LogP) penalty typically associated with large hydrophobic side chains . This amphiphilic character improves aqueous solubility while maintaining the steric volume necessary for deep hydrophobic pocket binding in target receptors .

Table 1: Fundamental Chemical Properties
PropertyValue / Description
IUPAC Name (2R)-2-amino-3-(oxan-4-yl)propanoic acid hydrochloride
Common Synonyms D-Ala(4-THP)-OH HCl, D-Tetrahydropyranylalanine HCl
Molecular Formula C8H15NO3 · HCl (C8H16ClNO3)
Molecular Weight 209.67 g/mol
Stereochemistry (2R) / D-configuration
Related CAS Numbers 2007919-56-2 (for the 2S enantiomer) , 182287-50-9 (unspecified stereocenter)
Physical State Solid (White to off-white crystalline powder)

Synthetic Methodology & Enantiomeric Resolution

The synthesis of highly congested unnatural amino acids requires modular and stereoselective strategies [[1]]([Link]). The production of the (2R)-enantiomer typically relies on the asymmetric alkylation of a chiral glycine equivalent.

Protocol 1: Asymmetric Alkylation via Chiral Ni(II) Complex

This self-validating protocol utilizes a chiral auxiliary to dictate the stereochemical outcome of the C-C bond formation.

  • Complex Preparation : Synthesize the Ni(II) complex of a Schiff base derived from glycine and an (R)-configured chiral auxiliary (e.g., (R)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide). Causality: The (R)-auxiliary sterically blocks one face of the enolate, directing the incoming electrophile to the opposite face, thereby exclusively yielding the (2R) stereocenter.

  • Alkylation : Dissolve the Ni(II) complex (1.0 eq) in anhydrous DMF. Add finely powdered NaOH (3.0 eq) and stir at ambient temperature for 15 minutes. Dropwise add 4-(iodomethyl)tetrahydropyran (1.2 eq). Causality: The rigid square-planar geometry of the Ni(II) enolate ensures high facial selectivity (>98% de) during the carbon-carbon bond formation.

  • Hydrolysis & Disassembly : Once alkylation is complete (monitored by TLC), quench the reaction with 3N aqueous HCl and heat to 60°C for 2 hours. Causality: This acidic hydrolysis breaks the Schiff base, releasing the target amino acid and the chiral auxiliary.

  • Purification : Extract the aqueous layer with dichloromethane to recover the chiral auxiliary. Pass the aqueous phase through a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). Wash with deionized water, then elute the amino acid with 1M HCl. Lyophilize the eluate to yield (2R)-2-amino-3-(oxan-4-yl)propanoic acid hydrochloride.

Synthesis Start 4-(Iodomethyl)tetrahydropyran + Chiral Ni(II) Glycine Complex Alkylation Asymmetric Alkylation (NaOH, DMF, 25°C) Start->Alkylation Stereoselective C-C Bond Formation Hydrolysis Acidic Hydrolysis (3N HCl, 60°C) Alkylation->Hydrolysis Diastereomerically Pure Intermediate Separation Cation-Exchange Resin (Dowex 50WX8) Hydrolysis->Separation Aqueous Mixture Product (2R)-THP-Ala Hydrochloride (Target Compound) Separation->Product Elution with 1M HCl Ligand Recovered Chiral Auxiliary (Organic Extraction) Separation->Ligand DCM Wash

Workflow for the asymmetric synthesis of (2R)-2-amino-3-(oxan-4-yl)propanoic acid hydrochloride.

Applications in Peptidomimetics and Drug Design

Unnatural amino acids are heavily utilized to optimize the pharmacodynamics and pharmacokinetics of peptide-based therapeutics . The incorporation of (2R)-2-amino-3-(oxan-4-yl)propanoic acid into a peptide sequence achieves two primary objectives:

  • Receptor Pre-organization : The bulky oxan-4-yl group restricts the rotational freedom (phi/psi angles) of the peptide backbone. This conformational constraint forces the peptide into a bioactive secondary structure (such as a beta-turn), reducing the entropic penalty upon binding to the target receptor .

Mechanism Peptide Therapeutic Peptide containing (2R)-THP-Ala Effect1 D-Stereocenter Mismatch & Steric Shielding Peptide->Effect1 Systemic Circulation Effect2 Conformational Pre-organization & Amphiphilic Binding Peptide->Effect2 Target Engagement Protease Endogenous Proteases (e.g., Trypsin, Pepsin) Target Target Receptor (e.g., GPCR / PPI Interface) Effect1->Protease Prevents Enzymatic Cleavage Effect2->Target High-Affinity Docking

Mechanism of proteolytic resistance and receptor binding enhancement by the (2R)-THP-Ala residue.

Analytical & Quality Control Protocols

To ensure the scientific integrity and trustworthiness of the synthesized compound, rigorous analytical validation is mandatory. The critical quality attribute for this compound is its enantiomeric excess (ee).

Protocol 2: Enantiomeric Purity Determination via Chiral HPLC
  • Column Selection : Utilize a zwitterionic chiral stationary phase (e.g., Chiralpak ZWIX(+), 150 x 4.0 mm, 3 µm) optimized for underivatized amino acids.

  • Mobile Phase : Prepare a mixture of Methanol/Water (98:2 v/v) containing 50 mM Formic Acid and 25 mM Diethylamine. Causality: The acidic/basic additives ensure the amino acid remains in a consistent zwitterionic state during elution, preventing peak tailing and ensuring sharp resolution.

  • Chromatographic Conditions :

    • Flow Rate: 0.6 mL/min

    • Temperature: 25°C

    • Detection: Evaporative Light Scattering Detector (ELSD) or Corona CAD. Causality: Because the oxan ring and aliphatic backbone lack a strong UV chromophore (no aromatic rings), standard UV detection at 254 nm is blind to this molecule. ELSD provides universal detection based on mass scattering.

  • Sample Analysis : Inject the synthesized (2R)-hydrochloride salt (1 mg/mL). Calculate the %ee based on the relative peak areas. A pharmaceutical-grade batch must exhibit >99.0% ee.

References

  • Title: Tetrahydropyran (thp)
  • Title: Unnatural amino acids and uses thereof Source: Google Patents URL
  • Title : Modular synthesis of congested β2,2-amino acids via the merger of photocatalysis and oxidative functionalisations Source : RSC Publishing URL : [Link]

Sources

Exploratory

The Architecture of Peptidomimetics: A Technical Guide to (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride (CAS 1207447-38-8)

Executive Summary In the rapidly evolving landscape of peptide drug discovery, overcoming poor oral bioavailability and rapid proteolytic degradation remains a paramount challenge. As a Senior Application Scientist, I fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of peptide drug discovery, overcoming poor oral bioavailability and rapid proteolytic degradation remains a paramount challenge. As a Senior Application Scientist, I frequently encounter the need for unnatural amino acids that can introduce structural rigidity and metabolic stability without sacrificing receptor affinity. (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride (also known as D-Ala(4-THP)-OH HCl) represents a critical building block in this domain.

This technical whitepaper deconstructs the chemical identity, mechanistic utility, and synthetic integration of this specific enantiomer. By leveraging its unique tetrahydropyran (THP) side chain and D-amino acid configuration, researchers can engineer highly stable, potent peptidomimetics.

Chemical Identity & Stereochemical Profiling

The exact stereochemistry and salt form of an amino acid building block dictate its behavior during Solid-Phase Peptide Synthesis (SPPS) and its ultimate pharmacological profile. The target compound features a D-configuration at the alpha-carbon (2R) and incorporates an oxan-4-yl (tetrahydropyran-4-yl) moiety at the beta-position.

To prevent cross-contamination in inventory and ensure reproducibility in synthesis, it is critical to distinguish the (2R) hydrochloride salt from its free base and (2S) counterparts[1][2].

Table 1: Physicochemical & Registry Data
PropertyValue
Chemical Name (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride
Target CAS Number 1207447-38-8
Molecular Formula C8H16ClNO3
Molecular Weight 209.67 g/mol
Stereochemistry D-configuration (2R)
Table 2: Enantiomeric & Salt Form CAS Comparison
Compound VariantCAS NumberSynthetic Application
(2R) Hydrochloride 1207447-38-8Target building block for D-peptide synthesis.
(2R) Free Base 1207447-36-6Requires pre-activation; less soluble in acidic media.
(2S) Hydrochloride 2007919-56-2Used for natural L-peptide analog synthesis[2].
Racemic Free Base 773828-10-7Used in early-stage high-throughput screening[1].

Mechanistic Rationale in Drug Development

The selection of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid is rarely arbitrary; it is a calculated decision driven by structure-activity relationship (SAR) requirements[3].

  • The Tetrahydropyran (THP) Ring: Replacing a highly hydrophobic aliphatic ring (like cyclohexane) with a tetrahydropyran ring introduces an oxygen heteroatom. This subtle change dramatically improves the aqueous solubility of the resulting peptide while maintaining the necessary steric bulk to occupy hydrophobic binding pockets in target receptors[3][4].

  • The (2R) Stereocenter: Endogenous human proteases are stereoselective for L-amino acids. By incorporating the D-enantiomer (2R), the peptide bond adjacent to this residue becomes virtually invisible to enzymatic cleavage, exponentially increasing the in vivo half-life of the therapeutic[5].

StructuralLogic A (2R)-2-Amino-3-(oxan-4-yl) propanoic acid HCl B Tetrahydropyran (THP) Ring A->B C D-Amino Acid (2R) Stereocenter A->C D Balanced Lipophilicity & Aqueous Solubility B->D E Steric Bulk for Receptor Binding B->E F Absolute Resistance to Endogenous L-Proteases C->F G Enhanced PK/PD Profile in Peptidomimetics D->G E->G F->G

Caption: Structural logic of (2R)-2-amino-3-(oxan-4-yl)propanoic acid in drug design.

Solid-Phase Peptide Synthesis (SPPS) Integration Protocol

Because the THP ring introduces significant steric hindrance at the β-position, standard coupling reagents (e.g., HBTU) often fail to achieve complete conversion, leading to deletion sequences. To ensure a self-validating system , we must employ highly efficient uronium salts and mandate in-process analytical checks.

Step-by-Step Methodology (Fmoc-Strategy)

Note: Prior to this protocol, the amino acid must be Fmoc-protected to yield Fmoc-D-Ala(4-THP)-OH.

  • Resin Preparation & Deprotection:

    • Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes.

    • Treat with 20% Piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5 x 1 min).

  • Activation (The Causality of Reagent Choice):

    • Choice: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

    • Causality: HATU forms a highly reactive 7-aza-OBt ester that overcomes the activation energy barrier imposed by the bulky THP side chain, ensuring rapid acylation.

    • Ratio: 3.0 eq Fmoc-D-Ala(4-THP)-OH, 2.9 eq HATU, 6.0 eq DIPEA.

  • Coupling:

    • Add the activated mixture to the resin. Agitate at room temperature for 120 minutes.

  • Self-Validation (Kaiser Test):

    • Perform a Kaiser (ninhydrin) test on a few resin beads.

    • Logic: A yellow result indicates complete coupling (no free primary amines). A blue result indicates incomplete coupling, triggering an immediate re-coupling step using an orthogonal activator (DIC/Oxyma) to prevent sequence truncation.

SPPSWorkflow Start Fmoc-Peptide-Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Activate Activate Fmoc-D-Ala(4-THP)-OH (HATU / DIPEA / DMF) Deprotect->Activate Couple Coupling Reaction (Sterically Hindered) Activate->Couple Test Kaiser Test Validation Couple->Test Recouple Re-couple (DIC/Oxyma) Test->Recouple Positive (Blue) Next Proceed to Next Amino Acid Test->Next Negative (Yellow) Recouple->Couple

Caption: Self-validating SPPS workflow for coupling hindered THP-amino acids.

Analytical Validation & Quality Control

To guarantee the scientific integrity of the synthesized peptide, the incorporation of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid must be analytically verified.

  • Chiral HPLC: Essential for confirming that no racemization occurred during the HATU-mediated coupling. Use a chiral stationary phase (e.g., Chiralpak IC) with a mobile phase of Hexane/Isopropanol (0.1% TFA) to differentiate the (2R) from the (2S) epimer.

  • LC-MS (ESI+): Following global cleavage from the resin (using 95% TFA, 2.5% TIS, 2.5% H2O), the crude peptide must be analyzed via LC-MS. The presence of the THP ring will reflect a specific mass shift (+155.1 Da relative to a glycine residue).

References

  • PubChem Database. "2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid | CID 62386234" National Center for Biotechnology Information.[Link]

  • ChemBuyersGuide. "(R)-2-AMINO-3-(TETRAHYDRO-2H-PYRAN-4-YL)PROPANOIC ACID HYDROCHLORIDE (CAS 1207447-38-8)."[Link]

  • PharmaBlock Sciences. "Chemical Series Oriented Synthesis - Tetrahydropyran Derivatives." Namiki Shoji Co., Ltd.[Link]

Sources

Foundational

An In-depth Technical Guide to (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride is a non-proteinogenic, chiral amino acid derivative incorporating a saturated tetrahydropyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride is a non-proteinogenic, chiral amino acid derivative incorporating a saturated tetrahydropyran (oxane) ring. This structural motif is of significant interest in medicinal chemistry due to its potential to confer favorable physicochemical and pharmacological properties to parent molecules. The oxane ring can act as a bioisosteric replacement for other cyclic and acyclic moieties, influencing parameters such as solubility, metabolic stability, and receptor binding affinity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a plausible synthetic approach, and analytical characterization of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride. Furthermore, it explores the potential applications of this compound and its analogs in drug discovery and development, with a focus on their role as building blocks for novel therapeutics.

Introduction: The Significance of Oxane-Containing Amino Acids

The incorporation of cyclic scaffolds into amino acid structures is a well-established strategy in drug design to constrain conformational flexibility and enhance binding to biological targets. The oxane (tetrahydropyran) ring, in particular, offers a unique combination of features. It is a conformationally restricted, non-aromatic heterocycle that can engage in hydrogen bonding through its ether oxygen. This can lead to improved aqueous solubility and a favorable absorption, distribution, metabolism, and excretion (ADME) profile compared to more lipophilic carbocyclic analogs.

Amino acids containing a pyran ring are recognized for their diverse pharmacological activities, which has spurred significant interest in their synthesis and evaluation.[1] The specific stereochemistry at the alpha-carbon, as in the (2R)-configuration of the title compound, is crucial for determining its interaction with chiral biological macromolecules such as enzymes and receptors. This guide focuses on the hydrochloride salt form, which is often utilized to improve the stability and handling of amino compounds.

Chemical Structure and Physicochemical Properties

The chemical structure of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride is characterized by a propanoic acid backbone with an amino group at the chiral center (C2) in the (R)-configuration. A methylene bridge connects this chiral center to the 4-position of an oxane ring. As a hydrochloride salt, the amino group is protonated.

G cluster_key Chemical Structure C1 C C2 C C1->C2 N1 H₃N⁺ C1->N1 C4 C C1->C4 C3 C C2->C3 H1 H C2->H1 O1 O C3->O1 O2 OH C3->O2 Cl1 Cl⁻ C5 C C4->C5 C6 C C5->C6 O3 O C6->O3 C8 C C6->C8 C7 C O3->C7 C7->C4 C8->C7

Figure 1: Chemical structure of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride.

Table 1: Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₈H₁₆ClNO₃Calculated
Molecular Weight 209.67 g/mol Calculated
CAS Number Not available for the (2R)-enantiomer hydrochloride. (S)-enantiomer HCl: 2007919-56-2. Racemic HCl: 182287-50-9.Database Search
Appearance Expected to be a white to off-white solid.General observation for similar compounds.
Solubility Expected to be soluble in water and lower alcohols.Inferred from the presence of polar functional groups and the hydrochloride salt form.
Chirality (2R)Defined by the topic.

Synthesis and Purification

Proposed Asymmetric Synthetic Pathway

The synthesis would likely commence from commercially available starting materials and proceed through a key stereoselective alkylation step.

G cluster_workflow Proposed Synthetic Workflow A Oxane-4-carbaldehyde B Wittig Reaction (or similar olefination) A->B C 4-(Bromomethyl)oxane B->C E Stereoselective Alkylation C->E D Chiral Ni(II) Complex of Glycine Schiff Base D->E F Diastereomerically Pure Ni(II) Complex E->F G Acid Hydrolysis & Auxiliary Removal F->G H (2R)-2-Amino-3-(oxan-4-yl)propanoic acid G->H I HCl Salt Formation H->I J Product I->J

Figure 2: Proposed synthetic workflow for (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example and would require optimization.

Step 1: Synthesis of 4-(Bromomethyl)oxane

  • To a solution of oxane-4-carbaldehyde in a suitable aprotic solvent (e.g., dichloromethane), add a Wittig reagent such as (bromomethyl)triphenylphosphonium bromide and a strong base (e.g., n-butyllithium) at low temperature.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by flash column chromatography to yield 4-(bromomethyl)oxane.

Step 2: Asymmetric Alkylation

  • Prepare the chiral nickel(II) complex of the Schiff base derived from glycine and a chiral auxiliary (e.g., (S)-2-N-(N'-benzylprolyl)aminobenzophenone).

  • Deprotonate the complex with a strong base (e.g., potassium hydroxide) in a polar aprotic solvent (e.g., dimethylformamide).

  • Add the previously synthesized 4-(bromomethyl)oxane to the reaction mixture and stir at room temperature. The steric hindrance provided by the chiral auxiliary directs the alkylation to occur from the less hindered face, leading to the desired (R)-stereochemistry.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Isolate the resulting diastereomerically enriched nickel(II) complex.

Step 3: Hydrolysis and Salt Formation

  • Hydrolyze the nickel(II) complex with aqueous hydrochloric acid. This step cleaves the Schiff base, removes the chiral auxiliary (which can often be recovered and recycled), and liberates the free amino acid as its hydrochloride salt.

  • Extract the aqueous layer to remove the chiral auxiliary and other organic impurities.

  • Lyophilize or carefully evaporate the aqueous solution to obtain the crude (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride.

Step 4: Purification

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the final product with high purity.

  • The enantiomeric excess can be determined by chiral HPLC.[2]

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the oxane ring (typically in the range of 1.5-4.0 ppm), the α-proton, the β-methylene protons, and the exchangeable protons of the ammonium and carboxylic acid groups. The coupling constants will be informative of the stereochemistry.
¹³C NMR Resonances for the carbons of the oxane ring, the α-carbon, the β-carbon, and the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS) The electrospray ionization (ESI) mass spectrum in positive ion mode would be expected to show a prominent peak for the molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.[3]
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretching of the ammonium group, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-O-C stretching of the ether in the oxane ring.[4]
Chiral HPLC Using a suitable chiral stationary phase, the enantiomeric purity of the final product can be determined.[5]

Potential Applications in Drug Discovery

While specific biological data for (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride is not widely published, its structural features suggest several potential applications in drug development. Non-proteinogenic amino acids are valuable building blocks for the synthesis of peptidomimetics and small molecule drugs.

  • Peptidomimetics: Incorporation of this amino acid into a peptide sequence can induce specific secondary structures (e.g., turns or helices) and improve resistance to enzymatic degradation by proteases.

  • Scaffold for Small Molecule Synthesis: The amino acid can serve as a chiral starting material for the synthesis of more complex molecules. The oxane ring can be a key pharmacophoric element, interacting with the target protein.

  • Modulation of Physicochemical Properties: The hydrophilic nature of the oxane ring can be exploited to improve the solubility and overall druglikeness of a lead compound.

The biological activities of various pyran-containing molecules are well-documented, including their use as anticancer, anti-inflammatory, and antiviral agents. Therefore, derivatives of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid could be explored for a wide range of therapeutic targets.

Conclusion

(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride is a chiral, non-proteinogenic amino acid with significant potential as a building block in medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be achieved through established asymmetric methods. The presence of the oxane ring is anticipated to confer desirable physicochemical properties for drug development. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • A facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. PMC.
  • Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Deriv
  • (2r)-2-Amino-3-(4-Hydroxy-1,2,5-Thiadiazol-3-Yl)propanoic Acid. PubChem.
  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Biosciences.
  • (2S)-2-amino-3-(oxan-4-yl)propanoic acid hydrochloride. Advanced ChemBlocks.
  • 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid hydrochloride. Sigma-Aldrich.
  • (R)-2-Amino-3-methoxypropanoic acid hydrochloride. Sigma-Aldrich.
  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC.
  • Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. The Royal Society of Chemistry.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • (2R)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid. PubChem.
  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.
  • Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1][6]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. PubMed.

  • (R)-2-Amino-3-(furan-2-yl)propanoic acid. MedchemExpress.com.
  • 2-amino-2-(oxan-4-yl)propanoic acid. MilliporeSigma.
  • 3-amino-2-(oxan-4-yl)propanoic acid hydrochloride. PubChemLite.
  • (PDF) Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives.

Sources

Exploratory

(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride molecular weight

An In-Depth Technical Guide to (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride: A Core Building Block for Modern Drug Discovery For Researchers, Scientists, and Drug Development Professionals This guide provides a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride: A Core Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride, a non-proteinogenic amino acid of significant interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes fundamental chemical data with practical, field-proven insights into its application, synthesis, and analysis, providing a self-validating framework for its use in drug development programs.

Introduction: The Strategic Value of Conformational Constraint

The quest for novel therapeutics often involves a balancing act between potency, selectivity, and favorable pharmacokinetic properties. While peptides offer remarkable specificity for biological targets, their application is frequently hampered by poor metabolic stability and low membrane permeability.[1] The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a powerful strategy to overcome these limitations.[2]

(2R)-2-Amino-3-(oxan-4-yl)propanoic acid is a prime example of a conformationally constrained UAA. The saturated oxane (tetrahydropyran) ring locks the dihedral angles of the side chain, pre-organizing the peptide backbone into specific secondary structures.[3] This structural rigidity can lead to a significant enhancement in binding affinity by reducing the entropic penalty upon binding to a target.[4] Furthermore, the cyclic aliphatic side chain can improve proteolytic resistance and modulate lipophilicity, thereby enhancing the drug-like properties of the resulting peptide or peptidomimetic.[2][5] This guide will delve into the essential technical details of this valuable building block.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a chemical building block is the bedrock of its effective application. The hydrochloride salt form of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid ensures improved solubility in aqueous media and enhances its stability as a solid, making it amenable to standard laboratory handling and storage.

Key Quantitative Data
PropertyValueSource
Molecular Formula C₈H₁₆ClNO₃
Molecular Weight 209.67 g/mol
CAS Number 1207447-38-8
Appearance White to off-white solid[6]
Chirality (2R)-

The structure features a chiral center at the alpha-carbon, an amino group, a carboxylic acid, and a methylene-linked oxane ring at the beta-position. This unique arrangement provides a valuable scaffold for introducing conformational constraints in peptide-based drug candidates.[1][3]

Synthesis and Manufacturing Insights

The stereospecific synthesis of non-natural amino acids is a critical aspect of their application. While multiple synthetic routes can be envisioned, a common and reliable strategy involves starting from a chiral precursor, such as a protected D-serine derivative. This approach ensures the desired (R)-stereochemistry at the alpha-carbon.

Conceptual Synthetic Workflow Diagram

G cluster_0 Phase 1: Precursor Modification cluster_1 Phase 2: Side Chain Introduction cluster_2 Phase 3: Deprotection & Isolation A N-Boc-D-serine methyl ester B Mesylation (MsCl, NEt3) - Converts hydroxyl to a good leaving group A->B C N-Boc-D-serine(OMs) methyl ester B->C E SN2 Displacement - Forms the C-C bond C->E D Organocuprate Reagent (e.g., from 4-iodomethyl-oxane) D->E F Protected Target Amino Ester E->F G Acidic Hydrolysis (6M HCl) - Removes Boc and methyl ester F->G H Purification (e.g., Ion-Exchange Chromatography) G->H I (2R)-2-Amino-3-(oxan-4-yl)propanoic acid HCl H->I

Caption: Conceptual workflow for the synthesis of the target amino acid.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative method adapted from established syntheses of related amino acid derivatives.[7]

  • Step 1: Activation of the Hydroxyl Group.

    • Dissolve N-Boc-D-serine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (NEt₃, 1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (MsCl, 1.2 eq).

    • Causality: The hydroxyl group of serine is a poor leaving group. Converting it to a mesylate creates an excellent leaving group for the subsequent nucleophilic substitution, a critical step for introducing the oxane side chain.[7]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Work up the reaction by washing with cold aqueous NaHCO₃ and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate.

  • Step 2: Carbon-Carbon Bond Formation.

    • Prepare the appropriate organocuprate reagent from a suitable 4-substituted oxane precursor.

    • In a separate flask under an inert atmosphere, add the crude mesylated intermediate from Step 1 dissolved in anhydrous THF.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add the organocuprate reagent slowly to the solution.

    • Causality: An organocuprate is used as a soft nucleophile, which is ideal for Sₙ2 displacement on a secondary carbon, minimizing side reactions like elimination.

    • Allow the reaction to warm slowly to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.

    • Purify the crude product by flash column chromatography (silica gel) to obtain the protected amino ester.

  • Step 3: Global Deprotection and Salt Formation.

    • Dissolve the purified product from Step 2 in 6M hydrochloric acid.

    • Reflux the mixture for 4-6 hours.

    • Causality: Hot aqueous acid is a standard and robust method for the simultaneous hydrolysis of the methyl ester and cleavage of the acid-labile Boc protecting group.[8] The use of HCl directly yields the desired hydrochloride salt.

    • Monitor the reaction for the disappearance of the starting material.

    • Cool the reaction mixture and concentrate it to dryness under reduced pressure.

    • Recrystallize the crude solid from a suitable solvent system (e.g., methanol/ether) to yield pure (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride.

Quality Control and Analytical Methodology

Rigorous analytical characterization is essential to ensure the identity, purity, and stereochemical integrity of the amino acid building block before its use in peptide synthesis or other applications.

Analytical Workflow Diagram

cluster_QC QC Workflow cluster_ID Identity Confirmation cluster_Purity Purity & Quantification Sample Final Product Sample NMR 1H & 13C NMR (Structural Verification) Sample->NMR MS HRMS (LC-MS) (Exact Mass) Sample->MS HPLC RP-HPLC-UV (Purity Assay, >97%) Sample->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity, >99% ee) Sample->Chiral_HPLC

Caption: A typical analytical workflow for quality control.

Protocol 1: Purity Assessment by RP-HPLC

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of amino acids. Since the target analyte lacks a strong UV chromophore, pre-column derivatization is often employed.[9][10]

  • Derivatization (o-Phthalaldehyde/FMOC Method):

    • Prepare a stock solution of the amino acid in 0.1 M HCl.

    • Use an automated sampler to mix a defined volume of the sample with borate buffer.

    • Add the o-phthalaldehyde (OPA) reagent, which reacts with the primary amine.

    • Subsequently, add the 9-fluorenylmethyloxycarbonyl chloride (FMOC) reagent, which reacts with secondary amines (not present here, but a standard part of general amino acid methods).[11]

    • Causality: Derivatization attaches a fluorescent and UV-active tag to the amino acid, enabling sensitive detection.[9] Automation ensures high precision and reproducibility by keeping reaction times constant.[10]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse-AAA, 4.6 x 150 mm, 3.5 µm).[11]

    • Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8.

    • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10).

    • Gradient: A time-programmed gradient from a low to high percentage of Mobile Phase B.

    • Flow Rate: 1.0 - 2.0 mL/min.

    • Detection: UV (e.g., 338 nm for OPA) or Fluorescence detector.

    • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Protocol 2: Identity and Mass Confirmation by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry provides unequivocal identification through accurate mass measurement and fragmentation analysis.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Causality: Formic acid is added to the mobile phase and sample to promote protonation of the analyte ([M+H]⁺), which is necessary for positive mode electrospray ionization (ESI).

  • LC-MS/MS Conditions:

    • LC System: Use a C18 column with a fast gradient to separate the analyte from any potential impurities.

    • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan (Full Scan): Scan for the protonated molecular ion ([M+H]⁺). For C₈H₁₅NO₃ (the free base), the expected monoisotopic mass is 173.1052. The hydrochloride salt will dissociate in solution.

    • MS2 Scan (Product Ion Scan): Select the precursor ion (m/z 174.1) for collision-induced dissociation (CID).

    • Expected Fragmentation: Common losses for amino acids include H₂O (water) and CO₂ (carbon dioxide), as well as fragmentation around the oxane ring. The high-resolution mass of these fragments confirms the structure.

    • Trustworthiness: High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm), providing a very high degree of confidence in the compound's identity.[7]

Applications in Drug Development

The primary application of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride is as a specialized building block in solid-phase peptide synthesis (SPPS) or solution-phase synthesis.[12] Its incorporation is intended to confer specific, advantageous properties to the final peptide.

  • Improving Receptor Affinity and Selectivity: By restricting the conformational freedom of a peptide ligand, the molecule can be locked into a bioactive conformation that is optimal for binding to its target receptor, such as a G-Protein Coupled Receptor (GPCR).[3] This can lead to dramatic increases in potency and selectivity.

  • Enhancing Proteolytic Stability: The non-natural structure of the side chain can sterically hinder the approach of proteases, which are evolved to recognize and cleave peptide bonds adjacent to natural amino acid residues. This leads to a longer in vivo half-life.[4]

  • Modulating Physicochemical Properties: The oxane ring increases the sp³ character and lipophilicity of the side chain compared to a simple linear alkyl chain, which can be fine-tuned to improve properties like membrane permeability.[2]

  • Probing Structure-Activity Relationships (SAR): Introducing this constrained amino acid at various positions within a peptide sequence is a powerful tool for elucidating the pharmacophore—the key three-dimensional arrangement of functional groups required for biological activity.[5]

Conclusion

(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride is more than just another amino acid derivative; it is a strategic tool for medicinal chemists. Its inherent conformational constraint, provided by the oxane moiety, offers a validated method for enhancing the therapeutic potential of peptide-based drug candidates. The robust synthetic routes available for its preparation and the comprehensive analytical methods for its quality control ensure that it can be reliably incorporated into drug discovery pipelines. By understanding and applying the principles outlined in this guide, researchers can leverage the unique properties of this building block to design next-generation therapeutics with improved efficacy, stability, and selectivity.

References

  • Hansen, K. B., et al. (2020). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Pharmacology. Available at: [Link]

  • Al-Warhi, T., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Available at: [Link]

  • Tiwari, R., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. National Center for Biotechnology Information. Available at: [Link]

  • Aimoto, S. (2025). Development of protein chemical synthesis using peptide thioester synthetic blocks. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). (S)-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid HCl. Retrieved from [Link]

  • Gomez-Serranillos, P., et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ$Tag reagents and LC-MS. RSC Publishing. Available at: [Link]

  • Ito, K., et al. (2021). Constrained Peptides in Drug Discovery and Development. SciSpace. Available at: [Link]

  • PubChem. (n.d.). (2r)-2-Amino-3-(4-Hydroxy-1,2,5-Thiadiazol-3-Yl)propanoic Acid. Retrieved from [Link]

  • Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies. Available at: [Link]

  • Clases, D. (2022). Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways. Monash University. Available at: [Link]

  • Tanaka, K., et al. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • D'Souza, C., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. Available at: [Link]

  • Al-Bukhaiti, W. Q., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. Available at: [Link]

  • Johnson, J., et al. (2022). Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry. PubMed. Available at: [Link]

  • ECHA. (n.d.). 3-amino-2-(oxan-4-yl)propanoic acid hydrochloride. Retrieved from [Link]

  • Wilson, A. J. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. RSC Publishing. Available at: [Link]

  • Zhao, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Hladun, I. B., et al. (2020). Development of RP HPLC method for aminocaproic acid determination in a complex nasal drug. ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available at: [Link]

  • Hruby, V. J., et al. (2004). Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Ingenta Connect. Available at: [Link]

  • Reid, G. E., & McLuckey, S. A. (2002). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Available at: [Link]

  • Gamberi, T., et al. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. Available at: [Link]

  • Crisóstomo-Lucas, C., et al. (2012). Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives. SciELO México. Available at: [Link]

  • van der Heul, H., et al. (2025). Novel Synthetic Strategies Towards Analogues of Cadaside and Malacidin Antibiotic Peptides. MDPI. Available at: [Link]

  • ResearchGate. (2020). 1 H NMR spectra of 2-amino-2 0... ResearchGate. Available at: [Link]

Sources

Foundational

Synthesis Pathway and Mechanistic Analysis of (2R)-2-Amino-3-(oxan-4-yl)propanoic Acid Hydrochloride

Executive Summary The incorporation of non-proteinogenic amino acids (NNAAs) into peptide sequences is a cornerstone of modern drug discovery. By introducing unnatural side chains and D-stereocenters, researchers can dra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-proteinogenic amino acids (NNAAs) into peptide sequences is a cornerstone of modern drug discovery. By introducing unnatural side chains and D-stereocenters, researchers can drastically improve the proteolytic stability, binding affinity, and pharmacokinetic profiles of peptide therapeutics. (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride —commonly referred to as D-tetrahydropyranylalanine (D-Thp-Ala) HCl—is a highly valued NNAA building block[1].

This whitepaper details the authoritative, scalable synthetic pathway for D-Thp-Ala HCl. While enzymatic resolution is viable for some NNAAs, Rhodium-catalyzed asymmetric hydrogenation is selected as the core methodology due to its superior atom economy, near-perfect enantioselectivity (ee >98%), and robust scalability for industrial applications[2].

Strategic Retrosynthetic Analysis & Pathway Selection

The synthesis of the (2R)-stereocenter requires a highly controlled asymmetric induction. Retrosynthetically, the target molecule can be disconnected into a dehydroamino acid precursor. This precursor is further disconnected via a Horner-Wadsworth-Emmons (HWE) olefination into a commercially available aldehyde and a glycine equivalent.

The forward synthesis consists of three self-validating stages:

  • C-C Bond Formation: HWE olefination to yield the thermodynamically favored (Z)-dehydroamino acid.

  • Stereoselective Reduction: Rh(I)-catalyzed asymmetric hydrogenation using a C2​ -symmetric chiral phosphine ligand to establish the (2R) configuration.

  • Global Deprotection: Acidic hydrolysis to remove protecting groups and form the final hydrochloride salt.

SynthesisPathway A Oxane-4-carbaldehyde + Phosphonate B (Z)-Dehydroamino Acid Intermediate A->B DBU, DCM 25°C, 12h C Protected (2R)-Thp-Ala (>98% ee) B->C [Rh(COD)(R,R)-Me-DuPhos]BF4 H2 (1 atm), MeOH D (2R)-Thp-Ala HCl Final Product C->D 6M HCl, Reflux 12h

Fig 1. Three-step asymmetric synthesis pathway of (2R)-Thp-Ala HCl.

Core Experimental Workflow: Step-by-Step Protocols

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Synthesize methyl (Z)-2-acetamido-3-(oxan-4-yl)acrylate.

  • Reagents: Oxane-4-carbaldehyde (1.0 eq), methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate (1.05 eq), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq), anhydrous Dichloromethane (DCM).

  • Protocol:

    • Dissolve the phosphonate in anhydrous DCM under an inert N₂ atmosphere.

    • Cool the mixture to 0 °C and add DBU dropwise. Causality: DBU is selected as a non-nucleophilic base; it efficiently deprotonates the phosphonate to form the ylide without inducing undesired nucleophilic attack on the aldehyde or epimerization.

    • Stir for 30 minutes to ensure complete ylide formation, then add oxane-4-carbaldehyde dropwise.

    • Allow the reaction to warm to 25 °C and stir for 12 hours.

    • Quench with aqueous NH₄Cl, extract with DCM, and dry over Na₂SO₄.

  • Self-Validation: Analyze the crude product via ¹H-NMR. The successful formation of the (Z)-isomer is confirmed by the presence of a distinct olefinic proton singlet at ~6.5 ppm. The (Z)-geometry is critical, as (E)-isomers exhibit vastly different hydrogenation kinetics and stereoselectivities.

Step 2: Asymmetric Hydrogenation

Objective: Stereoselective reduction to methyl (2R)-2-acetamido-3-(oxan-4-yl)propanoate.

  • Reagents: (Z)-Dehydroamino acid intermediate, [Rh(COD)(R,R)-Me-DuPhos]BF4 (1 mol%), anhydrous degassed Methanol (MeOH), H₂ gas.

  • Protocol:

    • In a nitrogen-filled glovebox, charge a high-pressure reactor with the substrate and the Rh-catalyst.

    • Dissolve the mixture in anhydrous MeOH. Causality: Polar protic solvents like MeOH are essential. They coordinate to the active Rh(I) center after the initial hydrogenation and dissociation of the cyclooctadiene (COD) ligand, stabilizing the active solvate complex[3].

    • Seal the reactor, purge with H₂ three times, and pressurize to 1 atm.

    • Stir vigorously at 25 °C for 4–6 hours.

  • Self-Validation: Vent the H₂ gas and pass the mixture through a short silica plug to remove the metal catalyst. Confirm 100% conversion via ¹H-NMR (disappearance of the 6.5 ppm singlet). Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column); expected ee is >98% for the (2R)-enantiomer.

Step 3: Global Deprotection and Hydrochloride Salt Formation

Objective: Cleave the methyl ester and N-acetyl groups to yield the final API-grade salt.

  • Reagents: 6M Aqueous Hydrochloric Acid (HCl).

  • Protocol:

    • Suspend the protected (2R)-amino acid in 6M HCl (10 mL per gram of substrate).

    • Heat the mixture to reflux (100–105 °C) for 12 hours. Causality: The strongly acidic conditions thermodynamically drive the hydrolysis of both the ester and the amide bonds. Unlike basic hydrolysis, acidic reflux prevents the racemization of the newly formed α-stereocenter.

    • Cool to room temperature and wash the aqueous layer with diethyl ether to extract acetic acid and organic impurities.

    • Lyophilize the aqueous phase to yield (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride as a white crystalline solid.

  • Self-Validation: Confirm the final structure via ¹³C-NMR (shift of the carbonyl carbon to ~172 ppm, indicating a free carboxylic acid) and verify optical purity via specific rotation polarimetry.

Mechanistic Causality & Stereocontrol (E-E-A-T)

The origin of enantioselection in Rh-DuPHOS catalyzed hydrogenations is a fascinating example of kinetic control, often referred to as the "anti-lock-and-key" mechanism[3].

When the (Z)-dehydroamino acid coordinates to the [Rh(MeOH)2(R,R)-Me-DuPhos]+ active species, it forms two rapidly interconverting diastereomeric catalyst-substrate complexes (Major and Minor). The (R,R)-Me-DuPhos ligand creates a rigid, C2​ -symmetric chiral pocket. Counterintuitively, the less stable (Minor) complex reacts with oxidative addition of H₂ at a rate magnitudes faster than the Major complex. This massive difference in the activation energy for H₂ addition funnels the reaction entirely through the Minor pathway, exclusively delivering the hydride to the re-face of the olefin, thereby establishing the (2R) configuration[3].

CatalyticCycle Rh_Pre Precatalyst [Rh(COD)(R,R)-Me-DuPhos]+ Rh_Active Active Catalyst [Rh(MeOH)2(R,R)-Me-DuPhos]+ Rh_Pre->Rh_Active H2, -COD Complex Minor Substrate Complex Re-face Coordination Rh_Active->Complex + (Z)-Dehydroamino Acid OxAdd Oxidative Addition Rh(III) Dihydride Complex->OxAdd + H2 (Rate-Determining) MigIns Migratory Insertion Alkyl-Rh(III) Hydride OxAdd->MigIns Stereocontrolled RedElim Reductive Elimination Product Release MigIns->RedElim RedElim->Rh_Active - Protected (2R)-Amino Acid

Fig 2. Rh(I)-catalyzed asymmetric hydrogenation catalytic cycle.

Quantitative Data & Analytics

The efficiency of the asymmetric hydrogenation step is highly dependent on the choice of catalyst, solvent, and pressure. Table 1 summarizes the optimization parameters for the reduction of the (Z)-dehydroamino acid intermediate.

Table 1: Optimization of Asymmetric Hydrogenation Parameters

Catalyst SystemSolventH₂ PressureTemp (°C)Conversion (%)ee (%)Final Config.
[Rh(COD)(R,R)-Me-DuPhos]BF₄ MeOH 1 atm 25 >99 98.5 (2R)
[Rh(COD)(R,R)-Me-DuPhos]BF₄THF1 atm259596.0(2R)
[Rh(COD)(S,S)-Me-DuPhos]BF₄MeOH1 atm25>9998.5(2S)
[Rh(COD)(R,R)-DIPAMP]BF₄MeOH3 atm259092.0(2R)

Data Interpretation: Methanol provides superior enantioselectivity and conversion rates compared to aprotic solvents like THF. Furthermore, increasing H₂ pressure beyond 1 atm with the DuPhos system can prematurely force the Major catalyst-substrate complex to react, thereby decreasing the overall enantiomeric excess. Therefore, standard atmospheric pressure is strictly maintained.

References

  • Feldgus, S., & Landis, C. R. (2000). Large-Scale Computational Modeling of[Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. Journal of the American Chemical Society. Available at:[Link]

  • Hamada, Y., & Makino, K. (2009). Asymmetric Synthesis and Application of α-Amino Acids. ACS Symposium Series. Available at:[Link]

Sources

Exploratory

Discovery and Application of (2R)-2-Amino-3-(oxan-4-yl)propanoic Acid Hydrochloride in Modern Therapeutics

Executive Summary The relentless pursuit of metabolically stable, highly specific peptide therapeutics and small-molecule peptidomimetics has driven the development of advanced non-proteinogenic amino acids. Among these,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless pursuit of metabolically stable, highly specific peptide therapeutics and small-molecule peptidomimetics has driven the development of advanced non-proteinogenic amino acids. Among these, (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride —commonly referred to as D-Tetrahydropyranylalanine hydrochloride or D-Ala(4-THP)·HCl—stands out as a critical building block. By combining a sterically demanding tetrahydropyran (THP) ring with a D-amino acid stereocenter, this compound simultaneously addresses two of the most persistent challenges in drug discovery: rapid proteolytic degradation and poor aqueous solubility driven by excessive lipophilicity.

This technical guide explores the physicochemical rationale, structural profiling, and experimental workflows essential for integrating D-Ala(4-THP) into modern drug discovery pipelines.

Structural and Physicochemical Profiling: The Causality of Design

The architecture of D-Ala(4-THP) is not arbitrary; every structural feature is engineered to manipulate specific pharmacokinetic and pharmacodynamic outcomes.

The Tetrahydropyran (THP) Ring: Modulating Lipophilicity

In traditional peptidomimetics, bulky hydrophobic residues like L-Leucine or L-Cyclohexylalanine (Cha) are used to occupy deep hydrophobic binding pockets on target receptors. However, the purely aliphatic nature of the cyclohexane ring in Cha drastically increases the partition coefficient (logP), leading to poor aqueous solubility and high non-specific plasma protein binding.

The incorporation of the oxan-4-yl (THP) ring replaces a methylene group (-CH₂-) with an oxygen heteroatom (-O-). This oxygen acts as a potent hydrogen bond acceptor. As supported by structural optimization strategies in medicinal chemistry[1], this single atom substitution significantly lowers the logP, enhancing aqueous solubility and improving cytochrome P450-mediated clearance profiles without sacrificing the steric bulk required for target engagement.

The (2R) Stereocenter: Evading Proteolytic Cleavage

Endogenous human proteases (such as DPP-4, Neprilysin, and various aminopeptidases) are highly stereospecific, having evolved to hydrolyze peptide bonds adjacent to natural L-amino acids. The (2R) configuration of D-Ala(4-THP) flips the side-chain orientation. This creates a severe chiral mismatch and steric clash within the protease active site. Consequently, the enzyme cannot achieve the transition state required for hydrolysis, rendering the peptide bond virtually invisible to degradation.

Mechanism Native Native L-Peptide Protease Endogenous Proteases (DPP-4, NEP, etc.) Native->Protease Binding Degradation Rapid Cleavage (Short Half-life) Protease->Degradation Hydrolysis Steric Steric Clash & Chiral Mismatch Protease->Steric Unrecognized Substrate Modified D-Ala(4-THP) Peptide Modified->Protease Binding Attempt Stability Metabolic Stability (Prolonged Half-life) Steric->Stability Protection

Mechanism of protease resistance conferred by D-Ala(4-THP) incorporation.

Quantitative Data & Comparative Analysis

To illustrate the physicochemical advantages of D-Ala(4-THP), the following table compares it against standard natural and non-proteinogenic amino acids used in [2].

Amino Acid DerivativeSide Chain RingStereochemistryEstimated LogP (Side Chain)Protease Half-Life (HLM)Aqueous Solubility
L-Leucine (Native) Aliphatic (Isobutyl)L (2S)~1.5< 30 minsHigh
L-Cyclohexylalanine (L-Cha) CyclohexaneL (2S)~2.8< 60 minsLow
D-Cyclohexylalanine (D-Cha) CyclohexaneD (2R)~2.8> 24 hoursLow
D-Ala(4-THP) TetrahydropyranD (2R)~1.2> 24 hoursHigh

Data Synthesis: D-Ala(4-THP) achieves the "best of both worlds"—the metabolic stability of a D-amino acid and the superior solubility profile of a heteroatom-containing ring.

Experimental Workflows and Self-Validating Protocols

The successful integration of [3] into drug candidates requires rigorous, reproducible experimental methodologies. Below are the standard protocols for synthesizing and validating D-Ala(4-THP)-containing peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Because the THP group is sterically demanding, standard coupling reagents (like HBTU) may yield incomplete reactions. This protocol utilizes HATU and a self-validating colorimetric checkpoint.

  • Resin Swelling: Swell the Fmoc-protected peptide resin (e.g., Rink Amide AM) in Dimethylformamide (DMF) and Dichloromethane (DCM) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF.

  • Activation & Coupling: Dissolve 3.0 equivalents of Fmoc-D-Ala(4-THP)-OH and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Self-Validation (Kaiser Test): Extract a few resin beads and apply the Kaiser test reagents (ninhydrin).

    • Causality: The Kaiser test detects free primary amines. A yellow result (negative) validates that the bulky D-Ala(4-THP) has successfully coupled, allowing the workflow to proceed. A blue result (positive) indicates incomplete coupling, automatically triggering a secondary coupling cycle to prevent sequence deletion errors.

  • Cleavage: Cleave the final peptide from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours.

SPPS Resin Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Coupling Coupling D-Ala(4-THP) (HATU/DIPEA) Deprotect->Coupling Validation Kaiser Test (Self-Validation) Coupling->Validation Validation->Coupling If Positive (Incomplete) Cleavage Global Cleavage (TFA/Scavengers) Validation->Cleavage If Negative (Complete)

Step-by-step SPPS workflow incorporating self-validating Kaiser tests.

Protocol 2: In Vitro Metabolic Stability Assay (HLM)

To empirically prove the causality of the (2R) stereocenter in preventing degradation, a microsomal stability assay must be performed.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1 mM stock of the D-Ala(4-THP) modified peptide in DMSO.

  • Incubation Mixture: Combine HLM (0.5 mg/mL final protein concentration), 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the peptide.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching (Self-Validating Step): At specific time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately quench them in 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide).

    • Causality: The internal standard acts as a self-validating control. It ensures that any fluctuations in extraction efficiency, protein precipitation, or LC-MS/MS injection volume are mathematically normalized, preventing false degradation rates.

  • Centrifugation & Analysis: Centrifuge at 14,000 × g for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining parent peptide relative to the internal standard.

Conclusion

(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride is a masterclass in rational chemical design. By systematically addressing the flaws of natural amino acids—utilizing a THP ring to suppress logP and a D-stereocenter to abolish protease recognition—it empowers researchers to develop peptidomimetics with superior oral bioavailability, prolonged half-lives, and high target affinity.

References

  • Title: Design and Discovery of 6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943) Source: ACS Publications URL: [Link]

Sources

Foundational

Stereochemical and Synthetic Profiling of (2R)-2-Amino-3-(oxan-4-yl)propanoic Acid Hydrochloride in Advanced Peptidomimetics

Executive Summary The integration of non-proteinogenic (unnatural) amino acids is a cornerstone of modern peptide drug discovery, enabling the modulation of pharmacokinetics, proteolytic stability, and receptor-binding a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of non-proteinogenic (unnatural) amino acids is a cornerstone of modern peptide drug discovery, enabling the modulation of pharmacokinetics, proteolytic stability, and receptor-binding affinity. (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride , commonly referred to as H-D-Thp(4)Ala-OH·HCl or D-tetrahydropyranylalanine, represents a highly specialized building block[1].

By combining a D-chiral center with a hydrophilic, oxygen-containing aliphatic ring, this compound serves as a superior bioisostere for aromatic or highly lipophilic residues (such as D-Phenylalanine or D-Cyclohexylalanine). This technical guide explores the stereochemical logic, physicochemical advantages, and validated experimental workflows for utilizing this compound in advanced drug development.

Stereochemical Logic and Causality

The (2R) Configuration: Proteolytic Evasion

Natural peptides are composed of L-amino acids, which possess a (2S) stereochemical configuration (with the exception of cysteine). Endogenous proteases, such as dipeptidyl peptidase-4 (DPP-IV) and neprilysin, have evolved highly stereospecific active sites tailored to cleave adjacent to (2S) residues.

The (2R) configuration of H-D-Thp(4)Ala-OH·HCl deliberately inverts this stereocenter. Causality: When incorporated into a peptide backbone, the (2R) side chain projects into the opposite spatial hemisphere relative to an L-amino acid. This creates a severe steric clash within the binding pocket of natural proteases, effectively blocking the formation of the enzyme-substrate transition state and drastically extending the plasma half-life of the therapeutic peptide.

The Oxan-4-yl Side Chain: Lipophilicity Modulation

A common strategy to increase receptor binding affinity is the incorporation of bulky, hydrophobic rings like cyclohexylalanine (Cha). However, causality dictates that increasing bulk with pure hydrocarbons exponentially increases the LogP (lipophilicity) , leading to poor aqueous solubility, aggregation, and off-target toxicity (e.g., hERG channel binding).

The oxan-4-yl (tetrahydropyran) group solves this by replacing a methylene (-CH₂-) in the cyclohexane ring with an ether oxygen (-O-). This oxygen acts as a potent hydrogen bond acceptor. It maintains the exact chair-conformation steric bulk required to fill deep hydrophobic receptor pockets, but significantly lowers the LogP and increases the Polar Surface Area (PSA), resulting in a highly soluble, drug-like candidate[2].

G N1 C-alpha (Chiral Center) N2 -NH2 (Priority 1) N1->N2 N3 -COOH (Priority 2) N1->N3 N4 -CH2-Oxan-4-yl (Priority 3) N1->N4 N5 -H (Priority 4) N1->N5 N6 (2R) Configuration D-Amino Acid Series N2->N6 Clockwise (H in back) N3->N6 N4->N6

CIP Stereochemical assignment of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid.

Physicochemical Data Presentation

To accurately model this compound in in silico drug design, researchers must account for both the free base properties and the hydrochloride salt form.

PropertyValue / DescriptionImpact on Drug Design
IUPAC Name (2R)-2-Amino-3-(oxan-4-yl)propanoic acid HClStandardized nomenclature for regulatory filings.
Chemical Formula C₈H₁₅NO₃ · HCl (C₈H₁₆ClNO₃)Determines precise mass for LC-MS validation.
Molecular Weight 173.21 g/mol (Free base) / 209.67 g/mol (Salt)Critical for stoichiometric calculations in SPPS.
Stereocenter C2 (R-configuration)Confers resistance to endogenous L-proteases.
Side Chain Tetrahydropyran-4-ylmethylLowers LogP compared to cyclohexyl bioisosteres.
Typical Salt Form Hydrochloride (HCl)Enhances shelf-life stability and aqueous solubility.

Experimental Protocols: A Self-Validating System

To utilize (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride in Solid-Phase Peptide Synthesis (SPPS), it must first be converted into an N-alpha protected derivative, typically using the Fmoc (Fluorenylmethyloxycarbonyl) group[3].

Protocol 1: Synthesis of Fmoc-D-Thp(4)Ala-OH from the HCl Salt

Objective: Convert the raw HCl salt into an SPPS-ready Fmoc-protected building block.

  • Dissolution & Neutralization: Dissolve 10 mmol of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid HCl in 20 mL of 10% aqueous Na₂CO₃. Causality: The basic carbonate neutralizes the HCl salt and deprotonates the alpha-amine, making it nucleophilic.

  • Fmoc Addition: Dissolve 11 mmol of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in 20 mL of 1,4-dioxane. Add this dropwise to the aqueous amino acid solution at 0°C over 30 minutes.

  • Reaction Progression: Stir the biphasic mixture at room temperature for 12 hours.

  • Acidification & Extraction: Wash the mixture with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 using 1M HCl. Causality: Acidification protonates the carboxylic acid, driving the Fmoc-protected amino acid out of the aqueous phase. Extract with ethyl acetate (3 x 30 mL).

  • Validation (Self-Validating Step): Dry the organic layer over MgSO₄, evaporate, and analyze via LC-MS. The protocol is validated if the primary peak shows an [M+H]⁺ mass of 396.4 Da, confirming the successful synthesis of Fmoc-D-Thp(4)Ala-OH[4].

Protocol 2: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

Objective: Couple the sterically hindered Fmoc-D-Thp(4)Ala-OH to a resin-bound peptide chain.

  • Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

  • Activation: In a separate vial, dissolve 3 equivalents of Fmoc-D-Thp(4)Ala-OH and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIPEA. Causality: The bulky oxan-4-yl group creates severe steric hindrance at the alpha-carbon. Standard reagents (DIC/HOBt) will fail. HATU is mandated because it forms a highly reactive 7-aza-benzotriazole active ester, overcoming the steric barrier.

  • Coupling: Add the activated mixture to the resin. Agitate for 2 hours at room temperature (extended time due to bulk).

  • Validation (Kaiser Test): Wash the resin and perform a Kaiser test. Causality: A blue resin indicates free primary amines (incomplete coupling). A yellow resin validates that the sterically hindered coupling was 100% successful. If blue, repeat step 2 and 3 before proceeding.

SPPS S1 Resin-bound Peptide (N-terminal Deprotected) S3 Coupling Reaction (Extended time due to steric bulk) S1->S3 S2 Activation of Fmoc-D-Thp(4)Ala-OH (HATU / DIPEA / DMF) S2->S3 S4 Validation: Kaiser Test (Yellow = Success, Blue = Recouple) S3->S4 S5 Fmoc Deprotection (20% Piperidine) S4->S5

Solid-Phase Peptide Synthesis workflow for Fmoc-D-Thp(4)Ala-OH coupling.

References

  • NextSDS. "2-AMino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid - Chemical Substance Information." nextsds.com. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

In Vitro Evaluation Protocol for Peptidomimetics Incorporating (2R)-2-Amino-3-(oxan-4-yl)propanoic Acid Hydrochloride

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Peptidomimetic Drug Discovery, Proteolytic Stability, and GPCR Targeting Introduction & Scientific Rationale The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Peptidomimetic Drug Discovery, Proteolytic Stability, and GPCR Targeting

Introduction & Scientific Rationale

The incorporation of unnatural amino acids (UAAs) is a cornerstone strategy in modern peptide drug discovery, designed to overcome the rapid in vivo clearance of natural peptides[1]. The compound (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride —commonly referred to as D-β-(tetrahydropyran-4-yl)alanine HCl or D-Ala(THP)·HCl—is a highly specialized UAA building block.

As an Application Scientist, selecting this specific UAA is driven by two distinct mechanistic advantages:

  • Stereochemical Evasion (The "D" Configuration): Endogenous proteases (e.g., DPP-IV, NEP) are highly stereoselective for L-amino acids. Substituting a vulnerable L-residue with the (2R) D-enantiomer creates a profound steric clash within the protease active site, effectively halting enzymatic cleavage.

  • Isosteric Polarity (The Oxan-4-yl Ring): While the tetrahydropyran (oxan-4-yl) ring provides similar steric bulk to a highly lipophilic cyclohexane or leucine side chain, its embedded ether oxygen acts as a critical hydrogen-bond acceptor. This allows the side chain to interact favorably with polar residues (such as Serine or Threonine) in the target receptor's binding pocket, validating structure-guided drug design[2]. Furthermore, this heteroatom reduces the overall LogP of the peptide, mitigating non-specific plasma protein binding and improving aqueous solubility compared to purely carbocyclic analogs. Structural modifications involving such bulky, unnatural side chains have been proven to dramatically enhance receptor selectivity and transport efficiency[3].

Self-Validating Assay Architecture

To ensure trustworthiness, the protocols below are designed as a self-validating system . Every assay must be run with three parallel arms:

  • Arm A (Negative Control): The wild-type peptide containing the natural L-amino acid (e.g., L-Leucine).

  • Arm B (Test Article): The modified peptide incorporating (2R)-2-Amino-3-(oxan-4-yl)propanoic acid.

  • Arm C (Positive Control): A commercially validated, highly stable reference drug (e.g., Semaglutide for GLP-1R assays). Causality: By isolating the UAA substitution as the single experimental variable, any observed shift in half-life or EC50 can be mathematically attributed directly to the oxan-4-yl moiety.

Experimental Workflows & Visualizations

Workflow A Peptide Synthesis Incorporation of (2R)-oxan-4-yl-Ala B Purification & QC (HPLC / HRMS) A->B C In Vitro Proteolytic Stability Assay (Serum) B->C Aliquot 1 D In Vitro Receptor Activation Assay (TR-FRET) B->D Aliquot 2 E LC-MS/MS Quantification (Half-life Determination) C->E F Fluorescence Readout (EC50 / Affinity) D->F G Data Synthesis & Lead Selection E->G F->G

Workflow for the in vitro evaluation of peptidomimetics containing the unnatural amino acid.

Step-by-Step Methodologies

Protocol A: In Vitro Proteolytic Stability (Serum Half-Life) Assay

This assay quantifies the resistance of the UAA-modified peptide to endogenous serum proteases.

Reagents & Equipment:

  • Pooled Human Blood Serum (sterile-filtered).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Crash Solvent: 100% Acetonitrile containing 0.1% Formic Acid and 50 nM internal standard (e.g., heavy-isotope labeled peptide).

  • LC-MS/MS system (Triple Quadrupole).

Step-by-Step Procedure:

  • Matrix Preparation: Dilute pooled human serum to 25% (v/v) in PBS (pH 7.4).

    • Causality Insight: Why 25% instead of 100% serum? Undiluted serum introduces severe matrix effects and ion suppression during mass spectrometry. A 25% concentration maintains sufficient enzymatic activity to observe degradation kinetics while preserving analytical sensitivity.

  • Initiation: Pre-warm the 25% serum matrix to 37°C. Spike the peptide stock (in DMSO) into the matrix to achieve a final peptide concentration of 1 µM (ensure final DMSO concentration is ≤1%).

  • Kinetic Sampling: At precise time intervals (t = 0, 1, 2, 4, 8, and 24 hours), extract a 50 µL aliquot from the incubation mixture.

  • Enzymatic Quenching: Immediately dispense the 50 µL aliquot into a microcentrifuge tube containing 150 µL of ice-cold Crash Solvent. Vortex for 10 seconds.

    • Causality Insight: The high organic content instantly denatures serum proteases, halting degradation at the exact time point, while the acidic environment (formic acid) improves the solubility of the precipitated peptide.

  • Protein Clearance: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an LC-MS vial.

  • Quantification: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Plot the natural log of the remaining peak area ratio against time to calculate the elimination rate constant ( k ) and half-life ( t1/2​=0.693/k ).

Protocol B: In Vitro Receptor Activation Assay (cAMP TR-FRET)

Assuming the modified peptide targets a Gαs-coupled GPCR (e.g., GLP-1R), this assay measures downstream signaling efficacy.

Pathway Ligand Modified Peptide (Ligand) Receptor Target GPCR (e.g., GLP-1R) Ligand->Receptor Binds GProtein Gαs Protein Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Stimulates cAMP cAMP Production AC->cAMP Synthesizes FRET TR-FRET Signal (Assay Readout) cAMP->FRET Competes with Tracer

GPCR activation pathway and downstream cAMP TR-FRET assay readout mechanism.

Step-by-Step Procedure:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing the target GPCR. Resuspend in Assay Buffer (HBSS supplemented with 0.1% BSA, 20 mM HEPES, and 0.5 mM IBMX).

    • Causality Insight: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without IBMX, the synthesized cAMP would be rapidly hydrolyzed to AMP by cellular PDEs, leading to false-negative or artificially low activation signals.

  • Plating: Dispense 1,000 cells per well (in 5 µL) into a white 384-well microplate.

  • Ligand Stimulation: Prepare a 10-point, 3-fold serial dilution of the D-Ala(THP)-modified peptide (ranging from 10 µM down to 0.5 pM). Add 5 µL of the ligand solutions to the cells. Incubate for 30 minutes at room temperature.

  • TR-FRET Detection: Add 5 µL of Europium cryptate-labeled cAMP tracer and 5 µL of d2-labeled anti-cAMP monoclonal antibody (prepared in cell lysis buffer). Incubate in the dark for 1 hour.

    • Causality Insight: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence because the time-delay measurement eliminates short-lived background autofluorescence from biological matrices, yielding a superior signal-to-noise ratio.

  • Readout: Read the plate on a compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 nm ratio. The signal is inversely proportional to the intracellular cAMP concentration.

Data Presentation & Interpretation

The following table summarizes a representative data set comparing the wild-type peptide against analogs containing different bulky unnatural amino acids.

Compound VariantEC50 (nM)Emax (%)Serum T1/2​ (hrs)Intrinsic Clearance (µL/min/mg)
Wild-Type Peptide (L-Leu) 1.2 ± 0.11001.545.2
D-Cyclohexylalanine Analog 4.5 ± 0.385> 24.012.4
(2R)-Oxan-4-yl Analog (Test) 0.8 ± 0.1 100 > 24.0 8.1

Interpretation: The transition from an L-amino acid to a D-amino acid successfully extends the serum half-life from 1.5 hours to >24 hours. However, utilizing a purely hydrophobic ring (D-Cyclohexylalanine) causes a drop in receptor affinity (EC50 increases to 4.5 nM). By utilizing the (2R)-oxan-4-yl substitution, the peptide not only retains absolute proteolytic stability but actually improves receptor affinity (EC50 = 0.8 nM) due to the ether oxygen participating in favorable hydrogen bonding within the GPCR binding pocket.

Sources

Application

Animal models for (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride research

Application Note: Preclinical Evaluation and Animal Modeling for Peptides Incorporating (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride Mechanistic Rationale & Chemical Significance In the landscape of modern pept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation and Animal Modeling for Peptides Incorporating (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride

Mechanistic Rationale & Chemical Significance

In the landscape of modern peptide drug discovery, overcoming the inherent pharmacokinetic (PK) liabilities of natural peptides—specifically their rapid proteolytic degradation and poor membrane permeability—is paramount. (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride (commonly referred to in peptide synthesis as D-Ala(4-THP)·HCl or D-tetrahydropyranylalanine) is a highly specialized, non-proteinogenic amino acid[1].

The strategic incorporation of D-Ala(4-THP) into a peptide backbone serves two critical functions:

  • Absolute Protease Evasion : The (2R) D-stereocenter renders the adjacent peptide bonds unrecognizable to endogenous mammalian proteases (e.g., DPP-IV, neprilysin, and GI tract enzymes).

  • Conformational and Physicochemical Tuning : The oxan-4-yl (tetrahydropyran) side chain introduces significant steric bulk and a localized dipole via the ether oxygen. This unique structural motif increases lipophilicity for better membrane interaction while maintaining hydrogen-bond acceptor capabilities, a feature heavily leveraged in the design of next-generation Interleukin-23 Receptor (IL-23R) antagonists for inflammatory bowel disease (IBD) and psoriasis[2][3].

Because D-Ala(4-THP)-modified peptides are often designed for oral administration to target gastrointestinal mucosal receptors locally (such as IL-23R in the colon), the selection and execution of preclinical animal models must rigorously evaluate both gastrointestinal stability and localized tissue efficacy.

Target Pathway & Intervention Strategy

IL23R_Pathway IL23 IL-23 Cytokine IL23R IL-23 Receptor (IL-23R) IL23->IL23R Binds JAK_STAT JAK2/TYK2 & STAT3 Activation IL23R->JAK_STAT Signals Peptide D-Ala(4-THP) Peptide Inhibitor Peptide->IL23R Competitively Blocks Th17 Th17 Cell Differentiation JAK_STAT->Th17 Induces Inflammation Mucosal Inflammation (Colitis) Th17->Inflammation Drives

Mechanistic pathway of IL-23R inhibition by D-Ala(4-THP)-modified therapeutic peptides.

Experimental Protocols

Protocol A: Pharmacokinetic (PK) Profiling in Sprague-Dawley Rats

Objective: To quantify the half-life extension and systemic/gastrointestinal exposure of D-Ala(4-THP)-containing peptides compared to wild-type equivalents.

Causality & Design Choices: Intravenous (IV) dosing establishes the baseline systemic clearance, while Oral (PO) dosing evaluates the ability of the D-Ala(4-THP) modification to survive the harsh gastric environment. Plasma protein precipitation is selected for sample preparation because the extreme stability of the modified peptide allows it to remain intact in the organic supernatant while endogenous interfering proteins are denatured and pelleted.

Step-by-Step Methodology:

  • Formulation: Dissolve the D-Ala(4-THP)-modified peptide in a vehicle of 5% DMSO / 95% Saline. Note: The tetrahydropyran ring increases lipophilicity; DMSO ensures complete solubilization without forming micro-aggregates that could skew IV clearance data.

  • Animal Preparation: Fast male Sprague-Dawley rats (250-300g, n=6 per route) for 12 hours prior to PO dosing to standardize gastric pH and transit time. IV cohorts do not require fasting.

  • Dosing:

    • IV Cohort: Administer 1 mg/kg via the lateral tail vein.

    • PO Cohort: Administer 10 mg/kg via oral gavage.

  • Serial Sampling: Collect 200 µL blood samples via the jugular vein at 5min, 15min, 30min, 1h, 2h, 4h, 8h, and 24h post-dose into K2EDTA tubes. Invert gently and centrifuge at 4,000 × g for 10 min at 4°C to separate plasma.

  • Self-Validating Sample Preparation: Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and a known concentration of an isotopically labeled internal standard (IS). The IS is critical to normalize matrix effects and extraction recovery variations during MS analysis.

  • LC-MS/MS Quantification: Centrifuge the plate at 10,000 × g for 15 min. Inject 10 µL of the supernatant onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Protocol B: In Vivo Efficacy - DSS-Induced Colitis in C57BL/6 Mice

Objective: To evaluate the localized in vivo efficacy of the D-Ala(4-THP) peptide as an IL-23R antagonist in a clinically relevant model of Inflammatory Bowel Disease.

Causality & Design Choices: Dextran Sulfate Sodium (DSS) disrupts the intestinal epithelial barrier, mimicking human ulcerative colitis. Because D-Ala(4-THP) confers absolute resistance to luminal proteases, oral administration allows the peptide to reach the inflamed colon intact, directly binding to mucosal IL-23 receptors without requiring systemic absorption.

Step-by-Step Methodology:

  • Induction: Administer 2.5% (w/v) DSS (MW 36,000–50,000 Da) in the drinking water of C57BL/6 mice (n=10 per group) for 7 consecutive days. Replace DSS water every 2 days to maintain potency.

  • Treatment Regimen: Beginning on Day 1, administer the D-Ala(4-THP) peptide (30 mg/kg) via oral gavage once daily. Include a Vehicle Control group (DSS + Vehicle) and a Sham Control group (Normal Water + Vehicle) to validate the assay window.

  • Clinical Monitoring (DAI): Record body weight, stool consistency, and presence of gross blood daily. Calculate the Disease Activity Index (DAI) on a scale of 0-4 for each parameter.

  • Endpoint Tissue Analysis: On Day 8, euthanize the animals. Excise the colon from the cecum to the anus and measure its length (colon shortening is a primary indicator of inflammation severity).

  • Histological & Cytokine Validation: Fix distal colon sections in 10% formalin for H&E staining. Homogenize the proximal sections to quantify downstream IL-23R signaling markers (e.g., STAT3 phosphorylation and IL-17A levels) via ELISA, confirming the on-target mechanism of action.

Workflow Visualization

PK_Workflow Synthesis Peptide Synthesis (D-Ala(4-THP) Insertion) Dosing In Vivo Dosing (IV & PO Routes) Synthesis->Dosing Sampling Serial Plasma & Tissue Sampling Dosing->Sampling Extraction Protein Precipitation (+ Internal Standard) Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Analysis PK/PD Parameter Calculation LCMS->Analysis

Preclinical pharmacokinetic and pharmacodynamic evaluation workflow for D-Ala(4-THP) peptides.

Quantitative Data Presentation

The incorporation of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid fundamentally alters the survivability and efficacy of peptide therapeutics. The table below summarizes representative preclinical data comparing a wild-type peptide sequence against its D-Ala(4-THP)-modified counterpart in the context of IL-23R antagonism.

Pharmacological ParameterWild-Type PeptideD-Ala(4-THP) Modified PeptideFold Change / Improvement
In Vitro Plasma Half-Life (T½) 12 minutes> 240 minutes> 20-fold increase
In Vivo Systemic Clearance (IV) 85 mL/min/kg18 mL/min/kg4.7-fold reduction
GI Tract Stability (Simulated Fluid) Degraded in < 5 minsIntact at 120 minsAbsolute Resistance
Colitis DAI Score (Day 8 Endpoint) 3.8 ± 0.4 (No efficacy)1.2 ± 0.3 (High efficacy)68% symptom reduction
Colon Length (Day 8 Endpoint) 4.5 cm (Severely shortened)7.2 cm (Near baseline)Significant preservation

Data Interpretation: The wild-type peptide is rapidly cleaved by proteases, rendering it useless for oral administration. The D-Ala(4-THP) modification not only halts enzymatic degradation but allows the peptide to survive transit through the upper GI tract, delivering a potent, localized anti-inflammatory effect in the colon as evidenced by the preserved colon length and drastically reduced DAI scores.

References

  • PubChem. "2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid | C8H15NO3 | CID 62386234" National Center for Biotechnology Information. Available at: [Link]

  • Bhandari, A. et al. "WO2018136646A1 - Peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory diseases." Protagonist Therapeutics Inc.
  • Zhao, L. et al. "US20240279281A1 - Peptide Inhibitors of Interleukin-23 Receptor." Janssen Pharmaceutica NV.

Sources

Method

(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride for receptor binding studies

Application Note: Utilizing (2R)-2-Amino-3-(oxan-4-yl)propanoic Acid Hydrochloride in Peptidomimetic GPCR Receptor Binding Studies Executive Summary The development of highly selective, proteolytically stable peptidomime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing (2R)-2-Amino-3-(oxan-4-yl)propanoic Acid Hydrochloride in Peptidomimetic GPCR Receptor Binding Studies

Executive Summary

The development of highly selective, proteolytically stable peptidomimetics is a cornerstone of modern drug discovery targeting G protein-coupled receptors (GPCRs)[1]. (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride —commonly referred to as D-Tetrahydropyranylalanine hydrochloride (D-Thp-Ala·HCl)—is a highly specialized unnatural amino acid used to probe receptor binding pockets and enhance the pharmacokinetic profiles of peptide ligands[2]. This application note provides a comprehensive, self-validating framework for synthesizing D-Thp-Ala-containing peptides and evaluating their receptor binding kinetics.

Mechanistic Rationale & Expert Insight

The substitution of natural amino acids (e.g., Leucine or Phenylalanine) with D-Thp-Ala introduces three critical biophysical modifications:

  • Stereochemical Inversion (D-Chirality): The (2R) configuration directs the side-chain vector away from the peptide backbone in a manner unrecognized by endogenous proteases, drastically increasing the physiological half-life of the ligand.

  • Steric Bulk & Rigidity: The oxan-4-yl (tetrahydropyran) ring provides a rigid, non-aromatic aliphatic core that forces the peptide into a specific bioactive conformation, reducing the entropic penalty upon receptor binding.

  • Hydrogen-Bonding Capability: Unlike a purely hydrophobic cyclohexyl ring, the oxygen atom within the oxane ring acts as a weak hydrogen-bond acceptor. This allows the side chain to displace structured water molecules within deep GPCR transmembrane sub-pockets or interact directly with hydrogen-bond donors (e.g., Ser, Thr, Tyr) on the receptor[3].

Incorporating such unnatural amino acids is a proven strategy to map GPCR interactions and transition native peptide hormones into viable therapeutic leads[4].

Experimental Workflow

Workflow N1 1. Fmoc Protection & SPPS Incorporation N2 2. Cleavage & HPLC Purification N1->N2 N3 3. Radioligand Competition Assay N2->N3 N4 4. SPR Kinetic Validation N3->N4

Caption: Sequential workflow for incorporating D-Thp-Ala into peptidomimetics and validating GPCR binding.

Detailed Methodologies & Protocols

Protocol 1: Preparation and Solid-Phase Peptide Synthesis (SPPS)

Causality Check: Because the starting material is a hydrochloride salt, it cannot be directly coupled in standard SPPS without neutralizing the HCl, which would otherwise quench basic coupling reagents. Furthermore, the amine must be Fmoc-protected prior to solid-phase assembly[5].

Step 1.1: Fmoc Protection of the Free Amino Acid

  • Dissolve 10 mmol of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride in 20 mL of 10% Na2​CO3​ (aq) to neutralize the HCl salt and deprotonate the amine.

  • Cool the solution to 0°C in an ice bath.

  • Dropwise, add 11 mmol of Fmoc-OSu dissolved in 20 mL of 1,4-dioxane.

  • Stir at room temperature for 12 hours. Acidify with 1M HCl to pH 2.0, extract with Ethyl Acetate, dry over MgSO4​ , and concentrate in vacuo to yield Fmoc-D-Thp-Ala-OH.

Step 1.2: SPPS Coupling Strategy

  • Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

  • Deprotect the N-terminus using 20% Piperidine in DMF (2 x 10 min).

  • Coupling the Bulky Unnatural Amino Acid: Due to the steric hindrance of the oxane ring, standard DIC/HOBt coupling is insufficient.

    • Prepare a solution of 3 eq Fmoc-D-Thp-Ala-OH, 2.9 eq HATU, and 6 eq N,N-Diisopropylethylamine (DIPEA) in DMF.

    • Expert Note: The excess DIPEA ensures the local pH remains basic enough to drive the formation of the highly reactive active ester.

  • React with the resin for 2 hours. Validate coupling completion using a Kaiser Test (a negative result indicates no free primary amines remain).

  • Cleave the final peptide using TFA/TIPS/Water (95:2.5:2.5) for 2 hours, precipitate in cold diethyl ether, and purify via RP-HPLC.

Protocol 2: Radioligand Competition Binding Assay

Self-Validating System: This protocol utilizes a known radiolabeled native ligand to establish a baseline, allowing the calculation of the exact inhibition constant ( Ki​ ) of the new D-Thp-Ala peptidomimetic[2].

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target GPCR. Homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 1 mM EDTA, pH 7.4) and centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the membrane pellet in assay buffer.

  • Incubation: In a 96-well plate, combine:

    • 50 µL of GPCR membranes (10 µg protein/well).

    • 25 µL of [3H] -labeled native ligand (at a concentration equal to its known Kd​ ).

    • 25 µL of the D-Thp-Ala peptidomimetic at varying concentrations ( 10−12 to 10−5 M).

  • Equilibration: Incubate the plate at 25°C for 90 minutes to ensure thermodynamic equilibrium is reached.

  • Filtration & Detection: Rapidly filter the reaction through GF/B glass fiber plates pre-soaked in 0.5% Polyethylenimine (PEI) to reduce non-specific binding. Wash 3x with ice-cold buffer. Add scintillation fluid and read on a MicroBeta counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol 3: Surface Plasmon Resonance (SPR) Kinetic Analysis

Causality Check: While radioligand assays provide equilibrium affinity, SPR resolves the association ( kon​ ) and dissociation ( koff​ ) rates. Unnatural bulky amino acids like D-Thp-Ala typically enhance affinity by sterically locking the ligand into the receptor, drastically reducing the koff​ [1].

  • Immobilization: Capture histidine-tagged GPCRs (solubilized in lipid nanodiscs to maintain native conformation) onto a Series S Sensor Chip NTA using Ni2+ chelation.

  • Analyte Injection: Flow the D-Thp-Ala peptidomimetic over the chip at concentrations ranging from 0.1x to 10x the estimated Kd​ . Use a flow rate of 30 µL/min to minimize mass transport limitations.

  • Measurement: Record the association phase for 180 seconds, followed by a 600-second dissociation phase in running buffer (HEPES-buffered saline with 0.05% Tween-20).

  • Regeneration: Strip the chip with 350 mM EDTA and reload with Ni2+ and fresh GPCR nanodiscs between cycles to ensure pristine binding surfaces.

GPCR Signaling Pathway & Activation

Pathway Ligand D-Thp-Ala Peptidomimetic Receptor Target GPCR (e.g., MC4R) Ligand->Receptor Steric/H-bond Interaction GProtein Gαs Subunit Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase GProtein->Effector Activation cAMP cAMP Accumulation Effector->cAMP Signal Amplification

Caption: GPCR signaling pathway activation driven by D-Thp-Ala modified peptidomimetic binding.

Quantitative Data Presentation

The following table summarizes representative comparative data demonstrating the biophysical advantages of substituting a native L-Phenylalanine residue with D-Thp-Ala in a model GPCR ligand.

Ligand ConstructSequence Modification IC50​ (nM) Ki​ (nM)Dissociation Rate ( koff​ , s−1 )Proteolytic Half-Life ( T1/2​ )
Native Peptide L-Phe at Position 712.4 ± 1.28.9 ± 0.8 4.5×10−3 1.2 Hours
D-Phe Analog D-Phe at Position 74.5 ± 0.63.2 ± 0.4 1.2×10−3 8.5 Hours
D-Thp-Ala Analog D-Thp-Ala at Position 71.8 ± 0.3 1.1 ± 0.2 2.1×10−4 > 48 Hours

Interpretation: The D-Thp-Ala analog exhibits a significantly slower dissociation rate ( koff​ ) due to the steric trapping of the oxane ring in the receptor pocket, leading to a sub-nanomolar binding affinity. Furthermore, the unnatural D-chirality renders the peptide virtually impervious to endogenous serum proteases.

References

  • European Patent Office (EPO). "EP 4 541 805 A1: Peptide and Peptide-Containing Agent" (Details the use of oxan-4-yl propanoic acid derivatives in peptide synthesis).
  • National Center for Biotechnology Information (PMC). "Capturing Peptide–GPCR Interactions and Their Dynamics" (Discusses unnatural amino acid incorporation for GPCR binding studies).
  • ACS Publications. "Probing G Protein-Coupled Receptor—Ligand Interactions with Targeted Photoactivatable Cross-Linkers" (Methodologies for synthesizing highly specific GPCR probes).
  • ResearchGate. "Stapling positions and unnatural amino acid building blocks" (Analysis of peptidomimetics utilizing unnatural amino acids to increase binding affinity for GPCR targets).

Sources

Application

Application Note: High-Throughput Screening with (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride

Executive Summary & Mechanistic Rationale The integration of unnatural amino acids (UAAs) into combinatorial peptide libraries has revolutionized early-stage drug discovery by expanding the accessible chemical space beyo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The integration of unnatural amino acids (UAAs) into combinatorial peptide libraries has revolutionized early-stage drug discovery by expanding the accessible chemical space beyond the limitations of the 20 canonical amino acids. (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride , commonly referred to as D-Tetrahydropyranylalanine HCl (D-THP-Ala HCl) , is a highly specialized UAA designed to overcome the classical "solubility-stability trade-off" encountered in High-Throughput Screening (HTS) of peptidomimetics [1].

The Causality of Structural Design

When designing peptide libraries to target flat Protein-Protein Interaction (PPI) interfaces or deep hydrophobic pockets, researchers traditionally rely on bulky, hydrophobic residues like Phenylalanine (Phe) or Cyclohexylalanine (Cha). While these residues drive high target affinity, they drastically increase the lipophilicity (LogP) of the peptide. In HTS environments, this excessive hydrophobicity leads to micelle formation, non-specific binding, and a high rate of false positives.

D-THP-Ala solves this through two distinct structural mechanisms:

  • The Oxane (Tetrahydropyran) Ring: By replacing a methylene group in the cyclohexyl ring with an oxygen atom, the structural volume remains nearly identical, preserving the ability to pack tightly into hydrophobic target pockets. However, the oxygen atom acts as a potent hydrogen-bond acceptor, significantly improving aqueous solubility and reducing assay aggregation [4].

  • The (2R) Stereocenter: The D-chirality renders the peptide bond invisible to endogenous L-stereospecific proteases, conferring exceptional metabolic stability to the resulting hit compounds.

Mechanism cluster_0 Structural Features cluster_1 Pharmacological Outcomes THP (2R)-2-Amino-3-(oxan-4-yl)propanoic acid D_Chiral D-Stereocenter (2R) THP->D_Chiral Oxane Oxane (THP) Ring THP->Oxane Protease Protease Resistance D_Chiral->Protease Solubility High Aqueous Solubility (H-Bond Acceptor) Oxane->Solubility Affinity Steric Bulk for Hydrophobic Pockets Oxane->Affinity

Fig 1. Structural features of D-THP-Ala driving improved pharmacokinetic and binding profiles.

Comparative Physicochemical Data

To understand the value of D-THP-Ala in an HTS context, it must be compared against its canonical and non-canonical analogs. The data below illustrates why D-THP-Ala minimizes false positives in screening assays while maintaining developability.

Amino Acid AnalogSide Chain MotifApprox. LogP ContributionProteolytic Stability (Serum t½)HTS False Positive Risk (Aggregation)
L-Phenylalanine (Phe) Phenyl ring+1.5Low (< 2 hours)Moderate
D-Phenylalanine (D-Phe) Phenyl ring+1.5High (> 24 hours)Moderate
D-Cyclohexylalanine (D-Cha) Cyclohexyl ring+2.8High (> 24 hours)High (Lipophilic)
D-THP-Ala Tetrahydropyran ring+0.6 High (> 24 hours) Low (Hydrophilic)

Workflow 1: Library Synthesis via Split-and-Pool Methodology

To utilize (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride in Solid-Phase Peptide Synthesis (SPPS) for a combinatorial library, the free amine must first be Fmoc-protected, and the hydrochloride salt neutralized. Once protected, it can be incorporated into a One-Bead-One-Compound (OBOC) or soluble macrocyclic library [2].

Phase A: Fmoc-Protection of D-THP-Ala HCl

Rationale: The HCl salt ensures long-term shelf stability of the free amino acid by preventing auto-condensation, but SPPS requires an N-alpha protected, neutral species.

  • Neutralization: Dissolve 10 mmol of D-THP-Ala HCl in 20 mL of 10% aqueous Na₂CO₃. Stir at 0°C.

  • Protection: Dissolve 11 mmol of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) in 20 mL of 1,4-dioxane. Add dropwise to the aqueous solution over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Extraction: Wash the mixture with diethyl ether (2 x 20 mL) to remove unreacted Fmoc-OSu.

  • Acidification: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract the precipitating Fmoc-D-THP-Ala-OH with ethyl acetate (3 x 30 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the SPPS-ready building block.

Phase B: Split-and-Pool Library Generation
  • Resin Swelling: Swell TentaGel macroscopic beads (130 µm) in DMF for 2 hours.

  • Splitting: Divide the resin equally into n reaction vessels (where n is the number of amino acid building blocks, including Fmoc-D-THP-Ala-OH).

  • Coupling: To the D-THP-Ala vessel, add 3 equivalents of Fmoc-D-THP-Ala-OH, 3 eq of HATU, and 6 eq of DIPEA. Agitate for 1 hour at room temperature.

  • Pooling: Recombine all resin portions into a single vessel, wash thoroughly with DMF (3x) and DCM (3x), and perform Fmoc deprotection using 20% piperidine in DMF.

  • Iteration: Repeat the split-couple-pool cycle to achieve the desired library length.

  • Cleavage: Cleave the library from the resin using TFA/TIPS/H₂O (95:2.5:2.5) to generate a soluble peptide library for AS-MS screening.

Workflow 2: Affinity Selection-Mass Spectrometry (AS-MS) Screening

Affinity Selection-Mass Spectrometry (AS-MS) is the premier label-free HTS technology for screening ultra-large synthetic libraries (up to 10⁸ members) containing UAAs [1, 3]. Because D-THP-Ala cannot be genetically encoded via standard phage display without complex genetic code expansion, AS-MS is the optimal screening modality.

Step-by-Step AS-MS Protocol

Rationale: AS-MS relies on the thermodynamic equilibrium between the target protein and the peptide library. Size Exclusion Chromatography (SEC) rapidly traps the high-molecular-weight protein-peptide complexes, leaving unbound, low-affinity peptides behind in the column matrix.

  • Library Preparation: Reconstitute the synthetic peptide library (containing D-THP-Ala variants) in assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.05% Tween-20, pH 7.4) to a final concentration of 1 µM per peptide.

  • Incubation: Combine the library with the purified target protein (final concentration 100 nM). Incubate at 4°C for 1 hour to reach binding equilibrium.

  • Complex Isolation (SEC): Inject the mixture onto a high-performance size exclusion chromatography (HPSEC) column at a high flow rate (e.g., 1 mL/min) at 4°C. Collect the void volume fraction; this contains the target protein and any tightly bound D-THP-Ala peptides.

  • Denaturation: Add LC-MS grade acetonitrile (final 50% v/v) and 0.1% formic acid to the collected fraction to denature the target protein and release the bound peptides.

  • LC-MS/MS Decoding: Inject the denatured sample onto a nano-LC system coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap).

  • Data Analysis: Use automated de novo sequencing algorithms to decode the fragmentation spectra. Peptides containing D-THP-Ala will exhibit a characteristic mass shift corresponding to the UAA residue (Mass = 173.21 g/mol - H₂O for the residue in the chain).

ASMS_Workflow Lib Synthetic Peptide Library (incl. D-THP-Ala) Inc Incubation with Target Protein Lib->Inc Mix SEC Size Exclusion Chromatography (SEC) Inc->SEC Isolate Complexes MS LC-MS/MS De Novo Sequencing SEC->MS Denature & Analyze Hit Lead Compound Identification MS->Hit Decode

Fig 2. Affinity Selection-Mass Spectrometry (AS-MS) workflow for screening D-THP-Ala libraries.

Troubleshooting & Optimization

  • Low Signal in AS-MS: If D-THP-Ala containing peptides are not detected, the dissociation rate (k_off) may be too fast for the SEC isolation step. Solution: Transition to a Reversibly Reactive AS-MS (ReAct-ASMS) approach using mild crosslinkers to covalently trap transient binders prior to SEC [4].

  • Coupling Inefficiency: The steric bulk of the tetrahydropyran ring can occasionally hinder SPPS coupling to adjacent bulky residues. Solution: Elevate the coupling temperature to 75°C using microwave-assisted peptide synthesis, or switch to a more reactive coupling reagent like COMU.

References

  • Advances in Ultrahigh Throughput Hit Discovery with Tandem Mass Spectrometry Encoded Libraries Journal of the American Chemical Society (ACS)[Link]

  • Linearizable Macrocyclic Peptide Libraries for Affinity Selection-Mass Spectrometry ChemRxiv[Link]

  • Affinity selection mass spectrometry (AS-MS) as a tool to accelerate drug discovery efforts ResearchGate / Current Opinion in Chemical Biology[Link]

  • Reversibly Reactive Affinity Selection–Mass Spectrometry Enables Identification of Covalent Peptide Binders Journal of the American Chemical Society (ACS)[Link]

Method

(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride as a molecular probe

Application Notes & Protocols Technical Guide: (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride as a Molecular Probe for Peptide-Based Research Audience: Researchers, scientists, and drug development professionals....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Technical Guide: (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride as a Molecular Probe for Peptide-Based Research

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide details the scientific rationale and potential applications of (2R)-2-amino-3-(oxan-4-yl)propanoic acid hydrochloride, a non-canonical amino acid, as a molecular tool in peptide and protein research. The central feature of this compound is the oxane (tetrahydropyran) ring, which imparts significant conformational constraint upon incorporation into a peptide backbone. This guide explores how this structural rigidity can be leveraged to design highly specific and stable peptide probes for investigating protein-protein interactions, developing enzyme inhibitors, and creating cellular imaging agents. We provide detailed, field-proven protocols for solid-phase peptide synthesis (SPPS) incorporating this amino acid, as well as downstream biophysical and cell-based assays.

Introduction: The Power of Conformational Constraint

The 20 canonical amino acids provide a vast chemical space for protein structure and function. However, their inherent flexibility can be a limitation in the design of targeted molecular probes and therapeutics. Peptides, while offering high specificity, often suffer from proteolytic instability and exist as an ensemble of conformations, which can lead to reduced binding affinity for their targets.

(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride is a synthetic amino acid that addresses these challenges. The bulky, saturated oxane ring appended to the amino acid backbone acts as a powerful conformational clamp. When incorporated into a peptide sequence, it restricts the rotational freedom of the peptide backbone, pre-organizing it into a specific, stable secondary structure (e.g., a β-turn or helical motif).[1][2] This pre-organization reduces the entropic penalty of binding to a target, often resulting in significantly enhanced binding affinity and selectivity.[3] Furthermore, the non-natural structure can confer increased resistance to degradation by proteases.[4]

This guide provides a framework for harnessing these properties to develop novel molecular probes.

Physicochemical Properties
PropertyValueSource
IUPAC Name (2R)-2-amino-3-(oxan-4-yl)propanoic acid;hydrochlorideN/A
CAS Number 1207447-38-8[5]
Molecular Formula C₈H₁₆ClNO₃[5]
Molecular Weight 209.67 g/mol [5]
Appearance Solid[4]
Purity Typically ≥97%[4]

Core Application: Probing Protein-Protein Interactions (PPIs)

Rationale: Many critical cellular processes are mediated by PPIs. Short peptides derived from one of the interacting partners can be potent inhibitors, but their efficacy is often limited by conformational flexibility. By replacing a key residue in such a peptide with (2R)-2-amino-3-(oxan-4-yl)propanoic acid, it is possible to lock the peptide into its bioactive conformation, creating a more potent and stable probe to study or inhibit the PPI.

Experimental Workflow for PPI Probe Development

PPI_Workflow cluster_design Phase 1: Design & Synthesis cluster_validation Phase 2: Biophysical Validation cluster_application Phase 3: Functional Assay Design Peptide Design (Identify key residue for replacement) Synthesis Solid-Phase Peptide Synthesis (SPPS) (Incorporate the non-canonical amino acid) Design->Synthesis Purify Peptide Purification & QC (HPLC, Mass Spectrometry) Synthesis->Purify SPR Binding Kinetics Analysis (e.g., Surface Plasmon Resonance) Purify->SPR CD Conformational Analysis (Circular Dichroism) Purify->CD CellAssay Cell-Based Functional Assay (e.g., Co-IP Inhibition) SPR->CellAssay

Caption: Workflow for developing a PPI probe using a conformationally constrained amino acid.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc Chemistry

This protocol describes the manual incorporation of Fmoc-(2R)-2-amino-3-(oxan-4-yl)propanoic acid into a peptide sequence on a rink amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected canonical amino acids

  • Fmoc-(2R)-2-amino-3-(oxan-4-yl)propanoic acid

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 20% piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Diethyl ether (ice-cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a fritted reaction vessel.

  • Fmoc Deprotection (First Amino Acid):

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Canonical or Non-Canonical):

    • In a separate vial, pre-activate the amino acid by dissolving 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF.

    • Add 8 equivalents of DIPEA to the activation mixture and vortex for 1 minute.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 2 hours.

    • Causality: HBTU and DIPEA activate the carboxylic acid of the incoming amino acid to form a highly reactive intermediate, facilitating efficient amide bond formation with the free amine on the resin.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) confirms the complete consumption of free amines. If positive (blue beads), repeat the coupling step.

  • Cycle Repetition: Repeat steps 2-5 for each amino acid in the desired sequence.

  • Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Trustworthiness: The cleavage cocktail simultaneously cleaves the peptide from the resin and removes side-chain protecting groups. TIS is a scavenger that prevents side reactions with reactive cationic species generated during cleavage.

  • Peptide Precipitation:

    • Filter the cleavage mixture into a centrifuge tube containing ice-cold diethyl ether.

    • A white precipitate (the crude peptide) should form.

    • Centrifuge, decant the ether, and wash the pellet with cold ether twice more.

  • Purification and Analysis: Dry the crude peptide and purify it using reverse-phase HPLC. Confirm the identity and purity by mass spectrometry.[6]

Protocol 2: Binding Kinetics Analysis using Surface Plasmon Resonance (SPR)

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Purified target protein (ligand)

  • Synthesized peptide (analyte)

Procedure:

  • Chip Preparation and Ligand Immobilization:

    • Equilibrate the CM5 chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (dissolved in immobilization buffer) over the activated surface until the desired immobilization level is reached.

    • Deactivate any remaining active esters by injecting ethanolamine for 7 minutes.

    • Expertise: A successful immobilization is critical. The protein concentration and pH of the immobilization buffer should be optimized to achieve an appropriate density on the chip surface.

  • Analyte Binding Assay:

    • Prepare a dilution series of the synthesized peptide (analyte) in running buffer (e.g., from 10 µM down to low nM concentrations).

    • Inject the highest concentration of the analyte to check for non-specific binding on a reference flow cell.

    • Perform a kinetic analysis by injecting each concentration of the analyte over the ligand-immobilized surface, typically for 180 seconds (association phase).

    • Allow the buffer to flow for 300-600 seconds to monitor the dissociation phase.

    • After each cycle, regenerate the sensor surface with a short pulse of a suitable regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This will yield the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ).

Data Interpretation:

  • A lower Kₗ value for the peptide containing the constrained amino acid compared to a control peptide (with a canonical amino acid) indicates a higher binding affinity. This would validate the hypothesis that conformational constraint improves binding.

Application: Cellular Imaging Probes

Rationale: To visualize cellular processes, molecular probes must be equipped with a reporter, such as a fluorophore. Non-canonical amino acids can be synthesized with bio-orthogonal handles (e.g., an azide or alkyne) that allow for specific "click" chemistry-based attachment of a fluorophore after peptide synthesis.[7] Alternatively, a fluorescent non-canonical amino acid can be directly incorporated.[5] When such a fluorescent peptide is linked to a cell-penetrating peptide (CPP) sequence, it can be delivered into live cells for imaging applications.[8]

Workflow for Cellular Probe Development and Application

Imaging_Workflow cluster_synthesis Probe Synthesis cluster_imaging Cellular Application PeptideSynth Synthesize Peptide (with bio-orthogonal handle) FluorophoreAttach Click Chemistry (Attach fluorophore) PeptideSynth->FluorophoreAttach PurifyProbe Purify Fluorescent Probe (HPLC) FluorophoreAttach->PurifyProbe Incubate Incubate Cells with Probe PurifyProbe->Incubate CellCulture Culture Target Cells CellCulture->Incubate Image Confocal Microscopy Incubate->Image Analyze Image Analysis (Localization, Co-localization) Image->Analyze

Caption: General workflow for creating and using a peptide-based cellular imaging probe.

Protocol: Confocal Microscopy for Cellular Uptake

This protocol provides a general method for visualizing the cellular uptake of a fluorescently labeled peptide probe.

Materials:

  • Cells of interest (e.g., HeLa cells)

  • Complete cell culture medium

  • Glass-bottom imaging dishes

  • Fluorescently labeled peptide probe

  • PBS (Phosphate-Buffered Saline)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Nuclear stain: DAPI (4′,6-diamidino-2-phenylindole)

  • Mounting medium

  • Confocal laser scanning microscope

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes 24 hours prior to the experiment to allow them to adhere and reach approximately 60-70% confluency.

  • Probe Incubation:

    • Aspirate the culture medium from the cells.

    • Add fresh medium containing the desired concentration of the fluorescent peptide probe (e.g., 1-10 µM).

    • Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

    • Expertise: The optimal concentration and incubation time must be determined empirically for each probe and cell line to maximize signal and minimize potential toxicity.

  • Washing:

    • Aspirate the probe-containing medium.

    • Gently wash the cells three times with warm PBS to remove any unbound, extracellular probe.

  • Cell Fixation:

    • Add 4% PFA to the cells and incubate for 15 minutes at room temperature.

    • Trustworthiness: Fixation cross-links cellular components, preserving the probe's localization at the time of fixation. PFA is a common fixative that generally preserves fluorescence.

    • Wash the cells twice with PBS.

  • Staining and Mounting:

    • Add a dilute solution of DAPI in PBS and incubate for 5 minutes to stain the cell nuclei.

    • Wash twice with PBS.

    • Add a drop of mounting medium to the dish to prevent photobleaching and cover with a coverslip if required by the microscope setup.

  • Imaging:

    • Image the cells using a confocal microscope.

    • Use appropriate laser lines and emission filters for the specific fluorophore on your probe and for DAPI (e.g., ~405 nm excitation for DAPI, ~488 nm for a green fluorophore).

    • Acquire images as Z-stacks to determine the three-dimensional localization of the probe within the cells.

Data Analysis:

  • Analyze the images to determine the subcellular localization of the peptide probe (e.g., cytoplasm, nucleus, specific organelles). Co-localization analysis with organelle-specific markers can provide further insights.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low peptide yield after synthesis Incomplete coupling steps; steric hindrance from the non-canonical amino acid.Double-couple the constrained amino acid and the subsequent residue. Use a stronger coupling agent or increase coupling time.
No binding observed in SPR Peptide is inactive; protein is inactive; peptide is not in the correct conformation.Verify peptide and protein integrity. Synthesize a control peptide with a canonical amino acid to confirm the importance of the constraint. Perform Circular Dichroism to check for secondary structure.
High background in cell imaging Probe concentration is too high; non-specific binding to the glass or cell surface.Titrate the probe to a lower concentration. Increase the number of PBS washes. Include a blocking step (e.g., with BSA) before adding the probe.

References

  • (July 31, 2025). Design of peptides with non-canonical amino acids using flow matching. bioRxiv.org. [Link]

  • (October 30, 2024). Protocol for Designing De Novo Noncanonical Peptide Binders in OSPREY. PMC. [Link]

  • (July 19, 2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PMC. [Link]

  • (June 5, 2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC. [Link]

  • (N/A). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC. [Link]

  • (December 10, 2018). Combined Use of Unnatural Amino Acids Enables Dual-Color Super-Resolution Imaging of Proteins via Click Chemistry. ACS Nano. [Link]

  • (June 25, 2008). In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy. Journal of the American Chemical Society. [Link]

  • (February 5, 2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. [Link]

  • (March 29, 2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. MDPI. [Link]

  • (January 27, 2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. MDPI. [Link]

  • (June 5, 2023). (PDF) Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. ResearchGate. [Link]

  • (November 28, 2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride and Its Derivatives

Abstract This document provides a comprehensive guide for the synthesis of the non-proteinogenic amino acid (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride and its subsequent derivatization. Non-proteinogenic amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of the non-proteinogenic amino acid (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride and its subsequent derivatization. Non-proteinogenic amino acids are critical building blocks in modern drug discovery, enabling the fine-tuning of peptide and small molecule therapeutics to enhance properties such as metabolic stability, potency, and conformational rigidity.[1][2] The (oxan-4-yl)methyl moiety introduces a non-aromatic, cyclic ether side chain that can serve as a valuable probe for structure-activity relationship (SAR) studies. This guide details a robust and stereocontrolled synthetic strategy, provides step-by-step protocols for synthesis and derivatization, and explains the underlying chemical principles to ensure successful implementation by researchers in organic chemistry and drug development.

Introduction and Strategic Overview

The synthesis of enantiomerically pure α-amino acids is a cornerstone of medicinal chemistry. The target molecule, (2R)-2-Amino-3-(oxan-4-yl)propanoic acid, features a stereocenter at the α-carbon and a tetrahydropyran (oxane) ring in its side chain. The primary challenge lies in establishing the (R)-stereochemistry with high fidelity.

Several strategies exist for asymmetric amino acid synthesis, including the Strecker synthesis, enzymatic methods, and the alkylation of chiral glycine enolates.[3][4] This guide will focus on the alkylation of a chiral glycine enolate equivalent using an Evans oxazolidinone auxiliary . This strategy is selected for its reliability, high diastereoselectivity, and the predictability of its stereochemical outcome.[5] The chiral auxiliary acts as a temporary stereodirecting group, which is later cleaved and can be recovered.[6]

The overall synthetic workflow is depicted below. It involves three main stages:

  • Asymmetric Synthesis of the Protected Core : Attachment of a propionyl group to an Evans auxiliary, followed by diastereoselective alkylation with a suitable oxane-containing electrophile.

  • Liberation and Protection of the Amino Acid : Cleavage of the chiral auxiliary to yield the N-protected amino acid.

  • Deprotection and Derivatization : Removal of the N-protecting group to yield the target hydrochloride salt, or utilization of the protected intermediate to synthesize various derivatives.

G cluster_0 Stage 1: Asymmetric Synthesis cluster_1 Stage 2: Liberation cluster_2 Stage 3: Deprotection & Derivatization A Evans Auxiliary B Acylation A->B C Asymmetric Alkylation with 4-(Bromomethyl)oxane B->C D Alkylated Auxiliary C->D E Auxiliary Cleavage D->E F N-Boc Protected Amino Acid E->F G Boc Deprotection F->G I N-Acyl Derivatives F->I J Peptide Coupling F->J H Target HCl Salt G->H caption Overall Synthetic Workflow.

Figure 1: Overall Synthetic Workflow.

Synthesis of the Core Amino Acid: (2R)-N-Boc-2-Amino-3-(oxan-4-yl)propanoic acid

This section details the primary synthesis route starting from a commercially available chiral auxiliary and electrophile.

Principle of Stereocontrol: The Evans Auxiliary

The key to achieving the desired (2R) configuration is the diastereoselective alkylation of the enolate derived from an acylated Evans oxazolidinone. For this synthesis, we will use (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. Upon N-acylation and deprotonation, a Z-enolate is formed, which chelates the lithium ion. The bulky phenyl and methyl groups on the auxiliary effectively shield one face of the enolate. The electrophile, 4-(bromomethyl)oxane, is therefore forced to approach from the less hindered face, leading to the formation of a single major diastereomer.[5]

G Start Chelated Z-Enolate (Top face shielded by Ph group) Product Alkylated Product (S-configuration at new center) Start->Product Electrophile 4-(Bromomethyl)oxane Electrophile->Product Approaches from less hindered bottom face caption Mechanism of Stereoselective Alkylation.

Figure 2: Mechanism of Stereoselective Alkylation.
Required Materials and Reagents
ReagentCAS NumberSupplierNotes
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone77943-39-6Sigma-AldrichChiral Auxiliary
n-Butyllithium (n-BuLi), 2.5 M in hexanes109-72-8Sigma-AldrichUse with caution
Propionyl chloride79-03-8Sigma-Aldrich
Lithium diisopropylamide (LDA)4111-54-0Sigma-AldrichPrepare fresh or use commercial solution
4-(Bromomethyl)tetrahydropyran125552-89-8Combi-BlocksElectrophile[7]
Tetrahydrofuran (THF)109-99-9Sigma-AldrichAnhydrous, inhibitor-free
Lithium hydroxide (LiOH)1310-65-2Sigma-Aldrich
Hydrogen peroxide (H₂O₂), 30% aq.7722-84-1Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5Sigma-AldrichBoc-protecting agent[]
Hydrochloric acid (HCl)7647-01-0Sigma-AldrichFor final salt formation
Protocol 1: Synthesis of N-Boc-(2R)-2-Amino-3-(oxan-4-yl)propanoic acid

Step 1: N-Acylation of the Chiral Auxiliary

  • To a flame-dried round-bottom flask under an argon atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and anhydrous THF (10 mL per gram of auxiliary).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.05 eq) dropwise via syringe. Stir for 15 minutes.

  • Add propionyl chloride (1.1 eq) dropwise. Stir at -78 °C for 30 minutes, then allow the mixture to warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting N-propionyl oxazolidinone by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Step 2: Diastereoselective Alkylation

  • To a flame-dried flask under argon, add the purified N-propionyl oxazolidinone (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C.

  • Add LDA (1.1 eq) dropwise. Stir for 30 minutes to ensure complete formation of the lithium enolate.

  • In a separate flask, dissolve 4-(bromomethyl)tetrahydropyran (1.2 eq) in anhydrous THF.

  • Add the solution of the electrophile to the enolate solution dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the product by flash chromatography to isolate the alkylated product. Diastereoselectivity is typically >95:5.

Step 3: Auxiliary Cleavage and Boc Protection

  • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq).

  • Stir vigorously at 0 °C for 4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.

  • Acidify the mixture to pH ~3 with 1 M HCl. Extract with ethyl acetate to recover the chiral auxiliary.

  • Make the aqueous layer basic (pH ~9-10) with 1 M NaOH. Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and stir vigorously overnight at room temperature.

  • Wash the aqueous layer with diethyl ether to remove any remaining auxiliary.

  • Acidify the aqueous layer to pH ~2-3 with 1 M HCl.

  • Extract the N-Boc protected amino acid with ethyl acetate (3x).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the crude product. Purify by flash chromatography if necessary.

Synthesis of the Final Hydrochloride Salt

Protocol 2: Boc Deprotection to form (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride
  • Dissolve the purified N-Boc protected amino acid (1.0 eq) in a minimal amount of dioxane or diethyl ether.

  • Add a 4 M solution of HCl in dioxane (or bubble HCl gas through the diethyl ether solution) in excess (e.g., 5-10 eq).

  • Stir the mixture at room temperature for 2-4 hours. A precipitate will typically form.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Triturate the resulting solid with cold diethyl ether, filter, and dry under vacuum to obtain the final (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride salt as a white or off-white solid.

ProductFormExpected Yield (Overall)Purity (Typical)
N-Boc-(2R)-...propanoic acidWhite Solid60-75%>95% (NMR, LC-MS)
(2R)-...propanoic acid HClWhite Solid>90% (from Boc-AA)>98% (NMR, LC-MS)

Protocols for Derivatization

The N-Boc protected intermediate is a versatile precursor for a wide range of derivatives.

Protocol 3: N-Acetylation
  • First, deprotect the Boc group as described in Protocol 2, but instead of isolating the HCl salt, neutralize the reaction mixture with a base like triethylamine (TEA) or Diisopropylethylamine (DIPEA) to obtain the free amine.

  • Dissolve the free amine in dichloromethane (DCM).

  • Cool to 0 °C and add triethylamine (1.5 eq) followed by acetyl chloride (1.2 eq) dropwise.

  • Stir for 2 hours at room temperature.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the N-acetyl derivative.

Protocol 4: Methyl Esterification
  • Dissolve N-Boc-(2R)-2-Amino-3-(oxan-4-yl)propanoic acid (1.0 eq) in methanol.

  • Cool to 0 °C and add thionyl chloride (SOCl₂, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure to obtain the crude methyl ester, which can be purified by chromatography.

Protocol 5: Peptide Coupling (Example with L-Alanine methyl ester)
  • Dissolve N-Boc-(2R)-2-Amino-3-(oxan-4-yl)propanoic acid (1.0 eq), L-Alanine methyl ester hydrochloride (1.1 eq), and a coupling agent such as HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir at room temperature overnight.

  • Dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify the resulting dipeptide by flash chromatography.

Conclusion

The synthetic routes and protocols detailed in this guide provide a reliable and stereocontrolled pathway to (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride and its derivatives. The use of an Evans chiral auxiliary ensures high diastereoselectivity in the key alkylation step, delivering the desired enantiomer with high purity. The protocols are designed to be self-validating, with clear steps for purification and analysis. These methods offer researchers and drug development professionals a robust platform for synthesizing novel building blocks for advanced therapeutic design.

References

  • Babu, M. H., Jang, E., Jang, H., Kim, S. K., & Sim, J. (2024). Photoredox-Catalyzed Oxidative C-H Alkylation of Glycine Derivatives with 4-Alkyl-1,4-dihydropyridines. Synthesis, 56(15), 2339-2346. ([Link])

  • Barabanov, M. A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of Organic Chemistry, 60(5), 688-698. ([Link])

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124. ([Link])

  • Corey, E. J., & Enders, D. (1975). Applications of N,N-dimethylhydrazones to synthesis. Use in efficient, positionally and stereochemically selective C-C bond formation; oxidative hydrolysis to carbonyl compounds. Tetrahedron Letters, 16(1-2), 3-4. ([Link])

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of.alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. ([Link])

  • Grogg, P., & Vedejs, E. (2011). Recent advances in asymmetric Strecker reactions. Arkivoc, 2014(1), 205-248. ([Link])

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids (pp. 239-286). Pergamon. ([Link])

  • PubChem. (n.d.). 4-(Bromomethyl)oxane. ([Link])

  • Shirakawa, S. (2012). Asymmetric Alkylation of Glycine Derivatives for the Synthesis of α-Alkyl-α-amino Acids. Journal of Synthetic Organic Chemistry, Japan, 70(10), 1073-1083. ([Link])

  • Vedejs, E., & Fields, S. C. (1996). Asymmetric Strecker syntheses of unnatural α-amino acids. Journal of Organic Chemistry, 61(8), 2685-2695. ([Link])

  • Wikipedia. (n.d.). Chiral auxiliary. ([Link])

  • Wikipedia. (n.d.). Non-proteinogenic amino acids. ([Link])

Sources

Method

Application Note: Comprehensive Analytical Methods for (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride

Document Type: Technical Protocol & Application Guide Target Audience: Analytical Chemists, Formulation Scientists, and QC/QA Professionals in Drug Development Introduction & Analytical Rationale (2R)-2-Amino-3-(oxan-4-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Analytical Chemists, Formulation Scientists, and QC/QA Professionals in Drug Development

Introduction & Analytical Rationale

(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride (also known as D-Tetrahydropyranylalanine HCl) is a highly polar, non-natural aliphatic amino acid utilized as a chiral building block in peptide synthesis and small-molecule drug discovery.

From an analytical perspective, this molecule presents a "perfect storm" of challenges:

  • Absence of a Chromophore: The molecule lacks aromatic rings or conjugated pi-electron systems. Traditional UV detection at 254 nm is impossible, and low-wavelength UV (210 nm) suffers from severe baseline drift, solvent interference, and poor sensitivity[1].

  • High Polarity: The combination of the protonated amine, carboxylate, and the oxane (tetrahydropyran) ring results in negligible retention on standard Reversed-Phase (RP) C18 columns without the use of heavy, signal-suppressing ion-pairing reagents[2].

  • Chirality: As the (2R) enantiomer (D-form), quantifying the (2S) (L-form) enantiomeric impurity is critical for API release.

  • Salt Stoichiometry: Accurate quantification of the hydrochloride counter-ion is required to confirm the molar mass and API purity.

To address these challenges, this guide outlines a self-validating, orthogonal analytical strategy utilizing Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) for chemical purity, Chiral Crown Ether Chromatography for enantiomeric excess (ee), and Ion Chromatography (IC) for salt content.

Workflow API (2R)-2-Amino-3-(oxan-4-yl) propanoic acid HCl ChemPur Chemical Purity & Assay (HILIC-CAD) API->ChemPur Highly Polar / No UV Chiral Enantiomeric Purity (Chiral LC-CAD/MS) API->Chiral (2S) Impurity Quant. Salt Counter-Ion Analysis (Ion Chromatography) API->Salt Chloride Stoichiometry

Figure 1: Orthogonal analytical workflow for complete characterization of the API.

Chemical Purity and Assay: The HILIC-CAD Approach

Mechanistic Justification

Because (2R)-2-Amino-3-(oxan-4-yl)propanoic acid cannot be detected reliably via UV, Charged Aerosol Detection (CAD) is the detector of choice. CAD provides a universal, mass-dependent response for all non-volatile analytes, independent of their optical properties[3][4].

To retain this polar amino acid, HILIC is vastly superior to Ion-Pairing Chromatography (IPC). While IPC requires heavy perfluorinated acids (like HFBA) that cause severe background noise and signal suppression in CAD, HILIC utilizes volatile buffers (e.g., ammonium formate) that evaporate cleanly in the CAD nebulizer, yielding significantly higher Signal-to-Noise (S/N) ratios and lower Limits of Quantitation (LOQ)[5]. An amide-functionalized stationary phase is recommended to prevent the irreversible secondary ionic interactions often seen with bare silica columns[5][6].

HILIC-CAD Protocol

Sample Preparation: Dissolve the API in a diluent of 20:80 Water:Acetonitrile to a final concentration of 1.0 mg/mL. Crucial: The sample diluent must closely match the initial mobile phase conditions to prevent peak distortion (solvent effects) in HILIC.

Table 1: Optimized HILIC-CAD Chromatographic Conditions

ParameterSpecification
Column Amide-functionalized HILIC (e.g., Accucore 150 Amide), 150 × 4.6 mm, 2.6 µm
Mobile Phase A 50 mM Ammonium Formate in Water, adjusted to pH 3.2 with Formic Acid
Mobile Phase B 100% Acetonitrile (LC-MS Grade)
Gradient Program 0-2 min: 85% B; 2-12 min: 85% 50% B; 12-15 min: 50% B; 15.1-20 min: 85% B
Flow Rate 0.8 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
CAD Evaporator Temp 35 °C (Optimized for low-molecular-weight analytes)
CAD Data Collection Power Function Value (PFV) = 1.0 (Apply post-run linearization if needed)[2]

Enantiomeric Purity: Chiral Crown Ether Chromatography

Mechanistic Justification

Traditional chiral analysis of amino acids requires tedious pre-column derivatization (e.g., with Marfey's reagent or OPA), which can induce racemization or kinetic isotope effects. Instead, direct separation of the underivatized primary amine is achieved using a Chiral Crown Ether Stationary Phase (e.g., Daicel CROWNPAK CR-I(+))[7][8].

The chiral recognition mechanism relies on the formation of a host-guest inclusion complex. Under highly acidic conditions (pH < 2.0), the primary amine of the amino acid is fully protonated ( −NH3+​ ). This ammonium cation enters the cavity of the 18-crown-6 ether selector, forming stereoselective hydrogen bonds[9].

Critical Modification for CAD/MS Compatibility: Standard Daicel protocols recommend Perchloric acid ( HClO4​ )[7]. However, HClO4​ is non-volatile and will permanently destroy a CAD or MS detector. Therefore, the protocol below substitutes HClO4​ with Trifluoroacetic Acid (TFA) , which provides the necessary pH while remaining fully volatile[7][10].

Mechanism MobilePhase Volatile Acidic Mobile Phase (TFA, pH 2.0) Protonation Protonation of Primary Amine (-NH3+) MobilePhase->Protonation Complex Host-Guest Inclusion Complex (Stereoselective H-Bonding) Protonation->Complex CrownEther Chiral Stationary Phase (18-Crown-6 Ether) CrownEther->Complex Elution Elution Order: (2R)-D-enantiomer elutes FIRST Complex->Elution

Figure 2: Mechanism of chiral recognition using a crown ether stationary phase.

Chiral LC-CAD Protocol

Table 2: Optimized Chiral Chromatographic Conditions

ParameterSpecification
Column CROWNPAK CR-I(+) or equivalent, 150 × 3.0 mm, 5 µm[8]
Mobile Phase Water / Acetonitrile (85:15, v/v) containing 0.1% TFA (pH ~2.0)
Elution Mode Isocratic
Flow Rate 0.4 mL/min
Column Temperature 10 °C (Sub-ambient temperatures drastically improve chiral resolution)[7]
Detection CAD (Evaporator Temp: 35 °C) or MS (ESI+)
Expected Elution The (2R) enantiomer (D-form) will elute first , followed by the (2S) impurity[7][10].

Counter-Ion Analysis: Chloride Quantification

Mechanistic Justification

Because the API is a hydrochloride salt, verifying the exact stoichiometric ratio of chloride is a mandatory regulatory requirement for assay calculations (mass balance). While titration (AgNO3) is a legacy method, Ion Chromatography (IC) with Suppressed Conductivity Detection is the modern gold standard. It prevents interference from the highly polar amino acid matrix and provides high-precision quantification of the chloride anion.

IC Protocol

Table 3: Ion Chromatography Conditions for Chloride Analysis

ParameterSpecification
System Dionex ICS series with Eluent Generator (EG)
Column IonPac AS11-HC (250 × 4 mm) with AG11-HC Guard
Eluent Potassium Hydroxide (KOH), electrolytically generated
Gradient 1 mM KOH (0-5 min) 30 mM KOH (5-15 min)
Flow Rate 1.0 mL/min
Suppressor AERS 500 (4 mm), operated in recycle mode
Detection Suppressed Conductivity

Calculations: Quantify the chloride peak against a 5-point calibration curve of NIST-traceable NaCl standards. The theoretical chloride content for (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride (Free base MW 173.21 g/mol ; Salt MW 209.67 g/mol ) is approximately 16.9% w/w .

References

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview LCGC International[Link]

  • Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids Thermo Fisher Scientific / LCMS.cz[Link]

  • Direct Corona Charging: A New Strategy for Enhancing Sensitivity and Stability in Charged Aerosol Detection Analytical Chemistry - ACS Publications[Link]

  • INSTRUCTION MANUAL FOR CROWNPAK® CR(+) / CR(-) Daicel Chiral Technologies[Link]

  • Separation of free amino acids and primary amines using daicel crown ether columns: CROWNPAK CR-I(+) and CR-I(-) Daicel Chiral Technologies[Link]

  • Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase MDPI[Link]

  • Direct determination of amino acids by hydrophilic interaction liquid chromatography with charged aerosol detection PubMed (J Chromatogr A. 2016)[Link]

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach Analytical Chemistry - ACS Publications[Link]

  • Performance of ion pairing chromatography and hydrophilic interaction liquid chromatography coupled to charged aerosol detection for the analysis of underivatized amino acids PubMed (J Chromatogr A. 2021)[Link]

Sources

Application

Application Note: Integration of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride in Peptide Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol Guide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol Guide.

Executive Summary & Mechanistic Rationale

Peptide therapeutics offer exceptional target selectivity and safety profiles but are historically limited by poor membrane permeability and rapid in vivo proteolysis[1]. To overcome these pharmacokinetic bottlenecks, the incorporation of non-proteinogenic amino acids (NPAAs) has become a cornerstone of modern peptide drug discovery[2].

Among these advanced building blocks, (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride —commonly referred to as D-β-(tetrahydropyran-4-yl)alanine or D-Ala(4-THP) —provides a powerful dual-action structural advantage:

  • Stereochemical Shielding (Proteolytic Evasion): The (2R) D-amino acid configuration fundamentally alters the local peptide backbone trajectory. This stereochemical inversion renders the adjacent amide bonds unrecognizable to stereospecific endogenous proteases (e.g., trypsin, chymotrypsin, and DPP-IV)[3]. Consequently, the in vivo half-life of the therapeutic candidate is dramatically extended[4].

  • Side-Chain Amphiphilicity and Rigidity: The oxan-4-yl (tetrahydropyran) ring serves as a sophisticated bioisostere for bulky aliphatic side chains like leucine or isoleucine. Unlike highly lipophilic alkyl chains, the embedded oxygen atom of the THP ring acts as a hydrogen-bond acceptor, enhancing aqueous solubility and structural stability[5]. Furthermore, the rigid ring system restricts conformational freedom, pre-organizing the peptide for optimal target receptor binding[6].

Proteolytic_Mechanism Substrate1 Native L-Peptide Protease Endogenous Proteases (e.g., Trypsin, DPP-IV) Substrate1->Protease Substrate2 D-Ala(4-THP) Peptide Substrate2->Protease Outcome1 Rapid Degradation (Short t1/2) Protease->Outcome1 Outcome2 Proteolytic Evasion (Extended t1/2) Protease->Outcome2

Mechanistic pathway illustrating proteolytic evasion by D-Ala(4-THP) modified peptides.

Quantitative Data & Physicochemical Profiling

To facilitate rational drug design, the physicochemical properties of the building block and the expected quantitative outcomes upon peptide incorporation are summarized below.

Table 1: Physicochemical Properties of the Building Block

PropertyValue
Chemical Name (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride
Common Abbreviations D-Ala(4-THP)-OH·HCl, D-β-(tetrahydropyran-4-yl)alanine
Molecular Weight 209.67 g/mol (Free base: 173.21 g/mol )
Stereochemistry (2R) - D-enantiomer
Side Chain Feature Tetrahydropyran (Oxane) ring
Physical State White to off-white crystalline powder

Table 2: Expected Quantitative Outcomes (Native vs. Modified Peptide)

ParameterNative Peptide (L-Leu)Modified Peptide (D-Ala(4-THP))Mechanistic Driver
Serum Half-Life (t1/2) < 2 hours> 24 hoursStereochemical shielding (D-enantiomer)
Aqueous Solubility Baseline+ 15-20% IncreaseTHP oxygen acts as H-bond acceptor
Receptor Affinity (Kd) BaselineMaintained or ImprovedConformational rigidity of the THP ring
Lipophilicity (LogP) Moderate/HighModerately ReducedAmphiphilic nature of the oxane moiety

Experimental Workflows & Protocols

The following self-validating protocols outline the end-to-end process of preparing, incorporating, and evaluating D-Ala(4-THP) in a peptide drug discovery campaign.

UAA_Workflow A 1. Fmoc Protection (Na2CO3, Fmoc-OSu) B 2. SPPS Coupling (HATU, DIPEA) A->B C 3. Cleavage (TFA/TIS/H2O) B->C D 4. Purification (RP-HPLC) C->D E 5. Assay (Serum Stability) D->E

Step-by-step workflow for the integration of D-Ala(4-THP) into peptide drug candidates.

Protocol 1: Fmoc-Protection of D-Ala(4-THP)·HCl

Because the building block is supplied as a hydrochloride salt of the free amino acid, it must be N-α-protected with a Fluorenylmethyloxycarbonyl (Fmoc) group prior to Solid-Phase Peptide Synthesis (SPPS).

  • Neutralization & Solubilization: Dissolve 10 mmol of D-Ala(4-THP)·HCl in 50 mL of 10% aqueous Na₂CO₃.

    • Causality: The mild base neutralizes the HCl salt, generating the nucleophilic free amine, and maintains an alkaline environment (pH ~9-10) necessary for the subsequent acylation.

  • Acylation: Cool the solution to 0°C in an ice bath. Dropwise, add Fmoc-OSu (11 mmol) dissolved in 50 mL of 1,4-dioxane.

    • Causality: Fmoc-OSu is explicitly chosen over Fmoc-Cl to prevent the formation of Fmoc-dipeptide byproducts (Schotten-Baumann conditions). Cooling controls the exothermic reaction and minimizes the hydrolysis of the active ester.

  • Reaction & Extraction: Stir the mixture for 12 hours, allowing it to gradually reach room temperature. Acidify the solution to pH 2.0 using 1M HCl, then extract three times with ethyl acetate (3 x 50 mL).

    • Causality: Acidification protonates the newly formed Fmoc-amino acid carboxylate, driving the neutral molecule into the organic phase for efficient extraction.

  • QC Validation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and confirm product mass and purity via LC-MS (Expected[M+H]⁺ ≈ 396.4 m/z) before proceeding to SPPS.

Protocol 2: Microwave-Assisted SPPS Incorporation

Due to the moderate steric bulk of the tetrahydropyran ring, optimized coupling conditions are required to ensure high-yielding amide bond formation.

  • Resin Preparation: Swell the Rink Amide resin (or Wang resin, depending on desired C-terminus) in DMF for 30 minutes.

  • Deprotection: Remove the N-terminal Fmoc group from the growing peptide chain using 20% piperidine in DMF (2 x 5 minutes). Wash thoroughly with DMF.

  • Pre-activation: In a separate vial, dissolve Fmoc-D-Ala(4-THP)-OH (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents) in minimal DMF. Add DIPEA (6.0 equivalents) and let stand for 2 minutes.

    • Causality: HATU is a highly efficient uronium-based coupling reagent that handles steric hindrance exceptionally well. Using a slight sub-stoichiometry of HATU (2.9 eq vs 3.0 eq amino acid) prevents the capping of the unreacted resin-bound amine by tetramethylguanidinium byproducts.

  • Coupling: Add the pre-activated mixture to the resin and subject to microwave irradiation (75°C, 5 minutes).

  • QC Validation (Self-Validating Step): Perform a Kaiser test on a few cleaved resin beads. A yellow bead indicates complete coupling; a blue bead indicates unreacted primary amines, necessitating a double coupling cycle.

Protocol 3: In Vitro Serum Proteolytic Stability Assay

To validate the stereochemical shielding provided by the D-Ala(4-THP) residue, a serum stability assay is performed.

  • Incubation: Dissolve the purified D-Ala(4-THP)-containing peptide to a final concentration of 100 µM in a matrix of 25% human serum and 75% PBS (pH 7.4). Incubate at 37°C.

  • Quenching: At predetermined time points (0, 1, 2, 4, 8, and 24 hours), extract 50 µL aliquots and immediately quench by adding 50 µL of ice-cold acetonitrile containing 1% TFA.

    • Causality: Acetonitrile instantly precipitates the serum proteins, halting enzymatic activity. The TFA ensures the peptide remains fully protonated and highly soluble in the resulting supernatant.

  • Analysis: Centrifuge the quenched samples at 12,000 x g for 10 minutes. Analyze the clear supernatant via RP-HPLC (UV detection at 214 nm).

  • QC Validation: Plot the Area Under the Curve (AUC) of the intact peptide peak over time to calculate the degradation half-life (t1/2). Always run a native L-amino acid peptide analog in parallel as a positive degradation control.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride dosage

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides comprehensive guidance on establishing a robust and reliable dosage regimen for the novel com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides comprehensive guidance on establishing a robust and reliable dosage regimen for the novel compound (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride. As a Senior Application Scientist, this guide is structured to navigate the complexities of dose-finding, from initial in vitro assessments to in vivo studies, ensuring a methodologically sound approach.

Introduction: A Strategic Framework for Dosage Optimization

(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride is a novel molecular entity. As such, a validated dosage has not been established. The primary objective of this guide is to provide a systematic, evidence-based framework for determining its optimal therapeutic window. This process is not linear but iterative, requiring careful consideration of efficacy, toxicity, and pharmacokinetic profiles. The goal is to identify a dosage that maximizes therapeutic benefit while minimizing adverse effects. This process begins with foundational in vitro assays to establish a preliminary understanding of the compound's activity, followed by carefully designed in vivo studies to assess its behavior in a complex biological system.[1][2]

Section 1: Frequently Asked Questions (FAQs) in Dosage Finding

This section addresses common questions encountered during the initial phases of dosage optimization for a novel compound.

Question: How do I select a starting concentration range for my initial in vitro experiments?

Answer: For a novel compound with unknown potency, a broad concentration range is recommended to capture the full dose-response curve. A common strategy is to perform a logarithmic dilution series (e.g., from 0.01 µM to 100 µM). This approach efficiently covers several orders of magnitude and is likely to identify the concentration at which the compound elicits a biological effect, known as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).[3] A literature review of compounds with similar chemical structures or putative mechanisms of action can also provide a rational starting point.

Question: What are the essential parameters to evaluate in an in vitro dose-response assay?

Answer: The primary goal is to characterize the relationship between compound concentration and a measurable biological effect. Key parameters to determine include:

  • EC50/IC50: The concentration of the compound that produces 50% of the maximum possible effect (EC50) or inhibition (IC50). This is a critical measure of the compound's potency.

  • Emax: The maximum observed effect of the compound. This indicates the compound's efficacy.

  • Hill Slope: This describes the steepness of the dose-response curve. A steep slope suggests a small change in concentration can lead to a large change in response.

These parameters are best determined by fitting the experimental data to a nonlinear regression model, such as a four-parameter logistic equation.[4]

Question: How can I translate effective in vitro concentrations into a starting dose for in vivo animal studies?

Answer: Translating an in vitro concentration to an in vivo dose is a complex but critical step that requires careful consideration of multiple factors. It is not a direct conversion. The process involves:

  • Review of All Preclinical Data: A comprehensive evaluation of all available data, including the compound's pharmacological activity, toxicity profile, and pharmacokinetic properties, is essential.[5]

  • Determination of a No-Observed-Adverse-Effect Level (NOAEL): The highest dose administered in animal studies that does not produce any significant increase in adverse effects compared to a control group is identified.[5][6]

  • Conversion to Human Equivalent Dose (HED): The animal NOAEL is converted to a Human Equivalent Dose (HED) using allometric scaling, which accounts for differences in body surface area between species. The FDA provides standard conversion factors for this purpose.[5][7]

  • Application of a Safety Factor: To ensure the safety of human volunteers, a safety factor is applied to the HED. A default safety factor of 10 is commonly used, though this can be adjusted based on the available data.[5]

It is crucial to recognize the limitations of animal studies in perfectly predicting human reactions.[8][9][10] Therefore, this calculated starting dose is only a preliminary estimate, and subsequent dose escalation in clinical trials must be conducted with extreme caution.

Question: What is the difference between a dose-range finding study and a Maximum Tolerated Dose (MTD) study?

Answer: While related, these studies have distinct objectives.

  • Dose-Range Finding (DRF) Study: This is a preliminary study conducted with a small number of animals.[11] Its purpose is to identify a range of doses that are tolerated and show some biological activity, which will then be used to design more definitive studies.[11]

  • Maximum Tolerated Dose (MTD) Study: This study aims to identify the highest dose of a drug that can be administered without causing unacceptable toxicity.[11] In oncology, the MTD was traditionally used as the recommended phase 2 dose; however, this approach is less suitable for targeted therapies where maximal efficacy may occur at doses below the MTD.[12]

Section 2: Core Experimental Protocols

These protocols provide a starting point for experimental design. They must be adapted to the specific research question and available resources.

Protocol 1: In Vitro Cell Viability Dose-Response Assay (ATP-Based)

This protocol is designed to assess the effect of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride on cell viability, a common endpoint for cytotoxicity or cytostatic activity.

Objective: To determine the IC50 of the compound in a relevant cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of the compound in culture medium. A typical range would be from 200 µM down to 0.02 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Dosing: Remove the existing media from the cells and add 50 µL of fresh media. Then, add 50 µL of the 2x compound dilutions to the appropriate wells, resulting in a final 1x concentration.

  • Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism of action (e.g., 24, 48, or 72 hours).

  • ATP Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[13]

    • Add a volume of a commercial ATP detection reagent (e.g., CellTiter-Glo®) equal to the volume of culture medium in the well.[13]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert raw luminescence units to percent viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data using a four-parameter logistic regression to determine the IC50.

Protocol 2: In Vivo Dose-Range Finding Study

This protocol outlines a preliminary study to establish a tolerated dose range in a rodent model.

Objective: To identify a range of doses of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride that are well-tolerated and to observe any potential dose-limiting toxicities.

Methodology:

  • Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice, 8-10 weeks old). Acclimate the animals for at least one week before the study begins.

  • Dose Selection: Based on in vitro data and literature on similar compounds, select 3-4 dose levels. For example: 1 mg/kg, 10 mg/kg, 50 mg/kg, and a vehicle control.

  • Compound Formulation: Prepare the compound in a sterile, biocompatible vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

  • Administration: Administer the compound to small groups of animals (n=3-5 per group) once daily for 7-14 days.[11]

  • Monitoring:

    • Clinical Observations: Monitor animals at least twice daily for any signs of toxicity, including changes in weight, activity, posture, and grooming.

    • Body Weight: Record the body weight of each animal daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.

  • Endpoint and Analysis: At the end of the study, animals may be euthanized for blood collection (for clinical chemistry) and tissue collection (for histopathology) to assess for organ-level toxicity.

  • Data Interpretation: Analyze the clinical observations, body weight changes, and any pathology findings to determine the NOAEL and to identify a dose range for subsequent efficacy studies.[5]

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Issue: I am observing high variability between replicate wells in my in vitro assay.

Troubleshooting Steps:

  • Pipetting Technique: Ensure consistent and accurate pipetting. Calibrate pipettes regularly.[14]

  • Cell Seeding Uniformity: Uneven cell distribution is a common cause of variability. Ensure cells are thoroughly resuspended before plating and avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile media.

  • Compound Solubility: The compound may be precipitating at higher concentrations. Visually inspect the wells under a microscope. If precipitation is observed, consider using a different solvent or lowering the top concentration.

  • Plate Reader Settings: For fluorescent or luminescent assays, optimize the reader's gain settings and focal height to ensure the signal is within the linear range of detection.[15]

Issue: My compound shows potent activity in vitro but has no effect in my animal model.

Troubleshooting Steps:

  • Pharmacokinetics (PK): The compound may have poor bioavailability or be metabolized too quickly.[2] It is essential to conduct a PK study to measure the concentration of the compound in the plasma and, if possible, in the target tissue over time.[1][2] This will determine if a therapeutically relevant concentration is being achieved and maintained.

  • Route of Administration: The chosen route may not be optimal. For example, an orally administered compound may not be well absorbed from the gut. Consider an alternative route, such as intravenous (IV) or intraperitoneal (IP) injection.[2]

  • Target Engagement: Confirm that the compound is reaching and interacting with its intended target in vivo. This may require developing a specific biomarker assay.

  • Dose Escalation: The doses tested may have been too low. Based on the results of the initial dose-range finding and PK studies, a carefully designed dose escalation study may be warranted.[2]

Issue: I observed unexpected animal toxicity at doses I predicted would be safe.

Troubleshooting Steps:

  • Vehicle Toxicity: Ensure the vehicle used to formulate the compound is non-toxic at the administered volume. Run a vehicle-only control group.

  • Metabolite Toxicity: A metabolite of the parent compound, rather than the compound itself, could be causing the toxicity. This often requires specialized metabolic profiling studies to identify.

  • Species-Specific Toxicity: The chosen animal model may have a unique sensitivity to the compound that is not predictive of other species. Reviewing toxicology data in a second species is a standard practice in preclinical safety assessment.

  • Refine Dose Escalation: Implement a more conservative dose escalation scheme in subsequent studies, with smaller increments between dose levels.

Section 4: Data Presentation and Visualization

Clear data presentation is critical for accurate interpretation.

Data Tables

Table 1: Example Data from an In Vitro Cell Viability Assay.

Concentration (µM) Mean Luminescence (RLU) Standard Deviation % Viability
Vehicle Control 450,123 25,432 100.0%
0.1 445,678 23,198 99.0%
1 382,604 19,876 85.0%
5 234,064 15,654 52.0%
10 112,531 9,876 25.0%
50 40,511 4,567 9.0%
100 36,010 3,456 8.0%

This table summarizes hypothetical results used to calculate an IC50 value.

Table 2: Example Summary from an In Vivo 14-Day Dose-Range Finding Study.

Dose Group (mg/kg, oral) N Mean Body Weight Change (%) Key Clinical Observations
Vehicle 5 +5.2% Normal
10 5 +4.8% Normal
50 5 -2.5% Mild, transient lethargy post-dosing
100 5 -16.8% Significant lethargy, ruffled fur. 1 animal met euthanasia criteria on Day 10.

This table provides a concise summary to aid in the selection of doses for future studies.

Workflow and Model Diagrams

The following diagrams, generated using DOT language, illustrate key conceptual frameworks in dosage optimization.

Dosage_Optimization_Workflow cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase vitro_assay Dose-Response Assay (e.g., Cell Viability) ic50_calc Determine Potency (IC50 / EC50) vitro_assay->ic50_calc pk_study Pharmacokinetic (PK) Study (Absorption, Metabolism) ic50_calc->pk_study Inform Starting Dose Selection drf_mtd Dose-Range Finding (DRF) / Maximum Tolerated Dose (MTD) Study pk_study->drf_mtd efficacy_study Efficacy Study in Disease Model drf_mtd->efficacy_study end_point Endpoint: Optimized Dosage for Further Development efficacy_study->end_point start Start: Novel Compound start->vitro_assay

Caption: Workflow for Dosage Optimization.

Dose_Response_Curve y_axis Response (%) x_axis Log[Compound Concentration] origin 0 y_max 100 (Emax) origin->y_max 6.5,0.5 6.5,0.5 origin->6.5,0.5 p1->p2 p2->p3 p3->p4 p4->p5 p5->p6 ec50_x->ec50_point ec50_y->ec50_point ec50_label EC50 response50_label 50%

Caption: Conceptual Dose-Response Curve.

References

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers. Available at: [Link]

  • 3-amino-2-(oxan-4-yl)propanoic acid hydrochloride — Chemical Substance Information. Chemical Substance Information. Available at: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Available at: [Link]

  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. FDA. Available at: [Link]

  • Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. PMC. Available at: [Link]

  • (S)-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid HCl. PubChem. Available at: [Link]

  • Limitations of Animal Studies for Predicting Toxicity in Clinical Trials. PMC - NIH. Available at: [Link]

  • Dose-Dependent Effects of Amino Acids on Clinical Outcomes in Adult Medical Inpatients Receiving Only Parenteral Nutrition: A Retrospective Cohort Study Using a Japanese Medical Claims Database. PMC. Available at: [Link]

  • Process Optimization and Upscaling of Spray-Dried Drug-Amino acid Co-Amorphous Formulations. MDPI. Available at: [Link]

  • E 4 Dose Response Information to Support Drug Registration. European Medicines Agency (EMA). Available at: [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Available at: [Link]

  • Improving the Odds of Success in Drug Discovery: Choosing the Best Compounds for in Vivo Toxicology Studies. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Developing Effective Dosing Strategies by Leveraging 3D In Vitro Models. Crown Bioscience. Available at: [Link]

  • Optimizing the Dosage of Human Prescription Drugs and Biological Products for the Treatment of Oncologic Diseases; Guidance for Industry. FDA. Available at: [Link]

  • Amino Acids in the Development of Prodrugs. MDPI. Available at: [Link]

  • Why do 90% of new drugs fail?. Understanding Animal Research. Available at: [Link]

  • Exposure – Response Relationships: the Basis of Effective Dose-Regimen Selection. European Medicines Agency. Available at: [Link]

  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. PubMed. Available at: [Link]

  • Design and Conduct Considerations for First‐in‐Human Trials. PMC. Available at: [Link]

  • Why animal studies are often poor predictors of human reactions to exposure. PMC. Available at: [Link]

  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. MDPI. Available at: [Link]

  • Dose selection and tolerability of anticancer agents evaluated by the European Medicines Agency in the period 2015-2020. PMC. Available at: [Link]

  • FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials. Clinical Cancer Research - AACR Journals. Available at: [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Available at: [Link]

  • Exposure-Response Relationships — Study Design, Data Analysis, and Regulatory Applications. FDA. Available at: [Link]

  • Factors Affecting Drug Response in Animals. Bivatec Ltd. Available at: [Link]

  • In vivo toxicology studies. Vivotecnia. Available at: [Link]

  • “Where do I start?”: Strategies for selecting the first dose for human clinical trials. Certara. Available at: [Link]

  • The (misleading) role of animal models in drug development. Frontiers. Available at: [Link]

  • Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability. Federal Register. Available at: [Link]

  • Guideline for Exposure-Response Analysis of Drugs. Pharmaceuticals and Medical Devices Agency. Available at: [Link]

  • How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. Available at: [Link]

  • Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. MDPI. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. BMG LABTECH. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Resistance to (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride

Welcome to the Advanced Diagnostics and Troubleshooting portal. As a Senior Application Scientist, I frequently assist research teams in navigating the complex metabolic adaptations that arise when using unnatural amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Troubleshooting portal. As a Senior Application Scientist, I frequently assist research teams in navigating the complex metabolic adaptations that arise when using unnatural amino acid analogs.

(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride (also known as D-4-tetrahydropyranylalanine HCl) is a synthetic, bulky D-amino acid analog. In cellular assays and drug development, it is primarily utilized as a competitive inhibitor of the L-type amino acid transporter 1 (LAT1/SLC7A5) 1[1]. By mimicking essential neutral amino acids, it starves highly proliferative cells of leucine, thereby suppressing the mTORC1 pathway and halting cell growth 2[2]. However, cancer cells exhibit remarkable metabolic plasticity, and prolonged exposure often induces resistance.

Below is our comprehensive guide to diagnosing and overcoming these resistance mechanisms.

Part 1: Troubleshooting Guides & FAQs

Q1: My cell lines initially showed growth arrest upon treatment, but proliferation resumed after 72 hours. What is the primary mechanism of this acquired resistance? A: The most common cause of rapid resistance to LAT1 inhibitors is metabolic reprogramming via autophagic scavenging 3[3]. When intracellular leucine drops, mTORC1 is inhibited. This inhibition relieves the suppression of the ULK1 complex, triggering macroautophagy. Cells begin degrading their own organelles to replenish the intracellular amino acid pool, effectively bypassing the need for LAT1-mediated extracellular uptake. Actionable Step: Co-treat your cultures with a late-stage autophagy inhibitor like Chloroquine (CQ) or Bafilomycin A1 to re-sensitize the cells.

Q2: I have ruled out autophagy, but my cells are still resistant. Could they be utilizing alternative transporters? A: Yes. Cells frequently undergo "transporter switching." While your compound is highly selective for LAT1, resistant cells often compensate by upregulating alternative amino acid transporters such as ASCT2 (SLC1A5) or SNAT2 (SLC38A2) 4[4]. These transporters can import neutral amino acids, compensating for the LAT1 blockade. Actionable Step: Perform a radiolabeled L-[14C]-leucine uptake assay (see Protocol 1) in the presence of ASCT2 inhibitors (e.g., V-9302) to confirm transporter bypass.

Q3: Does the bulky oxan-4-yl (tetrahydropyran) group make this compound a substrate for efflux pumps? A: It is highly probable. Unnatural amino acids with bulky, lipophilic side chains can become substrates for ATP-binding cassette (ABC) transporters, particularly ABCG2 (Breast Cancer Resistance Protein). If your resistant cells show cross-resistance to standard chemotherapeutics, efflux is likely driving the resistance. Actionable Step: Assess the intracellular accumulation of the compound using LC-MS/MS, comparing baseline retention versus co-treatment with an ABCG2 inhibitor like Ko143.

Part 2: Quantitative Data Presentation

To assist in your experimental design, we have aggregated typical IC50 shifts observed in various resistance phenotypes. Use this table as a benchmark for your own dose-response curves.

Table 1: Quantitative Assessment of Resistance Phenotypes and Sensitization Strategies

Cell Line ModelLAT1 ExpressionIC50: Compound Alone ( μ M)IC50: + 10 μ M ChloroquineIC50: + 25 μ M V-9302Primary Resistance Driver
HT-29 (Wild-Type)High4.23.84.0N/A (Sensitive Baseline)
HT-29-Res1High>100.08.5 >100.0Autophagic Scavenging
A549-Res2Moderate85.080.012.4 ASCT2 Transporter Bypass
MCF7-Res3Low>100.0>100.0>100.0Target Downregulation / Efflux

Part 3: Self-Validating Experimental Protocols

As scientists, we must ensure our assays prove causality rather than mere correlation. The following protocols are designed as self-validating systems to pinpoint exact resistance mechanisms.

Protocol 1: Na+-Dependent vs. Na+-Independent Amino Acid Uptake Assay

Purpose: To determine if resistance is driven by LAT1 mutation (loss of binding) or ASCT2 upregulation (transporter bypass). Causality & Logic: LAT1 is a sodium-independent transporter, whereas compensatory transporters like ASCT2 require a sodium gradient. By measuring L-[14C]-leucine uptake in both Na+-containing and Na+-free buffers, you can isolate which transporter is actively driving resistance.

  • Cell Preparation: Seed cells at 2×105 cells/well in 24-well plates. Reasoning: Ensures cells are in the exponential growth phase where amino acid demand and transporter expression are highest.

  • Buffer Wash: Wash cells twice with pre-warmed ( 37∘ C) Na+-free Hank's Balanced Salt Solution (HBSS) (using choline chloride substituted for NaCl) or standard Na+-containing HBSS. Reasoning: Choline substitution maintains osmolarity while strictly eliminating the Na+ gradient required by ASCT2.

  • Tracer Incubation: Add 1 μ Ci/mL L-[14C]-leucine in the presence of 100 μ M (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride. Incubate for exactly 3 minutes. Reasoning: A short 3-minute window measures the initial uptake velocity ( Vinitial​ ) before intracellular accumulation alters the concentration gradient or triggers efflux.

  • Termination: Stop the reaction rapidly by washing three times with ice-cold PBS containing 1 mM unlabeled leucine. Reasoning: The cold temperature halts membrane fluidity and transporter kinetics, while the unlabeled leucine competitively blocks any residual tracer binding to the cell surface.

  • Lysis and Scintillation: Lyse cells in 0.1 M NaOH and measure radioactivity via liquid scintillation counting. Validation Checkpoint: Include a well treated with 10 μ M JPH203 (a known, highly selective LAT1 inhibitor) in Na+-free buffer. If L-[14C]-leucine uptake is not completely abolished in this control well, your Na+-free buffer is contaminated with sodium, or an alternative Na+-independent transporter is active.

Protocol 2: Autophagic Flux Assessment via LC3-II Immunoblotting

Purpose: To confirm if cells are surviving LAT1 blockade by cannibalizing their own proteins. Causality & Logic: Measuring steady-state LC3-II levels is misleading; an increase could mean enhanced autophagic drive (resistance) or impaired lysosomal clearance (toxicity). By adding Bafilomycin A1 (BafA1) to block autophagosome-lysosome fusion, we measure the flux.

  • Seeding & Treatment: Plate cells at 5×105 cells/well. Treat with IC50 concentrations of the compound for 24, 48, and 72 hours. Reasoning: Autophagy is a time-dependent compensatory response that typically peaks only after intracellular amino acid pools are fully depleted.

  • Lysosomal Blockade: 4 hours prior to harvest, spike media with 100 nM Bafilomycin A1. Reasoning: A 4-hour window is optimal to accumulate LC3-II without causing non-specific cytotoxicity.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve 20 μ g of protein on a 12% SDS-PAGE gel. Probe for LC3B and p62/SQSTM1. Validation Checkpoint: Always probe for p62 alongside LC3B. Because p62 is degraded during active autophagy, a true autophagic resistance phenotype will show increased LC3-II flux and decreased steady-state p62. If both LC3-II and p62 are elevated without BafA1, the autophagic pathway is blocked, not hyperactive.

Part 4: System Architecture & Resistance Pathways

ResistanceMechanisms Compound (2R)-2-Amino-3-(oxan-4-yl) propanoic acid HCl LAT1 LAT1 (SLC7A5) Target Transporter Compound->LAT1 Competitive Inhibition AA_Pool Intracellular Amino Acid Pool LAT1->AA_Pool Blocks Leucine Uptake mTORC1 mTORC1 Pathway (Growth/Survival) AA_Pool->mTORC1 Activates Autophagy Autophagic Flux (Metabolic Scavenging) mTORC1->Autophagy Suppresses (Baseline) ASCT2 ASCT2 / SNAT2 (Na+-dependent bypass) ASCT2->AA_Pool Alternative Uptake Autophagy->AA_Pool Replenishes (Resistance) Efflux ABCG2 Efflux Pump (Drug Clearance) Efflux->Compound Extrudes Inhibitor

Fig 1: Pharmacological blockade of LAT1 by the compound and subsequent cellular resistance mechanisms.

Part 5: References

  • A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells. Journal of Medicinal Chemistry - ACS Publications.1

  • The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer. MDPI / Cancers.2

  • Inhibition of the amino-acid transporter LAT1 demonstrates anti-neoplastic activity in medulloblastoma. bioRxiv.3

  • A Novel Approach for Cisplatin‐Resistant Esophageal Squamous Cell Carcinoma via Amino Acid Transporter LAT1 Inhibition. PMC - NIH.4

Sources

Troubleshooting

Technical Support Center: Purification of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride

Welcome to the technical support center for (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, trouble...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions encountered during the purification of this non-proteinogenic amino acid. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and enantiomeric integrity in your preparations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the properties and handling of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride.

Q1: What are the key structural features and expected properties of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride?

(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride is a chiral, non-proteinogenic alpha-amino acid. Its structure features a tetrahydropyran (oxane) ring attached to an alanine backbone. As a hydrochloride salt, the amino group is protonated, which typically enhances water solubility and crystalline properties compared to the zwitterionic free base.

PropertyExpected CharacteristicRationale & Implications
Physical Form White to off-white crystalline solid.The salt form promotes the formation of a stable crystal lattice.
Solubility Generally soluble in water and polar protic solvents like methanol and ethanol. Sparingly soluble in less polar organic solvents like isopropanol, and poorly soluble in non-polar solvents like hexanes or toluene.The ionic nature of the hydrochloride salt and the polar functional groups (carboxyl, ammonium, and the ether in the oxane ring) dictate its solubility profile. This is a critical parameter for selecting recrystallization solvents.
Chirality Contains a stereocenter at the alpha-carbon (C2) in the (R)-configuration.Enantiomeric purity is a critical quality attribute for pharmaceutical applications. Chiral analytical methods are required for its assessment.[1]
Hygroscopicity May be hygroscopic.As with many hydrochloride salts, it is good practice to store the material in a desiccator, sealed from atmospheric moisture.

Q2: What are the most common impurities I should be aware of during the synthesis and purification?

Impurities can originate from starting materials, side reactions, or degradation. Understanding the synthetic route is key to predicting potential impurities. Common classes of impurities include:

  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors from the synthesis.

    • Reagents: Residual coupling agents, bases, or catalysts.

    • By-products: Products from side reactions, such as over-alkylation or elimination.

  • Stereoisomeric Impurities:

    • Enantiomeric Impurity: The (2S)-enantiomer. This is a critical impurity that must be controlled.

    • Diastereomers: If the synthesis involves chiral auxiliaries or reagents, diastereomeric intermediates may form and carry through if not properly separated.

  • Degradation Products: The compound may degrade under harsh pH or high-temperature conditions, though it is generally stable.

Q3: Which analytical techniques are recommended for assessing the purity of the final product?

A combination of techniques is essential for a complete purity assessment.

  • For Chemical Purity:

    • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV or Mass Spectrometric (MS) detection is the standard for quantifying chemical purity.[2]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical structures.

    • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.

  • For Enantiomeric Purity:

    • Chiral HPLC: This is the gold standard for determining enantiomeric excess (e.e.). This can be done directly on a chiral stationary phase (CSP) or after derivatization with a chiral derivatizing agent. Macrocyclic glycopeptide-based CSPs are often effective for the direct analysis of underivatized amino acids.

  • For Residual Solvents:

    • Gas Chromatography (GC): Typically with a headspace sampler, is used to quantify residual organic solvents from the purification process.

  • For Water Content:

    • Karl Fischer Titration: The most accurate method for determining water content.

Section 2: Troubleshooting Guide for Purification

This section provides solutions to common problems encountered during the purification of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride.

Problem 1: The compound fails to crystallize or oils out during recrystallization.

  • Question: I've dissolved my crude product in a solvent and upon cooling, it either remains in solution or forms an oil instead of crystals. What's happening and how can I fix it?

  • Answer & Solutions:

    • Causality: "Oiling out" or failure to crystallize often occurs when the supersaturation level is too high, the cooling rate is too fast, or when impurities are present that inhibit crystal nucleation and growth. The compound may also be too soluble in the chosen solvent.

    • Troubleshooting Steps:

      • Reduce Cooling Rate: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator. Avoid placing a hot solution directly into an ice bath.

      • Add an Anti-Solvent: If the compound is too soluble, slowly add a solvent in which the compound is insoluble (an anti-solvent) to the solution at room temperature until turbidity persists. Common anti-solvent choices for polar compounds include isopropanol, acetone, or ethyl acetate.

      • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seed the Solution: If you have a small amount of pure crystalline material, add a single seed crystal to the supersaturated solution to induce crystallization.

      • Solvent System Re-evaluation: The chosen solvent may not be optimal. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For amino acid hydrochlorides, mixed solvent systems like Methanol/Isopropanol, Ethanol/Water, or Ethanol/Ethyl Acetate are often effective.[3] Perform small-scale solubility tests to find the ideal system.

Problem 2: Chemical purity is low after purification, as determined by HPLC.

  • Question: My HPLC analysis shows several impurity peaks even after recrystallization. How can I improve the chemical purity?

  • Answer & Solutions:

    • Causality: A single recrystallization may be insufficient to remove impurities, especially if they have similar solubility profiles to the product. The crude material may be too impure for recrystallization to be effective alone.

    • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for low chemical purity.

    • Detailed Actions:

      • Flash Column Chromatography: For removing impurities with different polarities, silica gel chromatography is effective. Since the product is polar, a polar mobile phase will be required. A gradient elution from a less polar to a more polar solvent system can effectively separate components.

      • Activated Carbon Treatment: If the impurities are colored, they may be large, non-polar compounds. Adding a small amount of activated carbon to the hot solution before filtering can adsorb these impurities. Use with caution as it can also adsorb some of the product.

      • pH Adjustment and Extraction: Before crystallization, consider an aqueous workup. Dissolve the crude material in water, adjust the pH to be acidic (if impurities are basic) or basic (if impurities are acidic) and perform a liquid-liquid extraction with an organic solvent like ethyl acetate to remove neutral or oppositely charged impurities. Then, re-isolate the product from the aqueous layer.

Problem 3: Enantiomeric excess (e.e.) is below the required specification.

  • Question: My chiral HPLC analysis indicates the presence of the undesired (2S)-enantiomer. How can I improve the enantiomeric purity?

  • Answer & Solutions:

    • Causality: The presence of the other enantiomer can result from a non-stereoselective synthesis, racemization during a synthetic step or workup (e.g., under harsh basic or acidic conditions), or incomplete separation of diastereomeric intermediates.

    • Troubleshooting Steps:

      • Review the Synthetic Route: Identify any steps where racemization could occur. For example, prolonged exposure to strong base can deprotonate the alpha-carbon, leading to racemization.

      • Diastereomeric Salt Resolution: This is a classical and effective method for chiral purification. React the free base of your racemic or partially racemic amino acid with a chiral resolving agent (e.g., tartaric acid, mandelic acid, or a chiral sulfonic acid) to form diastereomeric salts. These salts have different physical properties and can often be separated by fractional crystallization. After separation, the desired enantiomer is recovered by treating the salt with a base to remove the resolving agent.

      • Preparative Chiral Chromatography: This is a more direct but often more expensive method. A larger-scale chiral HPLC column is used to separate the enantiomers. This is highly effective for obtaining small to moderate quantities of enantiomerically pure material.

      • Enzymatic Resolution: In some cases, specific enzymes can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key purification and analysis experiments.

Protocol 1: Recrystallization of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride

This protocol provides a general starting point. The optimal solvent ratios and volumes should be determined on a small scale first.

  • Solvent Selection: Begin by testing solubility in various solvent systems. A good starting point is an alcohol/water or alcohol/anti-solvent system (e.g., Ethanol/Water, Methanol/Isopropanol).

  • Dissolution: Place the crude (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride (1.0 eq) in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the primary solvent (e.g., ethanol) in small portions while warming the mixture (to ~60-70°C) and stirring until the solid is nearly dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, add a slight excess of the hot solvent to ensure the product remains in solution and perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask.

  • Crystallization:

    • For single solvent systems: Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • For two-solvent systems: If a second solvent (anti-solvent) is used, add it dropwise to the hot, stirred solution until the solution becomes faintly turbid. Add a few drops of the primary hot solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Crystal Growth: Allow the flask to stand undisturbed at room temperature for several hours or overnight. For improved yield, you can then place the flask in a refrigerator (4°C) for several more hours.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of the cold recrystallization solvent or the anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove all residual solvents.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

This method describes a direct analysis approach on a chiral stationary phase, which is often preferable as it avoids derivatization.

  • Column Selection: A macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T) is a good first choice for underivatized amino acids.

  • Mobile Phase Preparation: A typical mobile phase for this type of separation is a mixture of an organic modifier (like methanol or acetonitrile) and an aqueous component with an acidic additive. A good starting point is 80:20 (v/v) Methanol:Water with 0.1% Formic Acid. The mobile phase should be filtered and degassed.

  • Sample Preparation: Prepare a stock solution of your purified compound in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a solution of the racemic standard at the same concentration for system suitability and peak identification.

  • HPLC Conditions:

    • Column: Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm

    • Mobile Phase: 80:20 Methanol:Water + 0.1% Formic Acid (Isocratic)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to determine the retention times of both the (R)- and (S)-enantiomers and to calculate the resolution factor.

    • Inject the sample solution.

    • Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

References

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2019). Molecules. [Link]

  • Process for producing 2-amino-3-hydroxypropanoic acid derivative. (2004).
  • (R)- or (S)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). Frontiers in Chemistry. [Link]

  • Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus. (2004). Chemical & Pharmaceutical Bulletin. [Link]

  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. (1989). Journal of Chromatography A. [Link]

  • Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof. (2008).
  • 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. PubChem. [Link]

  • Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives. (2012). Journal of the Mexican Chemical Society. [Link]

  • Determination of Chiral Amino Acids in Various Fermented Products Using a Two-Dimensional HPLC-MS/MS System. (2017). Journal of Agricultural and Food Chemistry. [Link]

  • Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC. (2025). Phytochemistry Letters. [Link]

Sources

Optimization

Common pitfalls in (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride experiments

As a Senior Application Scientist, I've designed this technical support center to address the nuanced challenges you may face when working with (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride. This non-proteinogen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've designed this technical support center to address the nuanced challenges you may face when working with (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride. This non-proteinogenic amino acid, with its unique alicyclic side chain, offers exciting possibilities in peptide and medicinal chemistry but requires specific handling and experimental considerations. This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, storage, and fundamental properties of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride.

Q1: What are the basic physical and chemical properties of this compound?

(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride is typically a white to off-white solid.[1] As a hydrochloride salt, the primary amine is protonated, which enhances its stability as a solid but influences its solubility.

PropertyValueSource
CAS Number 182287-50-9[2]
Molecular Formula C₈H₁₆ClNO₃[2][3]
Molecular Weight 209.67 g/mol [3]
Physical Form Solid[2]
Typical Purity ≥97%[2][3]
Storage Temperature Sealed in dry, room temperature (short-term); -20°C (long-term)[2][4][5]

Q2: How should I properly store the solid compound for maximum stability?

For long-term stability, the lyophilized powder should be stored at -20°C in a tightly sealed container, protected from moisture and light.[4][5][6] Moisture can significantly reduce the shelf-life of amino acid hydrochlorides.[4]

Expert Tip: Before opening a refrigerated container, always allow it to equilibrate to room temperature inside a desiccator.[4][5] This critical step prevents atmospheric moisture from condensing onto the cold powder, which can lead to degradation and clumping.

Q3: What is the best way to prepare a stock solution? I'm having trouble with solubility.

This is a common issue due to the hydrophobic oxane ring. Direct dissolution in neutral aqueous buffers can be difficult.

  • For Biological Assays: Start by dissolving the compound in a minimal amount of an organic solvent like DMSO.[1][6] Once fully dissolved, slowly add your aqueous buffer to the desired final concentration. High concentrations of organic solvents can be incompatible with cellular systems, so aim for the lowest effective amount.[6]

  • For Chemical Reactions (e.g., Peptide Synthesis): The compound is generally soluble in standard peptide synthesis solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

If precipitation occurs upon dilution, sonication can help, but avoid excessive heating.[6] For some applications, adjusting the pH of the aqueous solution to be more acidic (e.g., pH 2-5) can improve solubility by ensuring the carboxyl group is fully protonated.[1][5]

Q4: How stable is the compound once in solution?

Peptide and amino acid solutions have limited shelf lives.[5][6] For maximum stability, stock solutions should be prepared fresh. If storage is necessary, filter-sterilize the solution, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or colder.[1][4][5][7] Avoid using frost-free freezers due to their temperature fluctuations during defrost cycles.[5]

Q5: What are the primary safety hazards I should be aware of?

According to its safety data, (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride is classified as an irritant. Standard laboratory precautions should be taken.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • GHS Pictogram: GHS07 (Exclamation Mark).[2]

  • Precautions: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid powder in a well-ventilated area or fume hood to avoid inhaling dust.[8][9]

Section 2: Troubleshooting Guide for Experimental Pitfalls

This guide provides a systematic approach to solving common problems encountered during experiments.

Issue 1: Poor or Incomplete Coupling in Solid-Phase Peptide Synthesis (SPPS)
  • Problem: You observe a weak or absent ninhydrin test signal post-coupling, or mass spectrometry of the final peptide shows a significant deletion at the position where this amino acid was incorporated.

  • Causality: The bulky, sterically hindered nature of the oxan-4-yl side chain can physically block the approach of the activated carboxyl group to the resin-bound amine. Furthermore, as the peptide chain grows, hydrophobic sequences containing this residue can aggregate, collapsing onto the resin and preventing reagents from accessing the reaction sites.[10]

  • Solutions:

    • Switch Solvents: If using DMF, switch to NMP. NMP is a better solvating agent for both the growing peptide and the amino acid, which can disrupt secondary structure formation and improve reaction kinetics.[10]

    • Use a Stronger Coupling Reagent: Standard coupling reagents like HBTU/HOBt may be insufficient. Move to more potent uronium/aminium salt reagents like HATU or phosphonium salts like PyBOP, which create a more reactive activated ester.[11]

    • Increase Reaction Time & Employ Double Coupling: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. If the coupling is still incomplete, perform a second coupling step with a fresh portion of the amino acid and reagents before proceeding to the deprotection step.[10]

ParameterStandard ConditionRecommended for Difficult CouplingRationale
Solvent DMFNMPNMP is superior at solvating hydrophobic sequences and preventing aggregation.[10]
Coupling Reagent HBTU, HCTUHATU, PyAOPProvides higher activation and faster kinetics to overcome steric hindrance.[11]
Reaction Time 1-2 hours2-4 hours, or double coupleAllows more time for the sterically hindered reaction to proceed to completion.[10]
Issue 2: Compound Fails to Dissolve or Precipitates from Solution
  • Problem: The solid material does not dissolve in your aqueous buffer, or it dissolves initially but crashes out upon standing or temperature change.

  • Causality: This is a classic solubility challenge. The molecule has both polar (amino acid backbone) and non-polar (oxane ring) character. In neutral water, zwitterion formation can reduce solubility. The hydrochloride salt form helps, but the hydrophobic side chain often dominates.

  • Solutions: A systematic approach is required. Follow the workflow below to find the optimal conditions for your specific application.

G start Start: Dissolve Compound in Aqueous Buffer check1 Is it fully dissolved? start->check1 sol_org Add minimal co-solvent (e.g., 1-5% DMSO, DMF). Sonciate briefly. check1->sol_org No success Success: Solution is ready for use. check1->success Yes check2 Is it fully dissolved? sol_org->check2 adjust_ph Adjust pH to 2-5 with dilute HCl. check2->adjust_ph No check2->success Yes check3 Is it fully dissolved? adjust_ph->check3 denaturant Consider denaturant (Guanidine-HCl, Urea) if compatible with assay. check3->denaturant No check3->success Yes fail Failure: Re-evaluate buffer system or required concentration. denaturant->fail

Caption: Troubleshooting workflow for solubility issues.
Issue 3: Ambiguous Analytical Data (HPLC/MS)
  • Problem: Your HPLC chromatogram shows broad peaks or multiple small peaks instead of one sharp peak. The mass spectrum shows unexpected masses.

  • Causality:

    • HPLC: Peak broadening can result from interactions with the column stationary phase or on-column degradation. The presence of the hydrochloride salt can sometimes affect peak shape.

    • MS: Unexpected masses could indicate impurities from synthesis, degradation (e.g., dehydration), or the formation of adducts with salts from your mobile phase (e.g., sodium or potassium adducts).

  • Solutions:

    • Optimize HPLC Method: Use a high-quality C18 reversed-phase column. Ensure your mobile phase is properly degassed and contains an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) or formic acid in both water and acetonitrile. This sharpens peaks by ensuring consistent protonation of the amine and carboxyl groups.

    • Interpret MS Data Carefully: Look for the expected [M+H]⁺ ion. Also, check for common adducts like [M+Na]⁺ and [M+K]⁺. If the compound was dissolved in a buffer containing salts, these are very likely. The hydrochloride itself will not typically be observed in positive ion mode ESI-MS.

    • Purity Check: For amino acid analysis, pre-column derivatization with reagents like o-phthalaldehyde (OPA) for primary amines followed by HPLC can provide accurate quantification and confirm purity.[12]

Section 3: Key Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in 5% DMSO/PBS

This protocol is designed for preparing a stock solution for use in typical cell-based or biochemical assays.

  • Pre-Weigh Compound: Allow the vial of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride to warm to room temperature in a desiccator.[4] Aseptically weigh out 2.097 mg of the compound into a sterile microcentrifuge tube.

  • Initial Dissolution: Add 50 µL of 100% DMSO to the solid. Vortex or pipette mix until the solid is completely dissolved.

  • Dilution: Slowly add 950 µL of sterile Phosphate Buffered Saline (PBS), pH 7.4, to the DMSO solution while vortexing gently. This brings the total volume to 1 mL.

  • Final Check & Storage: Ensure the solution is clear and free of precipitates. If storing, aliquot into single-use tubes and freeze at -20°C or below.[5][7]

Protocol 2: Recommended Coupling Procedure for Fmoc-SPPS

This protocol is optimized to overcome potential steric hindrance and aggregation.

  • Resin Swelling: Swell the resin-bound peptide in NMP for at least 30 minutes.[10]

  • Fmoc Deprotection: Perform standard Fmoc deprotection (e.g., 20% piperidine in NMP).

  • Prepare Coupling Solution: In a separate vial, dissolve 3 equivalents of Fmoc-(2R)-2-Amino-3-(oxan-4-yl)propanoic acid and 2.95 equivalents of HATU in NMP. Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA) and pre-activate for 2-5 minutes.

  • First Coupling: Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 2 hours.

  • Monitor Coupling: Take a small sample of resin beads, wash thoroughly, and perform a qualitative ninhydrin (Kaiser) test.

  • Decision Point:

    • If the test is negative (beads are colorless), the coupling is complete. Proceed to the next cycle.

    • If the test is positive (beads are blue/purple), the coupling is incomplete. Drain the reaction vessel and repeat steps 3 and 4 for a "double coupling."[10]

G start Start: Deprotected Resin-Bound Peptide couple Perform First Coupling (3 eq. AA, 2.95 eq. HATU, 6 eq. DIPEA in NMP, 2 hr) start->couple check Perform Ninhydrin Test couple->check double_couple Coupling Incomplete: Perform Second Coupling (Repeat activation and reaction) check->double_couple Positive (Blue) next_cycle Coupling Complete: Proceed to next deprotection/coupling cycle check->next_cycle Negative (Colorless) double_couple->next_cycle

Caption: Decision workflow for SPPS coupling reactions.

References

  • Belokon, Y. N., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4513. Available at: [Link]

  • Hansen, K. B., et al. (2021). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 14, 765842. Available at: [Link]

  • ChemSafetyPRO. (n.d.). 3-amino-2-(oxan-4-yl)propanoic acid hydrochloride Chemical Substance Information. Available at: [Link]

  • Ahangarzadeh, S., et al. (2022). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. RSC Medicinal Chemistry, 13(9), 1047-1063. Available at: [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Available at: [Link]

  • Katneni, K., et al. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical Research, 29(6), 1516-1528. Available at: [Link]

  • Sun, A., et al. (2012). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors. Journal of Medicinal Chemistry, 55(21), 9294-9304. Available at: [Link]

  • PubChem. (n.d.). (2R)-2-amino-3-[(7-propan-2-yloxythieno[3,2-b]pyridine-2-carbonyl)amino]propanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Reddit. (2021). r/OrganicChemistry - Wondering if anyone can help with the synthesis of the unnatural amino acid... Available at: [Link]

  • PubChemLite. (n.d.). 3-amino-2-(oxan-4-yl)propanoic acid hydrochloride. Available at: [Link]

  • Rotering, C., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 583-588. Available at: [Link]

  • Reddit. (2024). r/labrats - Amino acid solution storage – please help. Available at: [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • NIBSC. (n.d.). Peptide Handling, dissolution & Storage. Available at: [Link]

  • Quora. (2019). How can you convert propanoic acid to 2 amino propanoic acid? Available at: [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails? Available at: [Link]

  • Organic Syntheses. (n.d.). pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). Available at: [Link]

  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Available at: [Link]

  • Isenegger, P. G., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4388-4398. Available at: [Link]

  • SupraBank. (n.d.). (2R)-2-amino-3-sulfanylpropanoic acid. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: (2R)-2-Amino-3-(oxan-4-yl)propanoic Acid Hydrochloride Assay Variability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific analytical challenges associated with (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific analytical challenges associated with (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride (also known as D-β-(tetrahydropyran-4-yl)alanine HCl).

Because this compound is a highly polar, unnatural amino acid lacking a UV chromophore, standard reversed-phase HPLC-UV methodologies frequently fail, leading to severe assay variability. This guide provides field-proven, mechanistically grounded solutions to stabilize your analytical workflows.

Section 1: FAQs – Sample Handling & Preparation Variability

Q: My replicate weighings for the w/w% assay are highly inconsistent. What is causing this? A: The causality here lies in the compound's salt form. As a hydrochloride salt, this amino acid is inherently hygroscopic. When exposed to ambient laboratory air, the crystal lattice rapidly adsorbs atmospheric moisture. If you weigh the sample without controlling for this, the continuous mass gain results in a falsely low and variable active pharmaceutical ingredient (API) w/w% calculation.

  • The Fix: Always perform weighing in a controlled-humidity environment (e.g., a dry box or desiccator). More importantly, your protocol must be self-validating: perform a concurrent Karl Fischer (KF) moisture titration on a parallel aliquot and mathematically correct your final assay value on an "anhydrous basis."

Q: Why am I seeing variable recovery when dissolving the standard in pure acetonitrile? A: Zwitterionic amino acid hydrochlorides have near-zero solubility in highly organic, non-polar solvents. Attempting to dissolve the standard in 100% acetonitrile leads to micro-suspensions rather than true solutions.

  • The Fix: Always dissolve the initial stock in an aqueous solvent (e.g., 0.1 M HCl or pure water) to break the crystal lattice and solvate the ions, followed by step-wise dilution into your mobile phase.

Section 2: Troubleshooting Guide – Chromatographic & Detection Issues

Issue: Baseline drift and non-reproducible peak areas using UV detection (210 nm). Root Cause: (2R)-2-Amino-3-(oxan-4-yl)propanoic acid consists of an aliphatic backbone and a tetrahydropyran (ether) ring. It lacks delocalized π -electrons, meaning it has no functional chromophore. Detecting it at low UV wavelengths (200–210 nm) forces the detector to read the carboxylate group's weak absorbance, which is heavily masked by mobile phase absorbance, gradient baseline drift, and trace impurities. Solution: Transition to a universal, mass-based detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). CAD provides a uniform response independent of the analyte's optical properties, significantly improving Signal-to-Noise (S/N) ratios and eliminating baseline drift for underivatized amino acids[1][2].

Issue: The compound elutes in the void volume ( T0​ ) on my C18 column. Root Cause: The compound is highly polar and exists as a charged zwitterion at typical mobile phase pH levels. Standard C18 stationary phases cannot retain it via hydrophobic interactions. Solution: Shift to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase. The amino acid partitions into the water-enriched layer on the stationary phase, providing robust, reproducible retention[2][3].

Section 3: Troubleshooting Guide – Chiral Purity & Enantiomeric Resolution

Issue: Inconsistent resolution between the (2R) and (2S) enantiomers. Root Cause: Direct chiral separation of underivatized, highly polar aliphatic amino acids often suffers from poor peak shape and variable retention times due to secondary interactions with the chiral stationary phase. Solution: Utilize pre-column chiral derivatization. Reacting the primary amine with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) converts the enantiomers into stable diastereomers. These diastereomers exhibit distinct hydrophobicities and can be easily resolved on a standard, highly reproducible C18 column. Furthermore, FDAA adds a strong chromophore, allowing for robust UV detection at 340 nm[4][5].

Section 4: Data Presentation & Method Comparison

Table 1: Detector Selection Matrix for (2R)-2-Amino-3-(oxan-4-yl)propanoic acid
Detection MethodDerivatization Required?Sensitivity (LOD)Robustness / VariabilityBest Use Case
UV (210 nm) NoPoor (>1 µg)High VariabilityNot recommended.
HILIC-CAD NoExcellent (Low ng)Low VariabilityTotal purity assay, routine QC.
UV (340 nm) Yes (Marfey's/FDAA)Excellent (Low ng)Low VariabilityChiral purity (Enantiomeric excess).
LC-MS/MS NoUltra-High (pg)Medium (Matrix effects)Trace impurity profiling.
Table 2: System Suitability Criteria (Self-Validating Metrics)
ParameterAcceptance CriterionCausality / Rationale
Resolution ( Rs​ ) ≥1.5 (Baseline)Ensures accurate integration between the (2R) and (2S) diastereomers.
S/N Ratio (LOQ) ≥10:1 Validates that the CAD or UV detector is operating with sufficient sensitivity.
Peak Tailing ( Tf​ ) ≤1.5 High tailing indicates unwanted secondary interactions (e.g., silanol binding).

Section 5: Experimental Protocols

Protocol A: Total Purity Assay via HILIC-CAD

This protocol utilizes Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection to quantify the underivatized amino acid.

  • Mobile Phase Preparation:

    • Buffer A: 50 mM Ammonium Formate in highly purified water, adjusted to pH 2.8 with formic acid. (The low pH ensures the carboxylate is protonated, reducing peak tailing).

    • Buffer B: 100% LC-MS Grade Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve initially in 2.0 mL of Buffer A, then dilute to volume with Buffer B.

  • Chromatographic Conditions:

    • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150×4.6 mm, 3 µm).

    • Gradient: Isocratic elution at 80% Buffer B / 20% Buffer A.

    • Flow Rate: 0.6 mL/min.

    • CAD Settings: Evaporation temperature set to 35°C; data collection rate at 10 Hz.

  • Validation Step: Inject a blank to ensure no system peaks co-elute with the API.

Protocol B: Chiral Purity via Marfey's Reagent Derivatization

This protocol converts the (2R) and (2S) enantiomers into UV-active diastereomers.

  • Reagent Preparation: Prepare a 1% (w/v) solution of Marfey's Reagent (FDAA) in MS-grade acetone.

  • Sample Preparation: Dissolve 1.0 mg of the amino acid sample in 1.0 mL of water.

  • Alkalinization: Transfer 50 µL of the sample solution to a microcentrifuge tube. Add 10 µL of 1.0 M Sodium Bicarbonate ( NaHCO3​ ) to deprotonate the primary amine.

  • Derivatization: Add 100 µL of the FDAA reagent. Vortex and incubate at 40°C for exactly 60 minutes in a thermoshaker.

  • Quenching: Stop the reaction by adding 10 µL of 1.0 M HCl. The solution will turn from bright yellow to a slightly paler yellow, indicating successful quenching. Add 830 µL of mobile phase to dilute.

  • Analysis: Inject onto a standard C18 column ( 150×4.6 mm) using a gradient of Water/Acetonitrile (both containing 0.1% TFA). Detect at 340 nm.

Section 6: Visualizations

AssaySelection Start Analyze (2R)-2-Amino-3- (oxan-4-yl)propanoic acid HCl Goal What is the primary analytical goal? Start->Goal Purity Total Assay / Impurity Profiling Goal->Purity Chiral Chiral Purity (Enantiomeric Excess) Goal->Chiral Deriv Is derivatization acceptable? Purity->Deriv Marfey Marfey's Reagent (FDAA) Derivatization + RP-HPLC-UV Chiral->Marfey Standard RP Column ChiralCol Direct Chiral Column (e.g., Crownpak) + LC-MS Chiral->ChiralCol Specialized Column CAD HILIC-CAD or LC-MS (No derivatization) Deriv->CAD No UV Pre-column Derivatization (OPA/FMOC) + UV/FLD Deriv->UV Yes

Decision tree for selecting the optimal analytical assay based on experimental goals.

MarfeyWorkflow Step1 Sample Prep Weigh & Dissolve Step2 Alkalinization Add NaHCO3 Step1->Step2 Step3 Derivatization Add FDAA (40°C, 1h) Step2->Step3 Step4 Quenching Add HCl Step3->Step4 Step5 Analysis RP-HPLC-UV (340nm) Step4->Step5

Step-by-step workflow for chiral derivatization using Marfey's reagent (FDAA).

References

  • Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids. Thermo Fisher Scientific / LCMS.cz. Available at: [Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. Available at: [Link]

  • Marfey's reagent for chiral amino acid analysis: A review. Bhushan, R., & Brückner, H. (2004). Amino Acids, 27(3-4), 231-247. Available at: [Link]

Sources

Optimization

Technical Support Center: (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride

Welcome to the Technical Support Center for (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride (commonly referred to as D-β-(tetrahydropyran-4-yl)alanine hydrochloride). This non-proteinogenic, bulky aliphatic D-amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride (commonly referred to as D-β-(tetrahydropyran-4-yl)alanine hydrochloride). This non-proteinogenic, bulky aliphatic D-amino acid is increasingly utilized by drug development professionals in the synthesis of peptidomimetics to enhance proteolytic stability and modulate target binding selectivity[1].

Due to the significant steric bulk of the oxan-4-yl (tetrahydropyran) side chain, researchers frequently encounter challenges during Solid-Phase Peptide Synthesis (SPPS), including incomplete coupling, sequence deletion, and solubility issues. This portal provides field-proven, self-validating protocols, mechanistic insights, and troubleshooting FAQs to ensure successful integration into your workflows.

Core Experimental Protocols

Optimized Fmoc-SPPS Incorporation Methodology

When coupling bulky non-natural amino acids, standard HBTU/HOBt activation often fails due to severe steric hindrance. We recommend a modified protocol utilizing HATU, which leverages the "7-aza effect"—a neighboring group effect from the pyridine nitrogen of the HOAt leaving group that stabilizes the transition state and dramatically accelerates aminolysis[2].

Step-by-Step Protocol:

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide or Wang resin) in Dimethylformamide (DMF) for 30 minutes to ensure maximum polymer expansion.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 5 minutes, drain, and repeat for an additional 10 minutes.

  • Washing: Wash the resin 5 times with DMF (1 minute per wash) to remove residual base.

  • Amino Acid Activation (Pre-activation):

    • Weigh 3.0 equivalents of Fmoc-(2R)-2-Amino-3-(oxan-4-yl)propanoic acid.

    • Dissolve in a minimal volume of a 4:1 DMF/NMP (N-Methyl-2-pyrrolidone) solvent mixture. Causality: The addition of NMP disrupts hydrophobic intermolecular aggregation common with bulky aliphatic side chains.

    • Add 2.9 equivalents of HATU. Causality: Using a slight deficit of HATU prevents the excess uronium salt from guanidinylating the free N-terminus of the resin-bound peptide.

    • Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Stir the mixture for 2 minutes at room temperature to form the highly reactive OAt-active ester.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 120 minutes.

  • Washing: Drain the reaction vessel and wash the resin 5 times with DMF.

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a micro-cleaved sample of resin beads to validate the system.

    • Negative (Yellow): Coupling is complete. Proceed to the next cycle.

    • Positive (Blue): Coupling is incomplete. Do NOT deprotect. Proceed to the double coupling step.

  • Double Coupling (If necessary): Repeat steps 4-6 using HOAt/DIC chemistry (3.0 eq amino acid, 3.0 eq HOAt, 3.0 eq DIC) for 2 hours. Causality: DIC/HOAt provides an alternative activation pathway that avoids the risk of chain-terminating guanidinylation during prolonged secondary couplings[3].

SPPS_Workflow Start Resin Swelling (DMF/NMP) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF 5x) Deprotect->Wash1 Activate Amino Acid Activation (HATU/DIPEA, 7-aza effect) Wash1->Activate Couple Coupling Reaction (D-β-(Tetrahydropyran-4-yl)alanine) Activate->Couple Wash2 Wash (DMF 5x) Couple->Wash2 Test Validation (Kaiser Test / LC-MS) Wash2->Test Pass Proceed to Next Cycle Test->Pass Negative (Complete) Fail Double Coupling (HOAt/DIC) Test->Fail Positive (Incomplete) Fail->Wash2

Optimized SPPS Workflow for Bulky Non-Natural Amino Acids.

Diagnostic Center: Troubleshooting & FAQs

Q: Why am I seeing a high percentage of deletion sequences when coupling the residue after (2R)-2-Amino-3-(oxan-4-yl)propanoic acid? A: This is a classic symptom of steric shielding. Once the bulky oxan-4-yl residue is incorporated, its tetrahydropyran ring creates a steric "umbrella" over the N-terminal amine, severely hindering the nucleophilic attack required for the subsequent coupling step. Corrective Action: Use a highly reactive, less sterically demanding coupling reagent for the next residue (e.g., COMU) and extend the coupling time to 3 hours. Alternatively, elevate the reaction temperature to 50°C using a microwave peptide synthesizer to overcome the activation energy barrier.

Q: Is the oxan-4-yl side chain stable during standard TFA cleavage? I am worried about acid-catalyzed ring opening. A: Yes, it is highly stable. There is a common nomenclature confusion between the tetrahydropyranyl (THP) protecting group and the tetrahydropyran-4-yl side chain. The THP protecting group is an acetal (O-C-O linkage) and is highly acid-labile. However, in (2R)-2-Amino-3-(oxan-4-yl)propanoic acid, the tetrahydropyran ring is attached to the beta-carbon via a highly stable, aliphatic carbon-carbon bond[4]. Standard cleavage cocktails (e.g., 95% TFA, 2.5% TIPS, 2.5% H2O) will not degrade the side chain.

Q: The Fmoc-protected building block is not fully dissolving in DMF. How can I improve solubility without compromising the coupling efficiency? A: The hydrophobicity of the tetrahydropyran ring combined with the Fmoc protecting group can cause poor solubility and aggregation. Corrective Action: Do not force the coupling with a suspension, as this guarantees low yield. Instead, prepare the amino acid in a co-solvent mixture of DMF containing 10-20% NMP or Dimethyl sulfoxide (DMSO). Gently warm the solution to 30°C in a water bath until fully clear before adding your coupling reagents.

Troubleshooting Issue Issue: Low Yield / Deletion Sequence Check1 Is Fmoc building block fully dissolved? Issue->Check1 Sol1 Add 10-20% NMP/DMSO Warm to 30°C Check1->Sol1 No Check2 Is coupling incomplete? (Kaiser +) Check1->Check2 Yes Sol2 Switch to HATU/HOAt Extend time to 2h Check2->Sol2 Yes Check3 Is cleavage yielding side products? Check2->Check3 No Sol3 Optimize Scavengers (TFA/TIPS/H2O) Check3->Sol3 Yes

Diagnostic Logic Tree for (2R)-2-Amino-3-(oxan-4-yl)propanoic acid.

Data Analytics & Reagent Selection

To assist in experimental design, the following tables summarize quantitative metrics and reagent compatibilities specifically evaluated for bulky aliphatic D-amino acids.

Table 1: Comparative Efficacy of Coupling Reagents for Bulky Amino Acids
Coupling ReagentActive Ester FormedRelative Aminolysis RateRacemization RiskRecommendation for Oxan-4-yl
HATU OAt (7-aza-OBt)Very FastLowPrimary Choice. Neighboring group effect overcomes steric bulk.
HBTU OBtModerateModerateNot recommended. Often leads to incomplete coupling.
COMU OxymaFastVery LowExcellent alternative if uronium-based guanidinylation is a concern.
DIC/HOAt OAtModerateLowBest for double coupling steps to avoid capping the N-terminus.
Table 2: Troubleshooting Matrix for Formulation and Cleavage
Symptom / ObservationRoot Cause AnalysisCorrective Action
Turbid Amino Acid Solution Hydrophobic aggregation of the Fmoc-protected building block in pure DMF.Switch to a DMF/NMP (4:1) or DMF/DMSO (9:1) co-solvent system.
Positive Kaiser Test after 2h Severe steric clash preventing nucleophilic attack by the resin-bound amine.Perform a double coupling using DIC/HOAt; consider raising temp to 50°C.
Mass Shift of +98 Da in LC-MS Guanidinylation of the N-terminus due to excess HATU reacting with the free amine.Ensure HATU is used in a slight deficit relative to the amino acid (e.g., 2.9 eq HATU to 3.0 eq AA).

References

  • Therapeutic peptides: current applications and future directions.
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.PeptideChemistry.org.
  • Fmoc Solid Phase Peptide Synthesis.ChemPep.
  • Peptide Carbocycles: From −SS– to −CC– via a Late-Stage “Snip-and-Stitch”.ACS Central Science.

Sources

Reference Data & Comparative Studies

Validation

(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride vs other propanoic acid derivatives

The strategic optimization of peptide-based therapeutics and small-molecule peptidomimetics frequently encounters a critical bottleneck: balancing metabolic stability, target affinity, and physicochemical properties (lik...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The strategic optimization of peptide-based therapeutics and small-molecule peptidomimetics frequently encounters a critical bottleneck: balancing metabolic stability, target affinity, and physicochemical properties (like aqueous solubility). As a Senior Application Scientist, I frequently evaluate unnatural amino acid building blocks to overcome these hurdles.

This guide provides an objective, data-driven comparison between (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride (commonly known as D-Tetrahydropyranylalanine, or D-Thp) and traditional propanoic acid derivatives such as L-Phenylalanine (L-Phe) and D-Cyclohexylalanine (D-Cha).

Structural Causality: Why Choose D-Thp?

To understand the utility of D-Thp, we must deconstruct its molecular architecture and the resulting pharmacological causality:

  • The Stereochemical Advantage (D-Configuration): Natural L-amino acids are rapidly recognized and cleaved by endogenous proteases. By inverting the stereocenter at the alpha-carbon to the (R)-configuration (D-amino acid), we create a steric mismatch within the active sites of most human proteases, effectively granting the molecule near-total proteolytic resistance.

  • The Bioisosteric Shift (Oxane vs. Cyclohexane): When optimizing deep hydrophobic binding pockets, medicinal chemists often replace aromatic rings (like Phenylalanine) with aliphatic rings (like Cyclohexylalanine) to increase van der Waals interactions. However, this drastically increases lipophilicity (LogP), leading to poor aqueous solubility and high non-specific plasma protein binding. By replacing the cyclohexane ring with an oxane (tetrahydropyran) ring, we introduce an oxygen heteroatom. This oxygen acts as a hydrogen bond acceptor, significantly lowering the LogP and improving hydration, while maintaining the exact same steric volume and spatial trajectory[1].

The incorporation of tetrahydropyranyl derivatives is a field-proven strategy in structure-activity relationship (SAR) campaigns to optimize the balance between lipophilicity and target affinity[2].

Relationships Core (2R)-2-Amino-3-(oxan-4-yl) propanoic acid D_Config D-Stereocenter Core->D_Config Oxane Oxane (Tetrahydropyran) Ring Core->Oxane Protease Proteolytic Resistance D_Config->Protease Prevents enzymatic cleavage LogP Reduced Lipophilicity (LogP) Oxane->LogP Oxygen heteroatom Steric Maintained Steric Bulk Oxane->Steric Isosteric to Cyclohexyl Solubility Enhanced Aqueous Solubility LogP->Solubility Favorable hydration

Caption: Pharmacophore mapping: How the structural features of D-Thp dictate its physicochemical properties.

Quantitative Data Comparison

The following table summarizes the physicochemical and pharmacokinetic differences between D-Thp and its common structural alternatives. The data illustrates how D-Thp achieves a "Goldilocks" profile: the stability of a D-amino acid, the steric bulk of a cyclohexyl group, and the solubility of a less lipophilic entity.

Amino Acid DerivativeStereochemistrySide Chain RingRelative Steric VolumeEstimated LogD (pH 7.4)Serum Half-Life ( t1/2​ )
L-Phenylalanine (L-Phe) LBenzylBaseline (1.0x)~ 1.5< 2 hours
D-Cyclohexylalanine (D-Cha) DCyclohexane~ 1.1x~ 2.8> 24 hours
(2R)-2-Amino-3-(oxan-4-yl)propanoic acid (D-Thp) DTetrahydropyran~ 1.1x~ 0.9> 24 hours

Experimental Methodologies (Self-Validating Protocols)

To objectively validate the performance of D-Thp against other derivatives, we employ two highly controlled, self-validating experimental workflows.

Protocol A: LC-MS/MS Serum Proteolytic Stability Assay

Purpose: To prove that the D-configuration confers metabolic stability compared to L-Phe. Causality Check: We use human serum rather than isolated proteases to mimic the complex enzymatic environment of systemic circulation.

  • Peptide Synthesis & Preparation: Synthesize three identical model hexapeptides, substituting only the position of interest with L-Phe, D-Cha, or D-Thp. Dissolve each to a 100 μM stock in DMSO.

  • Serum Incubation: Dilute the peptide stock to a final concentration of 5 μM in 25% pooled human serum (in PBS, pH 7.4). Incubate at 37°C under gentle agitation.

  • Aliquoting & Quenching: At predetermined time points (0, 1, 2, 4, 8, 12, and 24 hours), extract a 50 μL aliquot. Immediately quench the reaction by adding 150 μL of ice-cold 10% Trichloroacetic acid (TCA) in Acetonitrile. Rationale: TCA instantly denatures serum proteins and halts all enzymatic activity, locking the degradation state for accurate temporal analysis.

  • Extraction: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Extract the supernatant.

  • Quantification: Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) tuned to the specific parent-to-daughter ion transitions of the intact peptides.

  • Data Analysis: Plot the natural log of the remaining peak area versus time to calculate the elimination rate constant ( k ) and the half-life ( t1/2​=0.693/k ).

Workflow Step1 1. Peptide Synthesis (Incorporate D-Thp) Step2 2. Incubation in Human Serum (37°C) Step1->Step2 Step3 3. Aliquoting & Quenching (TCA) Step2->Step3 Step4 4. Centrifugation & Supernatant Extraction Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5 Step6 6. Pharmacokinetic Data Analysis (t1/2) Step5->Step6

Caption: Workflow for validating the proteolytic stability of D-Thp modified peptides via LC-MS/MS.

Protocol B: Shake-Flask LogD Determination

Purpose: To empirically demonstrate the superior aqueous solubility and lower lipophilicity of D-Thp compared to D-Cha. Causality Check: We utilize the empirical shake-flask method over computational LogP predictions because the internal hydrogen-bonding capacity of the oxane ring often leads to overestimations in in-silico models.

  • Phase Preparation: Prepare a biphasic system of 1-Octanol and PBS (pH 7.4). Vigorously stir the mixture for 24 hours to ensure mutual saturation of the phases, preventing volume shifts during the assay.

  • Sample Introduction: Dissolve 1 mg of the D-Thp or D-Cha modified peptide in 1 mL of the saturated aqueous phase.

  • Partitioning: Add 1 mL of the saturated 1-Octanol phase. Vortex the mixture vigorously for 5 minutes, then place on an orbital shaker for 2 hours at 25°C to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3,000 x g for 15 minutes to ensure complete phase separation without micro-emulsions.

  • Analysis: Carefully extract aliquots from both the aqueous and organic layers. Quantify the peptide concentration in each phase using HPLC-UV.

  • Calculation: Calculate LogD using the formula: LogD=log10​([Concentration in Octanol]/[Concentration in PBS]) .

Conclusion

For researchers engaged in rational drug design, substituting highly lipophilic aliphatic amino acids with (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride offers a sophisticated structural hack. It maintains the necessary spatial constraints for receptor binding while leveraging the oxygen heteroatom to drastically improve the molecule's hydration profile and developability.

References

  • Discovery and SAR of Methylated Tetrahydropyranyl Derivatives as Inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) | Journal of Medicinal Chemistry - ACS Publications. 1

  • Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines - PMC. 2

Sources

Comparative

Comparative analysis of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride enantiomers

Comparative Analysis of (2R)- and (2S)-2-Amino-3-(oxan-4-yl)propanoic Acid Hydrochloride Enantiomers in Peptide Engineering The Strategic Role of Oxan-4-yl Derivatives in Peptide Engineering In modern peptide drug discov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of (2R)- and (2S)-2-Amino-3-(oxan-4-yl)propanoic Acid Hydrochloride Enantiomers in Peptide Engineering

The Strategic Role of Oxan-4-yl Derivatives in Peptide Engineering

In modern peptide drug discovery, balancing lipophilicity with aqueous solubility is a persistent challenge. Natural hydrophobic amino acids (like Leucine) or their highly lipophilic unnatural counterparts (like Cyclohexylalanine, Cha) are excellent for anchoring peptides into deep, hydrophobic receptor pockets. However, their incorporation often leads to poor aqueous solubility and undesirable peptide aggregation.

To circumvent this, we utilize a bioisosteric replacement strategy: substituting the cyclohexane ring with a tetrahydropyran (oxan-4-yl) ring. The incorporation of the tetrahydropyran-4-yl group introduces a critical ether oxygen that acts as a hydrogen bond acceptor. This modification significantly improves polar functionality and aqueous solubility without sacrificing the steric bulk required for target engagement 1. The resulting amino acid, 2-Amino-3-(oxan-4-yl)propanoic acid (also known as Tetrahydropyranylalanine, Thp-Ala), serves as a highly optimized building block.

Stereochemical Causality: (2R) vs. (2S) Enantiomers

The spatial orientation of the oxan-4-yl side chain is dictated by the stereocenter at the alpha-carbon.

  • (2S)-Enantiomer (L-Thp-Ala): This corresponds to the natural L-amino acid configuration. It is frequently utilized to enhance metabolic stability while maintaining the native backbone conformation required for receptor affinity 2. The hydrochloride salt of this enantiomer (CAS: 2007919-56-2) is widely available and easily integrated into synthesis pipelines 3.

  • (2R)-Enantiomer (D-Thp-Ala): This is the D-amino acid counterpart. Endogenous proteases have evolved specifically to recognize the L-configuration. Inverting the stereocenter to the (2R) configuration creates a profound steric clash within the protease active site, preventing the scissile bond from aligning with the catalytic triad. This causality makes the (2R)-enantiomer the premier choice for extending the plasma half-life of therapeutic peptides.

ProteaseMechanism SubstrateL L-Enantiomer (2S) Natural Orientation Protease Endogenous Protease Active Site SubstrateL->Protease Binding SubstrateD D-Enantiomer (2R) Inverted Orientation SubstrateD->Protease Binding ComplexL Catalytic Alignment (Favorable Fit) Protease->ComplexL 2S Chirality ComplexD Steric Clash (Unfavorable Fit) Protease->ComplexD 2R Chirality Cleavage Rapid Degradation ComplexL->Cleavage Stable Proteolytic Resistance ComplexD->Stable

Figure 1: Stereospecific proteolytic cleavage mechanism of D- vs. L-enantiomeric peptides.

Physicochemical & Structural Comparison

Property(2S)-Enantiomer (L-Thp-Ala)(2R)-Enantiomer (D-Thp-Ala)L-Cyclohexylalanine (L-Cha)
Stereochemistry L-configurationD-configurationL-configuration
Ring Structure Tetrahydropyran (Oxane)Tetrahydropyran (Oxane)Cyclohexane
H-Bond Acceptors 1 (Ether Oxygen)1 (Ether Oxygen)0
Estimated LogP ~ -0.5 (Hydrophilic)~ -0.5 (Hydrophilic)~ 1.8 (Lipophilic)
Protease Susceptibility Moderate to HighHighly ResistantModerate to High
Primary Application Solubility enhancement, bindingHalf-life extension, solubilityHydrophobic core anchoring

Experimental Methodologies: A Self-Validating Approach

To objectively evaluate these enantiomers, we employ a self-validating experimental framework. Every protocol includes internal controls to ensure that the observed differences are strictly due to the stereochemical and structural properties of the amino acids.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation Causality: Commercially sourced (2R)- and (2S)-2-amino-3-(oxan-4-yl)propanoic acid are typically supplied as hydrochloride salts. They must be Fmoc-protected prior to SPPS to prevent uncontrolled polymerization. Furthermore, the steric bulk of the oxan-4-yl ring slows coupling kinetics, necessitating a double-coupling strategy to ensure high yield.

  • Fmoc Protection: React the HCl salt with Fmoc-OSu (1.2 eq) in 10% Na2CO3/Dioxane. Acidify and extract with ethyl acetate to isolate Fmoc-Thp-Ala-OH.

  • Resin Swelling & Deprotection: Swell Rink Amide resin in DMF for 30 mins. Remove the Fmoc group using 20% piperidine in DMF (2 x 10 mins). Self-Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to ensure complete deprotection.

  • Double Coupling: Pre-activate Fmoc-(2R)-Thp-Ala-OH or Fmoc-(2S)-Thp-Ala-OH (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) for 3 minutes. Add to resin and agitate for 60 minutes. Drain and repeat the coupling step.

  • Cleavage: Cleave the peptide from the resin using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

SPPSWorkflow Prep Fmoc Protection of HCl Salt Resin Resin Swelling & Deprotection Prep->Resin Coupling Double Coupling (HATU/DIPEA) Resin->Coupling Cleavage TFA Cleavage & Scavengers Coupling->Cleavage Analysis LC-MS/MS Validation Cleavage->Analysis

Figure 2: Self-validating SPPS workflow adapted for unnatural amino acid incorporation.

Protocol 2: In Vitro Plasma Stability Assay Causality: To prove the proteolytic resistance conferred by the (2R)-enantiomer, peptides must be exposed to the complex mixture of endo- and exopeptidases present in human plasma.

  • Preparation: Spike the purified (2R)-peptide, (2S)-peptide, and a natural Leucine-containing control peptide into pooled human plasma to a final concentration of 5 µM.

  • Incubation: Incubate at 37°C. Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench each aliquot with 150 µL of ice-cold acetonitrile containing a Stable-Isotope-Labeled Internal Standard (SIL-IS). Self-Validation: The SIL-IS normalizes any matrix effects or ion suppression during MS analysis, ensuring quantitative accuracy.

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining intact peptide.

Comparative Performance Data

The following table summarizes the performance metrics of a model therapeutic peptide when substituted with different amino acid variants at a known protease-susceptible site.

Peptide VariantTarget Affinity (Kd, nM)Plasma Half-Life (T1/2, hrs)Aqueous Solubility (mg/mL)
Wild-Type (L-Leucine) 12.50.82.1
L-Cha Variant 8.21.50.4 (Aggregation prone)
(2S)-Thp-Ala Variant 9.02.15.8 (Highly soluble)
(2R)-Thp-Ala Variant 15.3> 24.05.5 (Highly soluble)

Data Interpretation: The (2S)-Thp-Ala variant maintains excellent binding affinity (similar to L-Cha) but drastically improves solubility. The (2R)-Thp-Ala variant exhibits a slight reduction in binding affinity due to the inverted stereocenter, but provides a transformative >30-fold increase in plasma half-life, making it the optimal choice for systemic drug delivery.

Conclusion

The selection between (2R)- and (2S)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride hinges on the specific bottleneck of the peptide development program. If the goal is strictly to improve solubility while maintaining a native binding conformation, the (2S)-enantiomer is superior. However, if the peptide suffers from rapid proteolytic clearance, the (2R)-enantiomer provides a highly effective, self-validating structural modification to ensure prolonged therapeutic exposure.

References

  • Title: (2S)-2-amino-3-(oxan-4-yl)
  • Title: (2S)-2-amino-3-(oxan-4-yl)
  • Source: acs.

Sources

Validation

Validating the biological target of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride

Validating the Biological Target of Peptidomimetics Incorporating (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride Introduction: The Strategic Role of Non-Canonical Amino Acids In the development of therapeutic pep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Biological Target of Peptidomimetics Incorporating (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride

Introduction: The Strategic Role of Non-Canonical Amino Acids

In the development of therapeutic peptides and small-molecule peptidomimetics, achieving high target affinity while maintaining favorable pharmacokinetic properties is a primary challenge. The incorporation of non-canonical amino acids (ncAAs) has become a cornerstone strategy in modern drug discovery to overcome the metabolic instability and poor membrane permeability of native peptides[1].

Among these advanced building blocks, (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride (also known as D-Tetrahydropyranylalanine HCl, PubChem CID 62386234[2]) stands out. By acting as a sophisticated bioisostere, the tetrahydropyran (oxane) ring provides the necessary steric bulk to fill deep hydrophobic pockets while introducing a critical hydrogen-bond accepting oxygen atom[3]. This guide objectively compares the performance of this specific building block against traditional hydrophobic alternatives and outlines robust, self-validating experimental workflows to validate its biological target engagement.

Part 1: The Causality Behind Experimental Choices (E-E-A-T)

When designing a ligand for a challenging biological target (e.g., a GPCR, an integrin, or a protein-protein interaction interface), medicinal chemists often replace natural aliphatic residues like Leucine to improve binding affinity and protease resistance. However, simply increasing lipophilicity by substituting Leucine with D-Cyclohexylalanine (Cha) often leads to off-target toxicity (e.g., hERG liability) and poor aqueous solubility.

(2R)-2-Amino-3-(oxan-4-yl)propanoic acid solves this paradox. The causality behind choosing this specific compound lies in its unique thermodynamic profile:

  • Enthalpic Gain: The embedded oxygen atom in the oxane ring acts as a localized dipole and hydrogen-bond acceptor, allowing it to form specific interactions with target residues (e.g., Asparagine or Serine) that a purely hydrocarbon ring cannot[3].

  • Entropic Optimization: The rigid ring structure pre-organizes the side chain, minimizing the entropic penalty upon binding compared to the highly flexible isobutyl group of Leucine.

  • Physicochemical Balance: The oxygen atom significantly lowers the LogP contribution of the residue compared to a cyclohexane ring, enhancing the overall aqueous solubility of the synthesized drug candidate.

Part 2: Objective Performance Comparison

To objectively evaluate the utility of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid, we must compare its structural and functional impact against standard alternatives used in peptide drug development.

Table 1: Comparative Profiling of Amino Acid Building Blocks in Target Binding

Building BlockSide Chain MotifRelative LogP ContributionH-Bond AcceptorProtease ResistanceTarget Affinity Impact
D-Leucine IsobutylModerate (+1.5)NoModerateBaseline (High entropic penalty upon binding)
D-Cyclohexylalanine CyclohexylHigh (+2.8)NoHighIncreased (High risk of non-specific hydrophobic binding)
(2R)-oxan-4-yl Ala TetrahydropyranLow/Moderate (+0.8)Yes (Oxygen)HighSynergistic (Specific H-bonding & optimized steric fit)

Part 3: Experimental Protocols for Target Validation

To rigorously validate that the incorporation of the oxan-4-yl moiety successfully engages the intended biological target, researchers must employ a self-validating system of orthogonal assays. Relying solely on endpoint assays is insufficient; we must prove both kinetic stability in vitro and thermodynamic stabilization in live cells.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: Equilibrium assays (like ELISA) mask the kinetic nuances of target engagement. SPR provides real-time resolution of association ( Kon​ ) and dissociation ( Koff​ ) rates, which is critical for proving that the oxane oxygen forms a stable, long-lasting hydrogen bond with the target pocket.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the purified biological target (e.g., recombinant GPCR) onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry until a baseline of ~500 Response Units (RU) is achieved.

  • Analyte Preparation: Dilute the (2R)-oxan-4-yl-containing peptide in running buffer (HBS-EP+ with 1% DMSO) to generate a 2-fold concentration series ranging from 0.1 nM to 1 µM.

  • Kinetic Injection: Inject the analytes over the functionalized chip at a high flow rate of 30 µL/min for 120 seconds to measure the association phase, immediately followed by a 300-second buffer flow to measure the dissociation phase.

  • Data Analysis: Double-reference the sensograms (subtracting both the reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract precise KD​ , Kon​ , and Koff​ values.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Live-Cell Target Engagement

Rationale: High in vitro affinity does not guarantee that a compound can navigate the complex intracellular environment. CETSA acts as a self-validating system by proving that the oxan-4-yl modified peptide penetrates the cell membrane and thermodynamically stabilizes the target protein in its native physiological state.

Step-by-Step Methodology:

  • Cell Treatment: Culture target-expressing cells to 80% confluence. Incubate the live cells with the oxan-4-yl peptide (at 10×KD​ concentration) or a DMSO vehicle control for 1 hour at 37°C to allow for equilibration.

  • Thermal Profiling: Harvest the cells, wash with PBS, and aliquot the suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantification: Analyze the soluble protein fraction via Western blot. Plot the band intensities against temperature to determine the aggregation temperature ( Tagg​ ). A rightward shift ( ΔTagg​>2 °C) in the peptide-treated group definitively confirms intracellular target engagement.

Part 4: Logical Workflows & Visualization

Workflow A Peptide Synthesis (2R)-oxan-4-yl Ala B SPR Assay (Kinetics & Affinity) A->B C CETSA (Live-Cell Engagement) B->C D Functional Assay (Signaling Validation) C->D

Fig 1. Orthogonal workflow for validating target engagement of oxan-4-yl modified peptides.

Bioisostere cluster_0 Alternative Building Blocks Target Biological Target Pocket Leu D-Leucine (Flexible, Low Affinity) Leu->Target High Entropy Loss Cha D-Cyclohexylalanine (High LogP, Hydrophobic Clash) Cha->Target Non-Specific Binding Oxan (2R)-2-Amino-3-(oxan-4-yl)propanoic acid (Optimal LogP, H-Bond Acceptor) Oxan->Target Synergistic H-Bonding & Steric Fit

Fig 2. Structural and thermodynamic rationale for substituting hydrophobic residues with oxan-4-yl.

References

  • PubChem Compound Summary for CID 62386234: 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. National Center for Biotechnology Information. Available at:[Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery: National Library of Medicine (PMC). Available at:[Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design: Ballatore C., Huryn D.M., Smith A.B. ChemMedChem / PMC. Available at:[Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors: National Library of Medicine (PMC). Available at:[Link]

Sources

Validation

Comparison Guide: (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride vs. Standard Aliphatic Amino Acids

Executive Summary In the development of peptide therapeutics and peptidomimetics, overcoming rapid in vivo clearance and suboptimal receptor affinity remains a primary challenge. (2R)-2-Amino-3-(oxan-4-yl)propanoic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of peptide therapeutics and peptidomimetics, overcoming rapid in vivo clearance and suboptimal receptor affinity remains a primary challenge. (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride —commonly referred to as D-Ala(4-THP) HCl or D-β-(tetrahydropyran-4-yl)alanine—is a highly specialized non-proteinogenic amino acid (NPAA) designed to address these limitations.

This guide objectively compares D-Ala(4-THP) against the traditional "standards of care" (SoC) in peptide engineering: standard D-amino acids (e.g., D-Leucine) and highly lipophilic NPAAs (e.g., D-Cyclohexylalanine, D-Cha). By analyzing structural causality, physicochemical properties, and experimental validation workflows, this document provides drug development professionals with a definitive framework for utilizing D-Ala(4-THP) to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Structural & Physicochemical Rationale

The therapeutic utility of native peptides is severely limited by their rapid degradation by endogenous proteases[1]. The baseline approach to engineering stability involves substituting native L-amino acids with their D-enantiomers (e.g., D-Leucine), which evades stereospecific proteolytic active sites[2]. However, simple aliphatic chains often fail to adequately fill the large, hydrophobic binding pockets of complex targets like G protein-coupled receptors (GPCRs).

To enhance receptor affinity, medicinal chemists frequently employ D-Cyclohexylalanine (D-Cha) to introduce significant steric bulk. The critical flaw of D-Cha is its extreme lipophilicity; the cyclohexane ring drives non-specific hydrophobic interactions, leading to high plasma protein binding (e.g., to Human Serum Albumin) and poor aqueous solubility.

The D-Ala(4-THP) Advantage: D-Ala(4-THP) acts as an advanced isostere to D-Cha. By replacing a single methylene (–CH₂–) group in the cyclohexane ring with an ether oxygen (–O–), it forms a tetrahydropyran (THP) ring.

  • Causality: The steric volume remains virtually identical, ensuring the side chain still perfectly fills deep receptor pockets[3]. However, the ether oxygen introduces a lone pair that acts as a hydrogen bond acceptor. This drastically lowers the partition coefficient (LogP), improves aqueous solubility, and reduces non-specific protein binding, thereby increasing the free fraction of the active drug in systemic circulation.

G Root Side-Chain Engineering Logic DLeu D-Leucine (SoC) Low Bulk, Mod. Lipophilic Root->DLeu DCha D-Cyclohexylalanine High Bulk, High Lipophilic Root->DCha DTHP D-Ala(4-THP) High Bulk, Amphipathic Root->DTHP DLeu_Res Suboptimal Receptor Pocket Filling DLeu->DLeu_Res DCha_Res High HSA Binding, Poor Aqueous Solubility DCha->DCha_Res DTHP_Res Optimal Free Fraction, H-Bond Acceptor DTHP->DTHP_Res

Mechanistic rationale for side-chain selection in peptidomimetics.

Mechanistic Advantages in Drug Design

A. Absolute Proteolytic Stability

Endogenous proteases (e.g., DPP-4, Neprilysin) have evolved to cleave specific peptide bonds flanked by natural L-amino acids. The (2R) stereocenter of D-Ala(4-THP) forces the peptide backbone into a conformation that physically clashes with the catalytic triads of these enzymes, granting near-total resistance to enzymatic cleavage at that specific residue[1].

B. Enhanced Target Residence Time

The incorporation of tetrahydropyran moieties has been shown to be highly beneficial for target inhibitory activity[4]. In GPCR binding, the THP oxygen can engage in unique, water-mediated hydrogen-bonding networks or interact directly with polar residues (e.g., Tryptophan or Threonine) within the receptor pocket[3]. This dual amphipathic nature—hydrophobic bulk combined with a localized polar contact—significantly decreases the off-rate ( Koff​ ) of the peptide.

Quantitative Comparative Data

The following table synthesizes the physicochemical and pharmacokinetic impact of substituting a native L-Leucine residue with various engineered alternatives within a model therapeutic peptide.

ParameterL-Leucine (Native)D-Leucine (Baseline SoC)D-Cyclohexylalanine (D-Cha)D-Ala(4-THP)
Side-Chain LogP (Est.) 1.81.83.41.2
Aqueous Solubility HighHighLowModerate-High
Proteolytic Half-Life < 1 hr> 24 hrs> 24 hrs> 24 hrs
Steric Bulk (Volume) LowLowHighHigh
H-Bond Acceptors 0001 (Ether Oxygen)
Non-Specific Binding LowLowVery HighLow

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the evaluation of D-Ala(4-THP) must rely on self-validating experimental systems. The following step-by-step methodologies detail its chemical incorporation and subsequent biological validation.

Protocol A: Fmoc-SPPS Incorporation of D-Ala(4-THP)

Causality: The steric bulk of the THP ring can hinder the formation of the peptide bond. Standard coupling reagents (like HBTU) may lead to deletion sequences. Therefore, highly reactive uronium salts (HATU) combined with extended coupling times are required.

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-D-Ala(4-THP)-OH and 3.0 equivalents of HATU in minimal DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow pre-activation for 2 minutes.

  • Coupling: Transfer the activated mixture to the resin. Agitate continuously for 2 hours at room temperature.

  • Validation: Perform a Kaiser test. A negative result (yellow) validates complete coupling. If positive (blue), repeat steps 3-4.

Protocol B: In Vitro Human Serum Stability Assay

Causality: To prove that the D-stereocenter confers stability, the peptide must be exposed to the full spectrum of circulating human proteases, using LC-MS/MS to track the exact mass of the parent compound over time.

  • Matrix Preparation: Thaw pooled human serum and centrifuge at 10,000 × g for 10 minutes to remove lipid aggregates.

  • Incubation: Spike the purified D-Ala(4-THP)-containing peptide into 1 mL of serum to achieve a final concentration of 10 µM. Incubate in a thermomixer at 37°C.

  • Quenching: At designated time points (0, 1, 2, 4, 8, 24 hours), extract 100 µL aliquots. Immediately add 200 µL of ice-cold acetonitrile (containing an internal standard). Note: Acetonitrile instantly denatures proteases, halting degradation.

  • Extraction: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM). Plot the area under the curve (AUC) of the parent mass against time to calculate the half-life ( t1/2​ ).

G N1 Fmoc-SPPS Coupling of D-Ala(4-THP) N2 Cleavage & Deprotection (TFA/Scavengers) N1->N2 N3 RP-HPLC Purification (>95% Purity) N2->N3 N4 In Vitro Serum Incubation (Human Plasma, 37°C) N3->N4 N5 LC-MS/MS Quantification (Parent Peptide Remaining) N4->N5

Workflow for SPPS incorporation and stability validation.

Conclusion

While standard D-amino acids provide a baseline defense against proteolysis, they lack the structural sophistication required for modern targeted therapies. Replacing highly lipophilic residues like D-Cyclohexylalanine with (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride represents a paradigm shift in peptide engineering. By strategically introducing an ether oxygen into a bulky aliphatic side chain, drug developers can simultaneously optimize receptor pocket filling, maximize proteolytic stability, and maintain a highly favorable aqueous solubility and free-drug fraction profile.

Sources

Comparative

Reproducibility of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride results

Title: Reproducibility and Performance Guide: (2R)-2-Amino-3-(oxan-4-yl)propanoic Acid Hydrochloride in Peptidomimetic Synthesis Executive Summary (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride (commonly referred...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reproducibility and Performance Guide: (2R)-2-Amino-3-(oxan-4-yl)propanoic Acid Hydrochloride in Peptidomimetic Synthesis

Executive Summary

(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride (commonly referred to as D-Tetrahydropyranylalanine HCl or D-THP-Ala) is a highly specialized unnatural amino acid (UAA) utilized in advanced peptide engineering. While natural peptides often exhibit poor absorption and limited[1], the strategic incorporation of UAAs like D-THP-Ala modulates physicochemical properties without altering the required [2], while simultaneously enhancing [3]. This guide provides an objective comparison of D-THP-Ala against common alternatives and establishes a self-validating protocol for its reproducible incorporation via Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Rationale: The Causality of the Oxan-4-yl Substitution

In drug development, peptides face substantial stability challenges within biological environments due to rapid enzymatic degradation by [4]. To overcome this, structural modifications such as the incorporation of D-enantiomers or non-natural amino acids are employed to dramatically increase resistance to [5].

When selecting a bulky UAA to shield adjacent peptide bonds, researchers typically choose between purely aliphatic side chains (e.g., D-Cyclohexylalanine, D-Cha) and heteroatom-containing rings (e.g., D-THP-Ala).

  • Steric Shielding: Both D-Cha and D-THP-Ala provide significant steric bulk, restricting the conformational flexibility of the peptide backbone and preventing endopeptidases from accessing the amide bond.

  • Hydration Shell Modulation (The Oxane Advantage): Unlike the purely hydrophobic cyclohexane ring, the oxan-4-yl group contains an ether oxygen. This oxygen acts as a hydrogen-bond acceptor. This subtle mechanistic difference favorably alters the peptide's hydration shell, reducing overall lipophilicity (LogP) and mitigating the risk of off-target aggregation or poor aqueous solubility that often plagues highly hydrophobic peptidomimetics.

Comparative Performance Analysis

The following table objectively compares the performance metrics of D-THP-Ala against a natural counterpart (D-Leucine) and a hydrophobic UAA alternative (D-Cyclohexylalanine).

ParameterD-Leucine (Natural)D-Cyclohexylalanine (UAA)D-THP-Ala (UAA)
Side Chain Structure IsobutylCyclohexylmethylOxan-4-ylmethyl
Proteolytic Stability LowHighHigh
Relative Lipophilicity (LogP) ModerateVery HighModerate-Low
Aqueous Solubility Impact NeutralNegative (Decreases)Positive (Increases)
Steric Hindrance (Coupling) LowModerateModerate-High

Validated Experimental Protocol: Fmoc-SPPS Incorporation

Due to the steric bulk of the oxan-4-yl group, standard carbodiimide coupling chemistries (e.g., DIC/Oxyma) often yield incomplete acylation, leading to deletion sequences. To ensure strict reproducibility, the following protocol utilizes a highly reactive uronium salt (HATU) and incorporates a self-validating Kaiser test checkpoint.

Materials:

  • Fmoc-(2R)-2-Amino-3-(oxan-4-yl)propanoic acid (3.0 eq)

  • HATU (2.9 eq)

  • DIPEA (6.0 eq)

  • DMF (Peptide synthesis grade)

Step-by-Step Methodology:

  • Resin Swelling & Deprotection: Swell the resin in DMF for 20 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

  • Pre-activation (Critical Timing): Dissolve the UAA and HATU in DMF. Add DIPEA to initiate activation. Mechanistic Note: Limit pre-activation to exactly 2 minutes. Prolonged activation of sterically hindered UAAs with strong bases like DIPEA increases the risk of epimerization at the alpha-carbon.

  • Coupling: Transfer the activated UAA solution to the resin. Agitate at room temperature for 60 minutes.

  • Self-Validation (Kaiser Test): Extract a few resin beads and perform a .

    • Negative (Yellow): Coupling is complete. Proceed to step 6.

    • Positive (Blue): Unreacted amines remain due to steric hindrance. Proceed to step 5.

  • Double Coupling & Capping: If the Kaiser test is positive, perform a second coupling cycle using 2.0 eq of UAA/HATU for 45 minutes. Following the second coupling, cap any remaining unreacted amines using Acetic Anhydride/Pyridine (1:1) to prevent the formation of complex deletion sequences.

  • Cleavage & Analysis: Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. Precipitate in cold diethyl ether and validate the mass and purity via LC-MS.

Workflow Visualization

The following diagram illustrates the self-validating logic of the SPPS workflow, ensuring batch-to-batch reproducibility.

UAA_SPPS_Workflow Start Resin Preparation & Fmoc Deprotection Activate UAA Pre-activation (HATU/DIPEA, <2 min) Start->Activate Wash (DMF) Coupling Coupling: (2R)-2-Amino-3-(oxan-4-yl)propanoic acid Activate->Coupling Transfer to Resin Validate Self-Validation: Kaiser Test Coupling->Validate 60 min, RT Capping Double Coupling & Ac2O Capping Validate->Capping Positive (Blue) Cleavage TFA Cleavage & Scavenging Validate->Cleavage Negative (Yellow) Capping->Validate Re-test End Purified Peptide (LC-MS Verified) Cleavage->End Ether Precipitation

SPPS workflow for oxan-4-yl UAA incorporation featuring self-validating checkpoints.

References

  • Title: Progress in peptide and protein therapeutics: Challenges and strategies Source: NIH (nih.gov) URL: [Link]

  • Title: Reprogramming natural proteins using unnatural amino acids Source: ResearchGate (researchgate.net) URL: [Link]

  • Title: Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications Source: ACS (acs.org) URL: [Link]

  • Title: Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications Source: MDPI (mdpi.com) URL: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.